molecular formula C14H14ClNO3 B166988 Cyprofuram CAS No. 69581-33-5

Cyprofuram

Katalognummer: B166988
CAS-Nummer: 69581-33-5
Molekulargewicht: 279.72 g/mol
InChI-Schlüssel: KRZUZYJEQBXUIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Cyprofuram is a tertiary amino compound.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(3-chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c15-10-2-1-3-11(8-10)16(13(17)9-4-5-9)12-6-7-19-14(12)18/h1-3,8-9,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZUZYJEQBXUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(C2CCOC2=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867831
Record name N-(3-Chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69581-33-5
Record name Cyprofuram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69581-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyprofuram [ANSI:BSI:ISO]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069581335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide
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Foundational & Exploratory

An In-depth Technical Guide to Cyprofuram: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyprofuram is a systemic fungicide belonging to the anilide class of chemical compounds.[1] Historically used to control diseases caused by Oomycetes, such as those from the Phytophthora genus, it has since been largely considered obsolete, though it may still be available in some regions.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols for its study.

Chemical Structure and Properties

This compound is a chiral molecule, containing multiple chiral centers within its cyclopropane (B1198618) and tetrahydrofuranone moieties, leading to the possibility of several stereoisomers; however, it is typically used as a racemic mixture.[1]

Synthesis_Workflow cluster_synthesis General Synthesis Workflow for this compound Reactant1 3-Chloroaniline Reaction1 Nucleophilic Substitution Reactant1->Reaction1 Reactant2 α-bromo-γ-butyrolactone Reactant2->Reaction1 Intermediate1 N-(3-chlorophenyl)-α-amino-γ-butyrolactone Reaction2 Acylation Intermediate1->Reaction2 Reactant3 Cyclopropanecarbonyl chloride Reactant3->Reaction2 Product This compound Reaction1->Intermediate1 Reaction2->Product Mechanism_of_Action cluster_moa Inhibition of Fungal RNA Synthesis by this compound DNA Fungal DNA Template Transcription Transcription DNA->Transcription RNAP RNA Polymerase RNAP->Transcription NTPs Ribonucleoside Triphosphates NTPs->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Ribosome Ribosome Ribosome->Translation Protein Essential Proteins Translation->Protein Growth Fungal Growth and Development Protein->Growth This compound This compound This compound->Inhibition Inhibition->RNAP Fungicide_Efficacy_Workflow cluster_efficacy Fungicide Efficacy Testing Workflow Start Start PrepMedia Prepare Fungal Growth Medium Start->PrepMedia AmendMedia Amend Medium with Fungicide Dilutions PrepMedia->AmendMedia PrepFungicide Prepare this compound Dilution Series PrepFungicide->AmendMedia PourPlates Pour Petri Dishes AmendMedia->PourPlates Inoculate Inoculate with Fungal Plugs PourPlates->Inoculate Incubate Incubate Plates Inoculate->Incubate MeasureGrowth Measure Radial Colony Growth Incubate->MeasureGrowth Analyze Calculate % Inhibition and EC50 Value MeasureGrowth->Analyze End End Analyze->End Analytical_Workflow cluster_analytical QuEChERS Workflow for this compound Residue Analysis Start Start Homogenize Homogenize Sample Start->Homogenize Extract Extraction with Acetonitrile and Salts Homogenize->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Cleanup Dispersive SPE Cleanup Centrifuge1->Cleanup Centrifuge2 Centrifuge Cleanup->Centrifuge2 Analyze LC-MS/MS Analysis Centrifuge2->Analyze End End Analyze->End

References

Synthesis Pathway of Cyprofuram: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Cyprofuram is a fungicide belonging to the cyclopropanecarboxamide (B1202528) class of chemicals. Its chemical name is N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide, and its unique structure, featuring a cyclopropane (B1198618) ring, an amide linkage, a chlorophenyl group, and a tetrahydro-2-oxofuran (γ-butyrolactone) moiety, contributes to its fungicidal activity. This technical guide provides a detailed examination of the plausible synthesis pathway of this compound, based on established organic chemistry principles and analogous reactions, as specific proprietary synthesis details are not publicly available. This document is intended to serve as a foundational resource for researchers and professionals in the field of agrochemical and pharmaceutical development.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a convergent strategy, involving the preparation of two key intermediates: 3-amino-γ-butyrolactone and N-(3-chlorophenyl)cyclopropanecarboxamide , followed by their coupling.

A plausible multi-step synthesis is outlined below:

Diagram of the Proposed Synthesis Pathway:

Cyprofuram_Synthesis A Cyclopropanecarboxylic acid I1 Cyclopropanecarbonyl chloride A->I1 SOCl₂ B Thionyl chloride C 3-Chloroaniline (B41212) D α-ketoglutaric acid I3 3-Amino-γ-butyrolactone D->I3 Reductive Amination E Ammonia (B1221849)/Reducing Agent I2 N-(3-chlorophenyl)cyclopropanecarboxamide I1->I2 + 3-Chloroaniline P This compound I2->P + 3-Amino-γ-butyrolactone I3->P

Caption: Proposed convergent synthesis pathway for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the key steps in the proposed synthesis of this compound. These are based on standard laboratory procedures for analogous reactions and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Cyclopropanecarbonyl chloride

Methodology:

  • To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield crude cyclopropanecarbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(3-chlorophenyl)cyclopropanecarboxamide

Methodology:

  • Dissolve 3-chloroaniline (1.0 eq) and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine (B92270), 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cool the mixture to 0 °C.

  • Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq) in the same solvent to the cooled aniline (B41778) solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N-(3-chlorophenyl)cyclopropanecarboxamide.

Step 3: Synthesis of 3-Amino-γ-butyrolactone

Methodology (Reductive Amination of α-ketoglutaric acid):

  • Dissolve α-ketoglutaric acid (1.0 eq) in an aqueous ammonia solution.

  • Add a suitable reducing agent (e.g., sodium borohydride (B1222165) or catalytic hydrogenation with a metal catalyst like Raney nickel or palladium on carbon) in a controlled manner.

  • The reaction proceeds through the formation of an imine intermediate, which is then reduced to the amine. The subsequent lactonization occurs spontaneously or upon acidic workup.

  • After the reaction is complete, acidify the mixture to facilitate the lactonization and precipitate the product.

  • Isolate the 3-amino-γ-butyrolactone, often as a hydrochloride salt, by filtration or extraction.

Step 4: Synthesis of this compound (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide)

Methodology (Acylation of 3-Amino-γ-butyrolactone):

  • This final step involves the acylation of 3-amino-γ-butyrolactone with an activated form of N-(3-chlorophenyl)cyclopropanecarboxamide. However, a more direct and plausible route involves the reaction of 3-amino-γ-butyrolactone with cyclopropanecarbonyl chloride, followed by N-arylation. A more likely industrial synthesis would involve the reaction of a pre-formed N-(3-chlorophenyl)-3-aminobutyrolactone intermediate with cyclopropanecarbonyl chloride.

Alternative Final Step Workflow:

Final_Step cluster_0 Intermediate Preparation cluster_1 Final Acylation I3 3-Amino-γ-butyrolactone I4 3-Bromotetrahydro-2-furanone I3->I4 Diazotization/Bromination I5 3-(3-Chloroanilino)tetrahydro-2-furanone I4->I5 + 3-Chloroaniline C 3-Chloroaniline P This compound I5->P + Cyclopropanecarbonyl chloride I1 Cyclopropanecarbonyl chloride I1->P

Caption: Alternative workflow for the final acylation step.

Methodology (based on alternative workflow):

  • Synthesis of 3-(3-Chloroanilino)tetrahydro-2-furanone: 3-Amino-γ-butyrolactone is first converted to a suitable leaving group at the 3-position, for example, a bromide via a Sandmeyer-type reaction. The resulting 3-bromotetrahydro-2-furanone is then reacted with 3-chloroaniline in the presence of a base to form the N-aryl lactone intermediate.

  • Acylation: The 3-(3-chloroanilino)tetrahydro-2-furanone is then acylated with cyclopropanecarbonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent to yield this compound.

  • The final product would be purified using standard techniques such as crystallization or chromatography.

Quantitative Data Summary (Illustrative)

As no specific experimental data for the synthesis of this compound is publicly available, the following table presents illustrative quantitative data based on typical yields for analogous reactions reported in organic synthesis literature.

StepReactionStarting Material (eq)Reagent (eq)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Acyl Chloride FormationCyclopropanecarboxylic acid (1.0)Thionyl chloride (1.2)DichloromethaneReflux3>95 (crude)-
2Amide Formation3-Chloroaniline (1.0)Cyclopropanecarbonyl chloride (1.1)Dichloromethane25585-95>98
3Reductive Aminationα-ketoglutaric acid (1.0)NH₃ (excess), NaBH₄ (2.0)Water/Methanol0-251260-75>95
4Final Acylation3-(3-Chloroanilino)tetrahydro-2-furanone (1.0)Cyclopropanecarbonyl chloride (1.2)Pyridine25-50670-85>99

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Conclusion

The synthesis of this compound, while not explicitly detailed in publicly accessible literature, can be reasonably proposed through a convergent pathway involving the preparation and coupling of key intermediates. The hypothetical protocols and workflows presented in this guide are based on well-established and robust chemical transformations. This document provides a solid foundation for researchers and drug development professionals to understand the chemistry of this compound and to potentially develop and optimize its synthesis for research and development purposes. Further investigation into patent literature and specialized chemical databases may provide more specific details regarding the industrial manufacturing process of this fungicide.

The Fungicidal Spectrum of Cyprofuram: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprofuram is a systemic fungicide belonging to the acylalanine class, a subset of the broader phenylamide group (FRAC Group 4). This technical guide provides a comprehensive overview of the fungicidal spectrum of this compound, its mechanism of action, and the experimental methodologies used to evaluate its efficacy. While specific quantitative efficacy data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on its targeted pathogens and the well-established properties of phenylamide fungicides to offer a detailed understanding for research and development professionals.

Fungicidal Spectrum

This compound exhibits a highly specific fungicidal spectrum, primarily targeting pathogens within the class Oomycetes.[1][2][3][4] This specificity is a hallmark of the phenylamide class of fungicides. The targeted pathogens are responsible for a wide range of destructive plant diseases commonly known as downy mildews, late blights, and root rots.

The fungicidal activity of this compound extends to several important orders and genera within the Oomycetes:

  • Orders:

    • Peronosporales[1][4]

    • Pythiales[1][4]

    • Saprolegniales[1][4]

  • Genera:

    • Phytophthora spp.[1][2][3]

    • Plasmopara spp.[1][4]

    • Pythium spp.[1][2][3]

    • Peronospora spp.[1][4]

    • Pseudoperonospora spp.[1][4]

    • Bremia spp.[1][4]

Qualitative studies have demonstrated the efficacy of this compound in controlling Plasmopara viticola, the causal agent of grapevine downy mildew. In field applications, this compound has been shown to inhibit sporangial production of P. viticola when applied up to four days after inoculation, indicating curative properties.[5] Furthermore, it effectively suppresses sporulation from established lesions, reducing the spread of the disease.[5]

Mode of Action: Inhibition of Ribosomal RNA Synthesis

The primary mode of action for this compound and other phenylamide fungicides is the specific inhibition of ribosomal RNA (rRNA) synthesis in Oomycetes.[1][2][3][6] This targeted disruption of a fundamental cellular process is responsible for the fungicidal effect.

The mechanism involves the inhibition of RNA polymerase I, the enzyme responsible for transcribing the genes that code for rRNA.[1][6] By interfering with the function of RNA polymerase I, phenylamides effectively halt the production of ribosomes, the cellular machinery essential for protein synthesis. This cessation of protein production leads to the inhibition of various critical life stages of the pathogen, including mycelial growth, the formation of haustoria (specialized structures for nutrient uptake from the host), and the production of sporangia, thereby preventing both the growth and reproduction of the pathogen.[2]

Signaling Pathway of Phenylamide Fungicides

The following diagram illustrates the targeted action of this compound and other phenylamides on the process of rRNA synthesis in Oomycetes.

cluster_nucleus Oomycete Nucleus cluster_cytoplasm Cytoplasm rDNA rDNA (Ribosomal DNA) RNA_Pol_I RNA Polymerase I rDNA->RNA_Pol_I binds to promoter pre_rRNA pre-rRNA RNA_Pol_I->pre_rRNA transcription Ribosome Ribosome Assembly pre_rRNA->Ribosome processing Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis enables Growth Mycelial Growth & Reproduction Protein_Synthesis->Growth leads to This compound This compound (Phenylamide Fungicide) This compound->RNA_Pol_I inhibits cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare fungicide-amended culture media C Inoculate media with mycelial plugs A->C B Prepare Oomycete mycelial plugs B->C D Incubate plates C->D E Measure colony diameter D->E F Calculate % inhibition E->F G Determine EC50 value F->G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excise and prepare host leaves D Apply fungicide (protective) or inoculate (curative) A->D B Prepare inoculum suspension B->D C Prepare fungicide solutions C->D E Inoculate (protective) or apply fungicide (curative) D->E F Incubate in moist chambers E->F G Measure lesion diameter F->G H Calculate % disease control G->H

References

In-Depth Technical Guide to Cyprofuram (CAS Number: 69581-33-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyprofuram, identified by CAS number 69581-33-5, is a systemic fungicide belonging to the acylamino acid class.[1] Formerly used in agriculture to control Oomycete pathogens, it is now considered largely obsolete. This guide provides a comprehensive overview of its chemical properties, mechanism of action, fungicidal spectrum, and available technical data. Due to its status as an older agrochemical, detailed contemporary research is limited; however, this document consolidates the available information from historical records and analogous compounds to serve as a valuable technical resource.

Chemical and Physical Properties

This compound is chemically known as N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide.[2] It is a tertiary amino compound characterized by the presence of a cyclopropane (B1198618) ring, a chlorophenyl group, and a tetrahydrofuranone (γ-butyrolactone) moiety.[3] The presence of multiple chiral centers in its structure results in stereoisomerism, though it was typically used as a racemic mixture.[3]

PropertyValueSource
CAS Number 69581-33-5[2]
Molecular Formula C₁₄H₁₄ClNO₃[2]
Molecular Weight 279.72 g/mol [2]
IUPAC Name (±)-α-[N-(3-Chlorophenyl)cyclopropanecarboxamido]-γ-butyrolactoneThe Pesticide Manual
Synonyms Vinicur, Stanza, SN 78314[2]
Appearance Solid (form may vary)Generic Material Data
Solubility Moderately soluble in water[3]

Mechanism of Action

As an acylamino acid fungicide, this compound's primary mode of action is the inhibition of RNA synthesis in susceptible fungi.[4] Specifically, this class of fungicides is known to target RNA polymerase I , a crucial enzyme responsible for the transcription of ribosomal RNA (rRNA).[5][6][7][8] By inhibiting this enzyme, this compound disrupts ribosome biogenesis, leading to a cessation of protein synthesis and ultimately, cell death. This targeted action provides a specific biochemical pathway for its fungicidal activity against Oomycetes.[4]

G This compound This compound RNAPolI RNA Polymerase I This compound->RNAPolI Inhibits pre_rRNA pre-rRNA Transcript RNAPolI->pre_rRNA Transcription rDNA Ribosomal DNA rDNA->RNAPolI Binds to Ribosome Ribosome Biogenesis pre_rRNA->Ribosome Protein Protein Synthesis Ribosome->Protein FungalCell Fungal Cell Growth & Proliferation Protein->FungalCell

Fig. 1: Proposed mechanism of action of this compound.

Fungicidal Spectrum and Application

This compound was developed for the preventive and curative control of diseases caused by air- and soil-borne Oomycetes. Its systemic properties allowed it to be absorbed and translocated within the plant, offering protection to new growth.

Target Pathogens:

  • Pythium ultimum (causing seed and seedling decay)

  • Phytophthora infestans (causing late blight in potatoes)

  • Plasmopara viticola (causing downy mildew in grapevines - Note: some historical documents may contain the typographical error Plasmopara humuli)

  • Bremia lactucae (causing downy mildew in lettuce)

Example Applications:

  • Cotton

  • Potatoes

  • Grape Vines

  • Lettuce

Synthesis and Manufacturing

While a detailed, step-by-step industrial synthesis protocol for this compound is not publicly available, the general chemical pathway involves the coupling of a chlorinated aromatic acid derivative with a substituted aniline (B41778) derivative.[3] A plausible laboratory-scale synthesis is outlined below, based on common organic chemistry principles for analogous compounds.

Experimental Protocol: Proposed Synthesis of this compound

Objective: To synthesize N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide.

Materials:

Procedure:

  • Step 1: Synthesis of N-(3-chlorophenyl)-α-amino-γ-butyrolactone.

    • In a round-bottom flask, dissolve 3-chloroaniline in the chosen solvent.

    • Add the base to the solution.

    • Slowly add α-bromo-γ-butyrolactone to the reaction mixture at room temperature.

    • Stir the reaction for a predetermined time (e.g., 12-24 hours) while monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2: Acylation to form this compound.

    • Dissolve the purified product from Step 1 in a fresh solvent.

    • Add a base to the solution.

    • Slowly add cyclopropanecarbonyl chloride to the mixture, maintaining the temperature with an ice bath if the reaction is exothermic.

    • Stir the reaction until completion, as monitored by TLC.

    • Work up the reaction mixture by washing with water and brine.

    • Dry the organic phase, concentrate, and purify the final product, this compound, by recrystallization or column chromatography.

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, reaction time, and choice of base and solvent, would be necessary to achieve a good yield.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Acylation 3-Chloroaniline 3-Chloroaniline Intermediate N-(3-chlorophenyl)-alpha-amino-gamma-butyrolactone 3-Chloroaniline->Intermediate alpha-Bromo-gamma-butyrolactone alpha-Bromo-gamma-butyrolactone alpha-Bromo-gamma-butyrolactone->Intermediate This compound This compound Intermediate->this compound Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl chloride Cyclopropanecarbonyl_chloride->this compound G Sample Sample Preparation (Extraction & Clean-up) HPLC HPLC System (C18 Column, Gradient Elution) Sample->HPLC Standard Standard Preparation Standard->HPLC Detection UV Detection (~254 nm) HPLC->Detection Data Data Acquisition & Processing Detection->Data Quantification Quantification (Calibration Curve) Data->Quantification

References

Unraveling the Enigma of Cyprofuram: A Divergence from the Fungal Cell Wall

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature indicates that the fungicide cyprofuram does not exert its primary mode of action on the fungal cell wall. In fact, information regarding the specific biochemical and molecular mechanisms of this compound is notably scarce in contemporary research. An early study from 1985 suggested that this compound's fungicidal activity is linked to the disruption of nucleic acid and lipid synthesis. However, the Fungicide Resistance Action Committee (FRAC), which classifies fungicides by their mode of action, has not assigned a code to this compound, denoting that its precise mechanism is not well established or publicly documented. Furthermore, this compound is largely considered an obsolete fungicide, which may account for the limited availability of recent research.

This guide will first address the available information on this compound's proposed mode of action and then provide an in-depth technical overview of well-characterized fungicidal mechanisms that do target the fungal cell wall, a critical structure for fungal viability and a key focus in antifungal drug development.

This compound: An Obscure Mechanism of Action

The most direct, albeit dated, insight into this compound's mode of action comes from a 1985 study on Phytophthora palmivora. The key findings from this research are summarized below.

Effects on Nucleic Acid and Lipid Synthesis

A study observed that high concentrations of this compound inhibited nucleic acid synthesis in Phytophthora palmivora.[1] Conversely, lower, sub-lethal concentrations were found to stimulate the synthesis of nucleic acids and lipids.[1] This dual effect, dependent on concentration, suggests a complex interaction with the fungal cell's metabolic processes rather than a direct assault on the structural components of the cell wall. Another study noted that while this compound was highly inhibitory to mycelial growth and various spore stages, it was relatively ineffective against zoospore germination, further indicating a mode of action not directly related to the immediate disruption of the cell wall.

It is important for researchers and drug development professionals to recognize that the available data on this compound is limited and does not support the hypothesis of a cell wall-centric mode of action.

Prime Targets: Fungicidal Action on the Fungal Cell Wall

In contrast to this compound, several classes of fungicides have been extensively studied and are known to specifically target the fungal cell wall, a structure essential for maintaining cell integrity, regulating osmotic pressure, and mediating interactions with the environment. The primary components of the fungal cell wall that serve as antifungal targets are β-glucans and chitin (B13524).

Inhibition of β-(1,3)-Glucan Synthesis: The Echinocandins

The echinocandins are a major class of antifungal drugs that selectively inhibit the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide that forms the structural backbone of the fungal cell wall.

Mechanism of Action:

By non-competitively inhibiting β-(1,3)-D-glucan synthase, echinocandins disrupt the integrity of the fungal cell wall. This leads to osmotic instability, leakage of cellular contents, and ultimately, cell death (lysis). This mode of action is particularly effective against rapidly growing fungal cells where cell wall synthesis is most active.

Experimental Protocol: In Vitro Glucan Synthase Assay

A common method to assess the inhibitory activity of compounds against β-(1,3)-D-glucan synthase involves a cell-free enzymatic assay.

  • Preparation of Fungal Microsomes:

    • Fungal cells (e.g., Candida albicans, Aspergillus fumigatus) are cultured to the mid-logarithmic phase.

    • Protoplasts are generated by enzymatic digestion of the cell wall (e.g., with lyticase or zymolyase).

    • Protoplasts are lysed by osmotic shock or mechanical disruption (e.g., sonication, French press).

    • The lysate is centrifuged at a low speed to remove cellular debris, followed by a high-speed centrifugation to pellet the microsomal fraction, which is rich in membrane-bound enzymes like glucan synthase.

    • The microsomal pellet is washed and resuspended in a suitable buffer.

  • Enzyme Assay:

    • The reaction mixture contains the microsomal preparation, a buffer (e.g., Tris-HCl), activators (e.g., GTPγS, bovine serum albumin), and the substrate, UDP-[14C]-glucose.

    • The test compound (e.g., an echinocandin) at various concentrations is added to the reaction mixture.

    • The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

    • The reaction is terminated by adding a quenching agent (e.g., trichloroacetic acid).

  • Quantification of Glucan Synthesis:

    • The radiolabeled glucan polymer is separated from the unreacted UDP-[14C]-glucose by vacuum filtration through a glass fiber filter.

    • The filter is washed to remove unincorporated radioactivity.

    • The radioactivity retained on the filter, which corresponds to the amount of synthesized glucan, is measured using a scintillation counter.

    • The inhibitory activity of the test compound is calculated as the percentage reduction in glucan synthesis compared to a control without the inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is then determined.

Signaling Pathway Visualization:

G cluster_cell_wall Fungal Cell Wall UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall_Integrity Cell Wall Integrity Beta_Glucan->Cell_Wall_Integrity Echinocandin Echinocandin Echinocandin->Glucan_Synthase Inhibition

Caption: Inhibition of β-(1,3)-D-Glucan Synthesis by Echinocandins.

Inhibition of Chitin Synthesis: The Polyoxins and Nikkomycins

Chitin, a polymer of N-acetylglucosamine, is another vital structural component of the fungal cell wall, particularly in the septa and at sites of budding. The polyoxins and nikkomycins are peptidyl nucleoside antibiotics that act as competitive inhibitors of chitin synthase.

Mechanism of Action:

These fungicides are structural analogs of the substrate for chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc). By competitively binding to the active site of the enzyme, they block the polymerization of N-acetylglucosamine into chitin chains. This disruption of chitin synthesis weakens the cell wall, leading to abnormal cell morphology and, in some cases, cell lysis.

Experimental Protocol: Chitin Synthase Inhibition Assay

  • Preparation of Chitin Synthase:

    • Similar to the glucan synthase assay, a microsomal fraction containing chitin synthase is prepared from fungal cells.

  • Enzyme Assay:

    • The reaction mixture includes the enzyme preparation, a buffer, a divalent cation (e.g., Mg2+) as a cofactor, and the substrate, UDP-[14C]-N-acetylglucosamine.

    • The test compound (e.g., polyoxin (B77205) D or nikkomycin (B1203212) Z) is added at varying concentrations.

    • The mixture is incubated at an optimal temperature.

  • Quantification of Chitin Synthesis:

    • The reaction is stopped, and the radiolabeled chitin is precipitated and collected on a filter.

    • The amount of radioactivity on the filter is quantified to determine the level of chitin synthesis.

    • Inhibitory activity and IC50 values are calculated.

Logical Relationship Diagram:

G UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Binds to active site Chitin Chitin Polymer Chitin_Synthase->Chitin Synthesizes Polyoxin_Nikkomycin Polyoxin / Nikkomycin (Competitive Inhibitor) Polyoxin_Nikkomycin->Chitin_Synthase Competitively Inhibits

Caption: Competitive Inhibition of Chitin Synthase.

Quantitative Data on Fungal Cell Wall Inhibitors

The efficacy of fungicides targeting the cell wall is often expressed as the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50). These values can vary significantly depending on the fungal species and the specific compound.

Fungicide ClassRepresentative CompoundTarget OrganismEC50 / MIC (µg/mL)
Echinocandins CaspofunginCandida albicans0.015 - 0.25
MicafunginAspergillus fumigatus0.004 - 0.015
AnidulafunginCandida glabrata0.015 - 0.06
Polyoxins Polyoxin DCochliobolus miyabeanus0.1 - 1.0
Nikkomycins Nikkomycin ZBlastomyces dermatitidis0.1 - 0.8

Note: The values presented are illustrative and can vary based on the specific strain and testing conditions.

References

Solubility Profile of Cyprofuram: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Cyprofuram, an obsolete systemic fungicide. The information compiled herein is intended to support research, analytical method development, and risk assessment activities by providing key solubility data and standardized experimental protocols.

Core Solubility Data

The solubility of this compound has been reported in aqueous and various organic solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound at approximately 20°C.

SolventSolubility (mg/L)Temperature (°C)pHData TypeSource
Water574207Quantitative[1]
Acetone500,00020Not ApplicableQuantitative[1]
Dichloromethane330,00020Not ApplicableQuantitative[1]
Cyclohexanone50,00020Not ApplicableQuantitative[1]
Dimethyl Sulfoxide (DMSO)Slightly SolubleNot SpecifiedNot ApplicableQualitative[2]
MethanolSlightly SolubleNot SpecifiedNot ApplicableQualitative[2]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound. These protocols are based on established scientific principles and can be adapted for specific laboratory conditions.

Shake-Flask Method for Equilibrium Solubility

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.

a. Principle: Excess solid compound is equilibrated with a solvent over a defined period, and the concentration of the dissolved compound in the saturated solution is then determined.

b. Materials and Equipment:

  • This compound (analytical standard)

  • Selected solvents (e.g., water, buffers of various pH, organic solvents)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

c. Procedure:

  • Add an excess amount of this compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

a. Principle: HPLC is used to separate and quantify the concentration of this compound in the saturated solvent.

b. Suggested HPLC Conditions (starting point for method development):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detector: UV-Vis detector at a wavelength of maximum absorbance for this compound (to be determined by UV scan).

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

c. Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

  • Inject the diluted filtrate from the shake-flask experiment.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sample Withdraw supernatant equil->sample filter Filter through 0.22 µm filter sample->filter dilute Dilute filtrate filter->dilute hplc HPLC analysis dilute->hplc result Calculate solubility hplc->result

Solubility Determination Workflow

This guide provides a foundational understanding of the solubility of this compound. It is crucial for researchers to adapt and validate these protocols for their specific experimental conditions and analytical instrumentation.

References

The Degradation of Cyprofuram: An Uncharted Scientific Territory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyprofuram, an obsolete systemic fungicide, presents a significant knowledge gap in the scientific community regarding its environmental fate and degradation pathways. Despite its former use in agriculture for controlling oomycetes on crops such as vines and potatoes, publicly available data on its breakdown products and the mechanisms of its degradation are strikingly scarce.[1] This technical guide aims to consolidate the limited existing information on this compound and, in light of the data deficiency, provide a broader context by examining the degradation of other, more extensively studied fungicides. This comparative approach offers insights into potential degradation routes and analytical methodologies that could be adapted for future research on this compound.

This compound: A Profile of an Obsolete Fungicide

The Void: Lack of Specific Data on this compound Degradation

A thorough review of scientific literature and environmental fate databases reveals a significant lack of specific studies on the degradation of this compound. There are no detailed reports identifying its primary metabolites, quantifying its degradation kinetics under various environmental conditions (e.g., hydrolysis, photolysis, microbial degradation), or outlining the experimental protocols used for such investigations. This absence of information poses a challenge for a comprehensive risk assessment and for understanding the long-term environmental impact of its historical use.

Bridging the Gap: Insights from Other Fungicides

In the absence of direct data on this compound, examining the degradation pathways of other fungicides can provide a valuable framework for postulating potential breakdown mechanisms.

General Principles of Fungicide Degradation

Fungicides, like other pesticides, are subject to a variety of degradation processes in the environment, which can be broadly categorized as:

  • Abiotic Degradation: This includes chemical processes that do not involve living organisms.

    • Hydrolysis: The breakdown of a chemical compound by reaction with water. The rate of hydrolysis is often pH-dependent.

    • Photolysis: The breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun.

  • Biotic Degradation: This involves the metabolic activity of microorganisms, such as bacteria and fungi, in soil and water. This is often the primary mechanism for the dissipation of pesticides from the environment.

Case Studies of Fungicide Degradation

The following examples illustrate common degradation pathways and metabolites for different classes of fungicides:

  • Pyrethroids (e.g., Cypermethrin): Cypermethrin (B145020), a pyrethroid insecticide, degrades in soil with a half-life of approximately 30 days.[2] Its degradation primarily occurs through the cleavage of the ester bond, leading to the formation of 3-phenoxybenzoic acid (3-PBA) and other metabolites.[2][3] Bacterial strains such as Bacillus thuringiensis have been shown to effectively degrade cypermethrin.[3]

  • Benzamides (e.g., Fluopyram): The fungicide fluopyram (B1672901) undergoes photodegradation in aqueous solutions.[4] Its degradation can be influenced by the presence of substances like fulvic acids and iron ions.[4] A significant metabolite of fluopyram is 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA), which has been shown to cause growth disorders in grapevines.[5]

  • Triazoles (e.g., Propiconazole): Triazole fungicides can be degraded by soil microorganisms.[6] The degradation rates can vary depending on the specific compound and the microbial community present. For instance, the half-life of tebuconazole (B1682727) in soil is dose-dependent, ranging from 9 to 263 days.[7]

Methodologies for Studying Fungicide Degradation

To investigate the degradation of fungicides like this compound, a combination of laboratory and field studies employing advanced analytical techniques is necessary.

Experimental Protocols

A general workflow for studying fungicide degradation is outlined below.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis cluster_data Data Interpretation soil_water Soil/Water Sample Collection fortification Fortification with this compound soil_water->fortification abiotic Abiotic Conditions (Hydrolysis, Photolysis) fortification->abiotic biotic Biotic Conditions (Soil Microcosms) fortification->biotic extraction Sample Extraction (e.g., QuEChERS) abiotic->extraction biotic->extraction lcms LC-MS/MS Analysis extraction->lcms gcms GC-MS Analysis extraction->gcms identification Metabolite Identification lcms->identification quantification Quantification of Parent and Metabolites lcms->quantification gcms->identification gcms->quantification pathway Pathway Elucidation identification->pathway kinetics Degradation Kinetics (Half-life Calculation) quantification->kinetics

A generalized workflow for studying fungicide degradation.
Analytical Techniques

Modern analytical chemistry plays a crucial role in identifying and quantifying fungicide residues and their metabolites.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation method for extracting pesticides from various matrices, including fruits, vegetables, and soil.[8][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for the separation, detection, and quantification of pesticide residues and their transformation products at trace levels.[8][10] It is particularly suitable for analyzing polar and thermally labile compounds.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is another sensitive and selective technique used for the analysis of volatile and semi-volatile pesticide residues.[10]

Postulated Degradation Pathway for this compound

Given the chemical structure of this compound, a potential degradation pathway can be hypothesized based on the known degradation mechanisms of similar compounds.

cyprofuram_degradation This compound This compound Metabolite1 Hydrolysis of Amide Bond This compound->Metabolite1 Metabolite2 Cleavage of Ether Linkage This compound->Metabolite2 Metabolite3 Hydroxylation of Aromatic Ring This compound->Metabolite3 Further_Degradation Further Degradation Products Metabolite1->Further_Degradation Metabolite2->Further_Degradation Metabolite3->Further_Degradation

A hypothetical degradation pathway for this compound.

This hypothetical pathway suggests that the initial degradation steps could involve the hydrolysis of the amide bond, cleavage of the ether linkage, and hydroxylation of the aromatic rings. These initial transformation products would likely undergo further degradation, eventually leading to mineralization. However, it is crucial to emphasize that this is a speculative pathway and requires experimental validation.

Conclusion and Future Directions

The case of this compound highlights the critical need for comprehensive environmental fate studies for all agrochemicals, even those that are no longer in widespread use. The lack of data on this compound's degradation and metabolites prevents a full understanding of its environmental legacy.

Future research should focus on:

  • Conducting controlled laboratory studies: Investigating the hydrolysis, photolysis, and microbial degradation of this compound under various environmental conditions.

  • Identifying metabolites: Utilizing advanced analytical techniques like high-resolution mass spectrometry to identify the major degradation products.

  • Assessing toxicity: Evaluating the toxicity of the identified metabolites to non-target organisms.

  • Developing analytical methods: Creating robust and sensitive analytical methods for the detection of this compound and its metabolites in environmental samples.

By addressing these research gaps, the scientific community can build a more complete picture of the environmental behavior of this compound and ensure that the risks associated with obsolete pesticides are not overlooked.

References

Toxicological Profile of Cyprofuram: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicological profile of Cyprofuram. It is intended for informational purposes for researchers, scientists, and drug development professionals. A significant lack of comprehensive toxicological data for this compound exists in the public domain. Therefore, this guide is not exhaustive and should be interpreted with caution.

Introduction

This compound is a systemic fungicide that was previously used to control Oomycetes, such as downy mildew and late blight, in crops like vines and potatoes.[1] It is now considered largely obsolete and is not approved for use as a plant protection agent in Great Britain and the European Union.[1][2] Due to its limited historical use and current regulatory status, publicly available toxicological data is scarce.

Physicochemical Properties

PropertyValueSource
CAS Registry Number 69581-33-5[3]
Molecular Formula C14H14ClNO3[3]
Molecular Weight 279.72 g/mol [2]
IUPAC Name N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide[3]

Toxicological Summary

The available information suggests that this compound is moderately toxic to mammals if ingested and poses a significant hazard to aquatic life.[1][2]

Acute Toxicity

Table 1: GHS Hazard Classification

Hazard StatementDescription
H301Toxic if swallowed
H312Harmful in contact with skin
H400Very toxic to aquatic life
H410Very toxic to aquatic life with long lasting effects

Source: PubChem[2]

Subchronic and Chronic Toxicity

No information on the subchronic or chronic toxicity of this compound was found in the public domain.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant data gap regarding the genotoxic, carcinogenic, and reproductive toxicity potential of this compound.

Ecotoxicology

This compound is classified as very toxic to aquatic life, with long-lasting effects.[2] It is also noted to be moderately toxic to birds.[1] Detailed ecotoxicological studies are scarce.[1]

Mechanism of Action

The fungicidal mode of action of this compound in Phytophthora palmivora involves the alteration of nucleic acid and lipid synthesis.[4] At high concentrations, it has been shown to reduce the rate of nucleic acid synthesis.[4] Conversely, at low concentrations, it can stimulate both nucleic acid and lipid synthesis.[4] The specific toxicological mechanism of action in mammals and other non-target organisms has not been elucidated in the available literature.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the reviewed public literature.

Data Gaps and Future Research

The toxicological profile of this compound is largely incomplete. Key data gaps include:

  • Acute toxicity data (LD50, LC50) for various routes of exposure in mammals.

  • Subchronic and chronic toxicity studies.

  • Studies on genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

  • Detailed ecotoxicological data for various aquatic and terrestrial organisms.

  • Pharmacokinetic data (absorption, distribution, metabolism, and excretion).

  • Elucidation of the mechanism of toxic action in non-target organisms.

Given its obsolete status, it is unlikely that extensive new toxicological research on this compound will be a priority. However, for any potential future re-evaluation or in cases of environmental persistence, further studies would be necessary to conduct a thorough risk assessment.

Logical Relationship of Available Information

Cyprofuram_Toxicology_Overview This compound This compound Fungicide Obsolete Systemic Fungicide This compound->Fungicide Toxicity Toxicological Profile (Limited Data) This compound->Toxicity Mammalian Mammalian Toxicity (Moderate) Toxicity->Mammalian Avian Avian Toxicity (Moderate) Toxicity->Avian Aquatic Aquatic Toxicity (Very High) Toxicity->Aquatic GHS GHS Classification Toxicity->GHS MoA Mechanism of Action (Fungus) Toxicity->MoA H301 H301: Toxic if swallowed GHS->H301 H312 H312: Harmful in contact with skin GHS->H312 H410 H410: Very toxic to aquatic life with long lasting effects GHS->H410 NucleicAcid Alters Nucleic Acid Synthesis MoA->NucleicAcid

Caption: Overview of this compound's known toxicological information.

References

The Obsolete Fungicide Cyprofuram: A Scarcity of Data on Non-Target Organism Effects

Author: BenchChem Technical Support Team. Date: December 2025

Despite its past use in agriculture, a comprehensive understanding of the effects of the obsolete systemic fungicide cyprofuram on non-target organisms remains elusive due to a significant lack of available scientific data. A thorough review of existing literature reveals a dearth of quantitative ecotoxicological studies, detailed experimental protocols, and information on the specific biochemical pathways affected in organisms not targeted by the fungicide.

This compound, formerly used to control Oomycetes like downy mildew and late blight on crops such as vines and potatoes, is now largely considered obsolete.[1] This has resulted in a sparse and fragmented body of research on its environmental impact, particularly concerning its effects on the health of non-target terrestrial and aquatic life.

The mechanism of action of this compound has been primarily studied in its target organisms, a group of fungus-like eukaryotes called Oomycetes. In Phytophthora palmivora, for instance, low concentrations of this compound were found to stimulate nucleic acid and lipid synthesis.[2] While this provides insight into how it affects the intended targets, there is no corresponding research detailing its mode of action or the signaling pathways it might disrupt in non-target organisms. This knowledge gap is critical, as pesticides can have unintended and detrimental effects on a wide range of species, from soil microbes to vertebrates.[3][4]

The lack of detailed experimental protocols for studies on non-target organisms is another significant challenge. Without access to the methodologies used in any past investigations, it is impossible for researchers to replicate, validate, or build upon previous work. This hinders the scientific community's ability to conduct comprehensive environmental risk assessments for this compound.

References

Unveiling the Molecular Target of Cyprofuram in Phytophthora infestans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprofuram, a systemic fungicide effective against oomycetes like Phytophthora infestans, the causal agent of late blight in potato and tomato, has been a subject of interest regarding its precise molecular mechanism. This technical guide synthesizes the current understanding of this compound's molecular target in P. infestans. Through an analysis of existing literature, this document outlines the hypothesized mode of action, presents available quantitative data on its efficacy, details relevant experimental protocols for target validation, and provides visual representations of the implicated biological pathways and experimental workflows. The evidence strongly suggests that this compound, like other phenylamide fungicides, targets RNA polymerase I, thereby inhibiting ribosomal RNA synthesis, a critical process for pathogen growth and development.

Introduction

Phytophthora infestans remains a significant threat to global food security, necessitating the development and understanding of effective fungicides. This compound is a phenylamide fungicide that has demonstrated efficacy against this devastating pathogen. Understanding the specific molecular target of a fungicide is paramount for several reasons: it elucidates the mechanism of action, aids in the development of resistance management strategies, and provides a basis for the rational design of new, more effective compounds. This guide provides an in-depth examination of the molecular target of this compound in P. infestans, drawing upon evidence from cross-resistance studies and the known mechanisms of related fungicides.

Hypothesized Molecular Target: RNA Polymerase I

The primary molecular target of this compound in Phytophthora infestans is hypothesized to be RNA polymerase I (Pol I) . This assertion is based on compelling, albeit indirect, evidence derived from its classification as a phenylamide fungicide and observed cross-resistance patterns with metalaxyl (B1676325), a well-characterized Pol I inhibitor.

Phenylamide fungicides are known to specifically disrupt nucleic acid synthesis in oomycetes. Biochemical assays have demonstrated that metalaxyl inhibits the synthesis of ribosomal RNA (rRNA) by targeting the large subunit of RNA polymerase I. Given that this compound belongs to the same chemical class and exhibits cross-resistance with metalaxyl, it is highly probable that it shares the same molecular target. Strains of P. infestans that have developed resistance to metalaxyl often show reduced sensitivity to this compound, indicating a common mechanism of action and resistance.

While direct biochemical evidence of this compound binding to and inhibiting purified P. infestans RNA polymerase I is not extensively documented in publicly available literature, the collective evidence strongly supports this hypothesis.

Quantitative Data on Fungicide Efficacy

FungicideTarget OrganismIsolate TypeEC50 (µg/mL)Reference
MetalaxylPhytophthora infestansSensitive0.01 - 0.1F.A.O.
MetalaxylPhytophthora infestansResistant> 100F.A.O.

Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth or activity of the target pathogen.

Experimental Protocols

The identification and validation of a fungicide's molecular target involve a series of detailed experimental procedures. Below are protocols for key experiments relevant to investigating the molecular target of this compound in Phytophthora infestans.

In Vitro Mycelial Growth Inhibition Assay (EC50 Determination)

This assay is fundamental for determining the efficacy of a fungicide against the mycelial growth of the pathogen.

Materials:

  • Pure culture of Phytophthora infestans

  • Rye B agar (B569324) medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator (18-20°C)

Procedure:

  • Media Preparation: Prepare Rye B agar medium and sterilize by autoclaving. Cool the medium to approximately 50-55°C.

  • Fungicide Amendment: Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control set with the solvent alone.

  • Pouring Plates: Pour the amended and control agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the growing edge of an actively growing P. infestans culture, take 5 mm mycelial plugs using a sterile cork borer. Place one plug in the center of each agar plate.

  • Incubation: Incubate the plates in the dark at 18-20°C for 7-10 days, or until the mycelium in the control plate has reached a significant diameter.

  • Data Collection: Measure the diameter of the mycelial growth in two perpendicular directions for each plate.

  • Analysis: Calculate the average diameter for each concentration. Determine the percentage of mycelial growth inhibition relative to the control. The EC50 value is then calculated using probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

In Vitro RNA Polymerase I Activity Assay

This biochemical assay directly measures the effect of the fungicide on the activity of its putative target enzyme.

Materials:

  • Purified RNA polymerase I from Phytophthora infestans

  • DNA template containing an rRNA promoter

  • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled nucleotide (e.g., [α-³²P]UTP)

  • Transcription buffer

  • This compound stock solution

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and varying concentrations of this compound. Include a no-fungicide control.

  • Enzyme Addition: Add the purified RNA polymerase I to the reaction mixtures.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Transcription Initiation: Start the transcription reaction by adding the mixture of NTPs, including the radiolabeled nucleotide.

  • Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) to allow for RNA synthesis.

  • Reaction Termination and Precipitation: Stop the reaction and precipitate the newly synthesized RNA using trichloroacetic acid (TCA).

  • Quantification: Collect the precipitated RNA on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Determine the level of RNA synthesis at each this compound concentration relative to the control. Calculate the IC50 (Inhibitory Concentration 50) value.

Visualizations

Proposed Signaling Pathway of this compound Action

Cyprofuram_Pathway cluster_nucleus Nuclear Processes This compound This compound CellWall P. infestans Cell Wall and Membrane This compound->CellWall Enters Cell RNAPolI RNA Polymerase I This compound->RNAPolI Inhibition Nucleus Nucleus Ribosome Ribosome Biogenesis rDNA rDNA pre_rRNA pre-rRNA Transcript RNAPolI->pre_rRNA Transcription pre_rRNA->Ribosome ProteinSynth Protein Synthesis Ribosome->ProteinSynth Growth Mycelial Growth and Development ProteinSynth->Growth Target_Validation_Workflow Start Start: Hypothesis (this compound targets RNAP I) Step1 Step 1: In Vitro Efficacy (EC50 Determination) Start->Step1 Step2 Step 2: Isolate and Purify RNA Polymerase I from P. infestans Step1->Step2 Step3 Step 3: In Vitro RNAP I Assay with this compound Step2->Step3 Step4 Step 4: Generate Resistant Mutants (e.g., through UV mutagenesis or fungicide adaptation) Step3->Step4 If inhibition is observed Step5 Step 5: Sequence RNAP I Gene in Resistant Mutants Step4->Step5 Step6 Step 6: Genetic Transformation (Introduce mutated RNAP I gene into sensitive strain) Step5->Step6 If mutations are found Conclusion Conclusion: Confirmation of Molecular Target and Resistance Mechanism Step6->Conclusion Logical_Relationship This compound This compound Application Target Inhibition of RNA Polymerase I This compound->Target Effect Disruption of rRNA Synthesis Target->Effect Outcome Cessation of Protein Synthesis and Growth Effect->Outcome Control Control of Phytophthora infestans Outcome->Control

Cyprofuram: An In-depth Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprofuram is a systemic fungicide that has been used in agriculture to control a variety of fungal pathogens. As an anilide fungicide, its mode of action and chemical characteristics are of significant interest to researchers in crop protection, environmental science, and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis, potential mechanism of action, and degradation pathways. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using diagrams.

Chemical Identity

IdentifierValueSource
IUPAC Name N-(3-chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide[1]
CAS Number 69581-33-5[2][3]
Chemical Formula C₁₄H₁₄ClNO₃[2][3]
Molecular Weight 279.72 g/mol [1][2]
Canonical SMILES C1CC1C(=O)N(C2CCOC2=O)C3=CC(=CC=C3)Cl[1]
InChI InChI=1S/C14H14ClNO3/c15-10-2-1-3-11(8-10)16(13(17)9-4-5-9)12-6-7-19-14(12)18/h1-3,8-9,12H,4-7H2[2][3]
Synonyms Vinicur, Stanza, SN 78314, 3'-Chloro-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxanilide[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

PropertyValueMethodSource
Melting Point 95 °CExperimental[4]
Boiling Point 490.6 ± 40.0 °CPredicted[5]
Water Solubility 574 mg/L at 20 °CExperimental[4]
Solubility in Organic Solvents (at 20 °C) Acetone: 500,000 mg/LDichloromethane: 500,000 mg/LCyclohexanone: 330,000 mg/LEthanol: 50,000 mg/LExperimental[4]
logP (Octanol-Water Partition Coefficient) 1.16Calculated[4]
pKa Not available--
Vapor Pressure Not available--
Density 1.437 ± 0.06 g/cm³Predicted[5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on internationally recognized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).

Determination of Melting Point

The melting point of this compound can be determined using the capillary method as described in OECD Guideline 102.

  • Apparatus : A melting point apparatus with a heated block and a sample holder for a capillary tube, a thermometer, and a light source for observation.

  • Procedure :

    • A small amount of finely powdered this compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the point at which the substance begins to melt to the point at which it is completely molten is recorded as the melting point.

Determination of Water Solubility

The flask method, as outlined in OECD Guideline 105, is a suitable method for determining the water solubility of this compound.

  • Apparatus : A constant temperature water bath, flasks with stoppers, a magnetic stirrer, and an analytical method for quantifying this compound concentration (e.g., High-Performance Liquid Chromatography - HPLC).

  • Procedure :

    • An excess amount of this compound is added to a flask containing distilled water.

    • The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).

    • The solution is then allowed to stand to allow undissolved material to settle.

    • A sample of the clear supernatant is taken, and the concentration of this compound is determined using a validated analytical method like HPLC.

Determination of n-Octanol/Water Partition Coefficient (logP)

The shake flask method (OECD Guideline 107) is a common technique for the experimental determination of logP.

  • Apparatus : Centrifuge, mechanical shaker, flasks, and an analytical method for this compound quantification.

  • Procedure :

    • n-Octanol and water are mutually saturated before the experiment.

    • A known amount of this compound is dissolved in either water or n-octanol.

    • The solution is placed in a flask with the other solvent, and the flask is shaken at a constant temperature until equilibrium is reached.

    • The mixture is then centrifuged to separate the two phases.

    • The concentration of this compound in both the n-octanol and water phases is determined analytically.

    • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa

The acid dissociation constant (pKa) can be determined using potentiometric titration as described in OECD Guideline 112.

  • Apparatus : A pH meter with a suitable electrode, a burette, a stirrer, and a constant temperature cell.

  • Procedure :

    • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/organic solvent mixture).

    • The solution is titrated with a standard solution of a strong acid or base.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is constructed by plotting the pH against the volume of titrant added.

    • The pKa is determined from the midpoint of the buffer region of the titration curve.

Synthesis Pathway

While the specific commercial synthesis of this compound is proprietary, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of anilide and N-substituted lactone compounds. The synthesis likely involves a multi-step process.

A potential synthetic workflow is outlined below:

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 3-Chloroaniline 3-Chloroaniline Step1 N-Alkylation 3-Chloroaniline->Step1 alpha-Bromobutyrolactone alpha-Bromobutyrolactone alpha-Bromobutyrolactone->Step1 Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl_chloride Step2 Acylation Cyclopropanecarbonyl_chloride->Step2 Intermediate Intermediate Step1->Intermediate N-(3-chlorophenyl)-tetrahydro-2-oxo-3-furan-amine This compound This compound Step2->this compound Intermediate->Step2

Caption: Proposed two-step synthesis of this compound.

Potential Mechanism of Action

This compound is classified as an anilide fungicide. Fungicides in this class are often known to inhibit the succinate (B1194679) dehydrogenase (SDH) enzyme, which is a key component of the mitochondrial electron transport chain (Complex II) in fungi. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately cell death.

The proposed signaling pathway for the fungicidal action of this compound is depicted below:

G This compound This compound Fungal_Cell Fungal_Cell This compound->Fungal_Cell Penetration SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibition Mitochondrion Mitochondrion Fungal_Cell->Mitochondrion Mitochondrion->SDH ETC Electron Transport Chain SDH->ETC Electron Transfer (Blocked) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient (Reduced) ATP_Production ATP Production ATP_Synthase->ATP_Production Inhibited Cell_Death Fungal Cell Death ATP_Production->Cell_Death Leads to

Caption: Proposed mechanism of action of this compound.

Postulated Degradation Pathway

The environmental fate of this compound, particularly its degradation in soil and water, is a critical aspect of its toxicological profile. Based on the degradation pathways of other anilide fungicides, a likely route of degradation for this compound involves the initial hydrolysis of the amide bond, followed by further breakdown of the resulting aromatic and heterocyclic moieties.

A postulated workflow for the microbial degradation of this compound is as follows:

G This compound This compound Amide_Hydrolysis Amide Bond Hydrolysis (Microbial Acylamidase) This compound->Amide_Hydrolysis Metabolite1 3-Chloroaniline Amide_Hydrolysis->Metabolite1 Metabolite2 N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide Amide_Hydrolysis->Metabolite2 Oxidation Oxidation (Dioxygenase) Metabolite1->Oxidation Further_Degradation Further Degradation to CO2, H2O, and biomass Metabolite2->Further_Degradation Pyrocatechol_Derivative Substituted Pyrocatechol Oxidation->Pyrocatechol_Derivative Ring_Cleavage Ring Cleavage Pyrocatechol_Derivative->Ring_Cleavage Ring_Cleavage->Further_Degradation

Caption: Postulated microbial degradation of this compound.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the described experimental protocols provide a foundation for its analytical determination. The proposed synthesis, mechanism of action, and degradation pathways, based on the chemistry of related compounds, offer valuable insights for researchers. It is important to acknowledge that some of the presented data are predictive and further experimental validation is encouraged to build a more complete profile of this fungicide. This information serves as a valuable resource for professionals involved in the research, development, and risk assessment of agrochemicals and related compounds.

References

In-Depth Technical Guide to Cyprofuram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprofuram is a systemic fungicide, now largely considered obsolete, that was historically used for the control of Oomycete pathogens on crops such as vines and potatoes. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and available technical information. Due to its status as an obsolete compound, detailed contemporary experimental data and a defined Fungicide Resistance Action Committee (FRAC) code are unavailable. This guide compiles the most recent and relevant information available from public sources to serve as a reference for research and development purposes.

Chemical Identity: IUPAC Name and Synonyms

This compound is the internationally recognized common name for the chemical compound with the following nomenclature:

  • IUPAC Name: N-(3-chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide[1][2]

  • CAS Name: N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide[2]

The compound is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms of this compound

SynonymReference
3'-Chloro-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxanilide[1]
(RS)-α-[N-(3-chlorophenyl)cyclopropanecarboxamido]-γ-butyrolactone[2]
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide[1][3]
SN 78314[3][4]
Stanza[3][5]
Vinicur[1][3][5]
N-(3-chlorophenyl)-N-(2-oxotetrahydro-3-furanyl)cyclopropanecarboxamide[3]
(+-)-alpha-(N-(3-Chlorophenyl)cyclopropanecarboxamido)-gamma-butyrolactone[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its environmental fate, transport, and potential for formulation development.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₄ClNO₃[2]
Molecular Weight 279.72 g/mol [1][3]
Physical State Colourless liquid[4]
Melting Point 95 °C[5]
Boiling Point 490.6 ± 40.0 °C (Predicted)[5]
Density 1.437 ± 0.06 g/cm³ (Predicted)[5]
Water Solubility Moderately soluble[4]
logP (Octanol/Water Partition Coefficient) 2.5[1]
InChI Key KRZUZYJEQBXUIN-UHFFFAOYSA-N[2]
Canonical SMILES C1CC1C(=O)N(C2CCOC2=O)C3=CC(=CC=C3)Cl[1]

Mode of Action and Biological Activity

This compound is classified as a systemic fungicide.[4] Its mode of action is reported to involve the inhibition of zoospore release, which is a critical stage in the life cycle of many Oomycete pathogens like those responsible for downy mildew and late blight.[4]

Due to its obsolete status, this compound has not been assigned a Fungicide Resistance Action Committee (FRAC) code.[4] The FRAC classification system categorizes fungicides based on their mode of action to provide guidance on resistance management. The absence of a FRAC code for this compound means its specific biochemical target has not been defined within this framework.

Based on its activity against Oomycetes, a generalized potential pathway can be conceptualized. The following diagram illustrates a hypothetical workflow for evaluating the fungicidal activity of a compound like this compound.

G cluster_0 Pre-treatment cluster_1 Treatment cluster_2 Analysis Pathogen Culture Pathogen Culture Zoospore Induction Zoospore Induction Pathogen Culture->Zoospore Induction Compound Application Compound Application Zoospore Induction->Compound Application Incubation Incubation Compound Application->Incubation Microscopy Microscopy Incubation->Microscopy Zoosporangia Viability Assay Zoosporangia Viability Assay Incubation->Zoosporangia Viability Assay Zoospore Motility Assay Zoospore Motility Assay Microscopy->Zoospore Motility Assay Germination Assay Germination Assay Zoosporangia Viability Assay->Germination Assay

Hypothetical workflow for evaluating fungicidal activity.

Experimental Protocols

Synthesis

A general approach to the synthesis of this compound involves the coupling of a chlorinated aromatic amine with a derivatized cyclopropanecarboxylic acid and a butyrolactone moiety.[4]

A plausible, though unverified, synthetic route could be a multi-step process:

  • Activation of Cyclopropanecarboxylic Acid: Convert cyclopropanecarboxylic acid to its more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • N-acylation of 3-chloroaniline (B41212): React the cyclopropanecarbonyl chloride with 3-chloroaniline in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to form N-(3-chlorophenyl)cyclopropanecarboxamide.

  • Alkylation of the Amide: The final step would involve the alkylation of the amide nitrogen with a suitable 3-halo-γ-butyrolactone derivative. This reaction would likely require a strong base to deprotonate the amide, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF).

Logical Flow of Synthesis:

G Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl Chloride Cyclopropanecarboxylic Acid->Cyclopropanecarbonyl Chloride Activation Thionyl Chloride Thionyl Chloride Thionyl Chloride->Cyclopropanecarbonyl Chloride N-(3-chlorophenyl)cyclopropanecarboxamide N-(3-chlorophenyl)cyclopropanecarboxamide Cyclopropanecarbonyl Chloride->N-(3-chlorophenyl)cyclopropanecarboxamide Acylation 3-Chloroaniline 3-Chloroaniline 3-Chloroaniline->N-(3-chlorophenyl)cyclopropanecarboxamide This compound This compound N-(3-chlorophenyl)cyclopropanecarboxamide->this compound Alkylation 3-Halo-γ-butyrolactone 3-Halo-γ-butyrolactone 3-Halo-γ-butyrolactone->this compound

Plausible synthetic pathway for this compound.
Analytical Methods

The analysis of this compound residues in various matrices would typically be performed using chromatographic techniques.

4.2.1. High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the determination of a moderately polar compound like this compound would involve:

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water, potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

  • Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method would be a suitable approach for extracting this compound from complex matrices like soil or plant tissue, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, which is suitable for thermally stable and volatile compounds:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer. A capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) would likely be used.

  • Injection: Splitless injection of the sample extract.

  • Oven Temperature Program: A temperature gradient would be employed to ensure good separation of the analyte from matrix components.

  • Ionization: Electron Ionization (EI) is a common mode.

  • Detection: The mass spectrometer would be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic fragment ions of this compound.

  • Sample Preparation: Similar to HPLC, a suitable extraction and cleanup procedure would be required to remove interfering substances from the sample matrix.

Conclusion

This compound represents an anilide class of fungicides with a history of use against important plant pathogens. While it is now considered obsolete, the information compiled in this guide provides a foundational understanding of its chemical and physical properties. The lack of a defined FRAC code highlights a gap in the detailed understanding of its specific biochemical mode of action. The provided generalized experimental protocols for synthesis and analysis can serve as a starting point for researchers interested in further investigating this or similar chemical entities. For any future work, it would be imperative to develop and validate specific, robust analytical methods and to further elucidate its precise mechanism of action at the molecular level.

References

Methodological & Application

Cyprofuram: Application Notes and Protocols for Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on cyprofuram is limited. This document summarizes the existing data and provides generalized protocols for agricultural fungicide research as a representative guide. The experimental protocols provided are illustrative and not based on specific published studies for this compound.

Introduction

This compound is an anilide fungicide. Despite its identification and some early-stage research, it has not been widely adopted in agriculture and is not an approved pesticide in the European Union. The available data focuses on its mode of action against Oomycetes, a class of destructive plant pathogens.

Chemical Identity:

PropertyValue
Chemical NameN-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide
Chemical FormulaC₁₄H₁₄ClNO₃
CAS Number69581-33-5
Fungicide ClassAnilide

Mode of Action

The primary mode of action of this compound is the inhibition of nucleic acid synthesis in susceptible pathogens.[1] Research on Phytophthora palmivora, a representative Oomycete, has shown a dose-dependent effect on nucleic acid synthesis. At high concentrations, this compound reduces the rate of nucleic acid synthesis by up to 48%.[1] Conversely, at lower, sub-lethal concentrations, it has been observed to stimulate both nucleic acid and lipid synthesis.[1] This stimulation of sporangial production at low concentrations has been hypothesized to potentially delay the development of resistance in field populations by reducing selection pressure.[1]

Signaling Pathway and Cellular Impact

The precise signaling pathway for this compound's activity is not detailed in available literature. However, based on its primary effect on nucleic acid synthesis, a proposed logical pathway is illustrated below.

Cyprofuram_Mode_of_Action This compound This compound CellularUptake Cellular Uptake This compound->CellularUptake TargetEnzyme Target Enzyme (Presumed in Nucleic Acid Synthesis Pathway) CellularUptake->TargetEnzyme Inhibition NucleicAcidSynthesis Nucleic Acid Synthesis (DNA/RNA) TargetEnzyme->NucleicAcidSynthesis Blocks ProteinSynthesis Protein Synthesis NucleicAcidSynthesis->ProteinSynthesis Required for CellGrowth Inhibition of Mycelial Growth ProteinSynthesis->CellGrowth Essential for PathogenViability Reduced Pathogen Viability CellGrowth->PathogenViability

Caption: Proposed mode of action for this compound.

Efficacy Data (from historical research)

The following table summarizes the key quantitative finding from a 1984 study on Phytophthora palmivora.[1]

PathogenParameter MeasuredThis compound ConcentrationObserved Effect
Phytophthora palmivoraRate of Nucleic Acid SynthesisHighUp to 48% reduction
Phytophthora palmivoraRate of Nucleic Acid SynthesisLow (sub-lethal)Stimulation
Phytophthora palmivoraLipid SynthesisSub-lethalStimulation and alteration of lipid composition
Phytophthora palmivoraSporangial Production (in agar)Up to ~ED₅₀Stimulation
Phytophthora palmivoraSporangial Production (in agar)HighInhibition

Experimental Protocols (Generalized)

The following are generalized protocols that would be used to evaluate a fungicide like this compound.

Protocol: In Vitro Efficacy Testing (Mycelial Growth Inhibition)

This protocol is a standard method to determine the direct inhibitory effect of a fungicide on a pathogen's growth in a controlled laboratory setting.

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against a target pathogen.

Materials:

  • Pure culture of the target pathogen (e.g., Phytophthora infestans, Pythium ultimum).

  • Appropriate solid culture medium (e.g., Potato Dextrose Agar (B569324) - PDA).

  • Sterile petri dishes (90 mm).

  • This compound stock solution of known concentration in a suitable solvent (e.g., DMSO).

  • Sterile distilled water.

  • Micropipettes and sterile tips.

  • Incubator set to the optimal growth temperature for the pathogen.

  • Cork borer (5 mm diameter).

  • Ruler or calipers.

Procedure:

  • Medium Preparation: Prepare the culture medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-55°C in a water bath.

  • Fungicide Amendment: Create a dilution series of this compound in sterile distilled water. For a typical assay, concentrations might range from 0.01 to 100 µg/mL. Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone.

  • Pouring Plates: Pour the amended and control media into sterile petri dishes (approximately 20 mL per plate) and allow them to solidify in a laminar flow hood.

  • Inoculation: From the margin of an actively growing culture of the target pathogen, take 5 mm mycelial plugs using a sterile cork borer.

  • Incubation: Place one mycelial plug, mycelium-side down, in the center of each prepared plate. Seal the plates with parafilm and incubate at the optimal temperature for the pathogen in the dark.

  • Data Collection: When the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter, measure the diameter of the fungal colony in two perpendicular directions for all plates.

  • Analysis: Calculate the average diameter for each plate. Determine the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:

    • % Inhibition = ((Control Diameter - Treatment Diameter) / Control Diameter) * 100

  • EC₅₀ Determination: Use probit analysis or a similar statistical method to calculate the EC₅₀ value from the dose-response data.

In_Vitro_Efficacy_Workflow start Start prep_media Prepare & Sterilize Culture Medium start->prep_media amend_media Amend Medium with This compound Dilutions prep_media->amend_media pour_plates Pour Plates amend_media->pour_plates inoculate Inoculate with Pathogen Plugs pour_plates->inoculate incubate Incubate inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate analyze Determine EC50 Value calculate->analyze end End analyze->end

Caption: Workflow for in vitro fungicide efficacy testing.

Protocol: Nucleic Acid Synthesis Inhibition Assay (Generalized)

This protocol outlines a general method to assess the impact of a compound on nucleic acid synthesis, as was done for this compound.

Objective: To quantify the effect of this compound on the rate of nucleic acid synthesis in a target pathogen.

Materials:

  • Liquid culture of the target pathogen.

  • Minimal essential medium (MEM) or a suitable broth for the pathogen.

  • This compound stock solution.

  • Radiolabeled precursor for nucleic acid synthesis (e.g., [³H]-uridine for RNA or [³H]-thymidine for DNA).

  • Trichloroacetic acid (TCA), ice-cold.

  • Ethanol (B145695) (70%), ice-cold.

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Filtration apparatus.

Procedure:

  • Culture Preparation: Grow the pathogen in liquid medium until it reaches the mid-logarithmic growth phase.

  • Treatment Application: Aliquot the culture into sterile tubes. Add this compound at various concentrations (e.g., a high concentration for inhibition and a low, sub-lethal concentration for potential stimulation). Include a solvent-only control.

  • Radiolabeling: Add the radiolabeled precursor (e.g., [³H]-uridine) to each tube and incubate for a defined period (e.g., 1-2 hours) under optimal growth conditions.

  • Harvesting: Stop the reaction by adding ice-cold TCA to precipitate macromolecules, including nucleic acids.

  • Washing: Collect the precipitate by vacuum filtration through glass fiber filters. Wash the filters sequentially with cold TCA and then cold ethanol to remove any unincorporated radiolabeled precursor.

  • Quantification: Place the dried filters into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of nucleic acid synthesis.

  • Analysis: Compare the CPM of the this compound-treated samples to the control to determine the percentage of inhibition or stimulation of nucleic acid synthesis.

Concluding Remarks for Researchers

The available data on this compound is sparse, and its development appears to have been discontinued. For researchers interested in this or similar anilide fungicides, the following research areas would be critical for a comprehensive evaluation:

  • Broad-Spectrum Efficacy: Testing against a wider range of plant pathogens, including different classes of fungi and oomycetes.

  • Resistance Studies: Investigating the potential for and mechanisms of resistance development in target pathogens.

  • Plant Safety and Phytotoxicity: Evaluating the effects of this compound on a variety of host plants at different growth stages.

  • Environmental Fate: Studying its persistence and degradation in soil and water.

  • Toxicology: Assessing its toxicological profile for non-target organisms.

The provided protocols offer a foundational framework for conducting such evaluations in a controlled and scientifically rigorous manner.

References

Application Notes and Protocols for Testing Cyprofuram Efficacy on Fusarium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the efficacy of Cyprofuram, a novel succinate (B1194679) dehydrogenase inhibitor (SDHI), against pathogenic Fusarium species. Due to the limited specific data on the direct interaction between this compound and Fusarium, this protocol is based on established methodologies for testing SDHI fungicides against this fungal genus.

Introduction

Fusarium is a genus of filamentous fungi that includes numerous species pathogenic to both plants and humans, causing significant economic losses in agriculture and life-threatening infections in immunocompromised individuals.[1][2][3][4][5] The development of effective antifungal agents is crucial for managing fusariosis. This compound is a novel compound belonging to the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[6][7] SDHIs act by targeting Complex II of the mitochondrial respiratory chain, thereby inhibiting fungal respiration and leading to cell death.[8][9] This protocol outlines a series of in vitro and in vivo experiments to determine the antifungal activity of this compound against various Fusarium species.

In Vitro Efficacy Assessment

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are recommended for determining the MIC of this compound against Fusarium isolates.[10][11]

Protocol: Broth Microdilution Method (Adapted from CLSI M38-A2)

  • Isolate Preparation:

    • Culture Fusarium isolates on Potato Dextrose Agar (B569324) (PDA) at 25-28°C for 5-7 days to promote sporulation.

    • Prepare a spore suspension by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Adjust the spore concentration to 1-5 x 10^6 spores/mL using a hemocytometer.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.016 to 16 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of each drug dilution to the wells of a 96-well microtiter plate.

    • Add 100 µL of the adjusted fungal spore suspension to each well.

    • Include a drug-free well as a positive control and an uninoculated well as a negative control.

    • Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Mycelial Growth Inhibition Assay

This assay determines the half-maximal effective concentration (EC50) of this compound required to inhibit the mycelial growth of Fusarium.[8]

Protocol: Poisoned Food Technique

  • Media Preparation:

    • Prepare PDA and autoclave. Cool to 50-55°C in a water bath.

    • Add the required volume of this compound stock solution to the molten agar to achieve desired final concentrations (e.g., 0, 0.1, 1, 10, 100 µg/mL).[8] Include a solvent control.

  • Inoculation and Incubation:

    • Pour the amended agar into Petri dishes.

    • Place a 5 mm mycelial plug from the edge of an actively growing Fusarium culture in the center of each plate.

    • Incubate at 25-28°C in the dark.

  • Data Collection and Analysis:

    • Measure the colony diameter in two perpendicular directions when the fungal colony in the control plate reaches approximately two-thirds of the plate diameter.[8]

    • Calculate the percentage of mycelial growth inhibition relative to the control.

    • Use probit or log-logistic regression analysis to calculate the EC50 value.[8]

Data Presentation: In Vitro Efficacy of this compound against Fusarium spp.

Fusarium SpeciesMIC (µg/mL)EC50 (µg/mL)
F. oxysporum
F. solani
F. graminearum
... (other species)

In Vivo Efficacy Assessment

In vivo models are essential to validate the in vitro findings and to assess the efficacy of this compound in a living organism.

Plant Model: Seed Treatment Efficacy

This protocol assesses the ability of this compound as a seed treatment to protect against Fusarium seedling blight.

Protocol:

  • Seed Treatment:

    • Artificially inoculate seeds (e.g., wheat, corn) with a known concentration of Fusarium spores.

    • Treat the inoculated seeds with different concentrations of this compound formulation. Include untreated inoculated seeds as a positive control and uninoculated, untreated seeds as a negative control.

  • Planting and Growth:

    • Plant the treated seeds in sterilized soil in a controlled environment (greenhouse).

    • Maintain optimal conditions for plant growth and disease development.

  • Efficacy Evaluation:

    • After a predetermined period (e.g., 14-21 days), assess disease severity based on a rating scale (e.g., percentage of seedling emergence, lesion length on roots and shoots).

    • Calculate the percentage of disease control for each treatment compared to the positive control.

Animal Model: Murine Model of Disseminated Fusariosis

For drug development targeting human infections, a murine model is crucial.

Protocol:

  • Infection:

    • Use immunocompromised mice (e.g., neutropenic mice).

    • Infect the mice intravenously with a lethal dose of Fusarium spores.

  • Treatment:

    • Administer this compound at different dosages and schedules (e.g., intraperitoneally or orally) starting at a specific time point post-infection.

    • Include a control group receiving a placebo.

  • Efficacy Evaluation:

    • Monitor the survival of the mice over a set period (e.g., 21 days).

    • At the end of the experiment, or upon euthanasia, harvest target organs (e.g., kidneys, liver, spleen) to determine the fungal burden (e.g., by colony-forming unit counts or qPCR).

Data Presentation: In Vivo Efficacy of this compound

Table 2.1: Efficacy of this compound Seed Treatment against Fusarium Seedling Blight

Treatment GroupConcentrationSeedling Emergence (%)Disease Severity IndexPercent Disease Control
Negative Control-
Positive Control-
This compoundLow
This compoundMedium
This compoundHigh

Table 2.2: Efficacy of this compound in a Murine Model of Disseminated Fusariosis

Treatment GroupDosage (mg/kg)Mean Survival Time (days)Fungal Burden (log10 CFU/g kidney)
Placebo Control-
This compoundLow
This compoundMedium
This compoundHigh

Visualizing Workflows and Mechanisms

Signaling Pathway

cluster_atp succinate Succinate sdh Succinate Dehydrogenase (SDH) (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc Electrons atp ATP Production sdh->atp Inhibition of energy production This compound This compound (SDHI) This compound->sdh Inhibition etc->atp Drives death Fungal Cell Death atp->death Leads to

Caption: Mechanism of action of this compound on the fungal respiratory chain.

Experimental Workflow

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start Start isolate_prep Fusarium Isolate Preparation start->isolate_prep mic_assay Broth Microdilution (MIC Determination) isolate_prep->mic_assay growth_assay Mycelial Growth Inhibition (EC50) isolate_prep->growth_assay data_analysis Data Analysis and Efficacy Determination mic_assay->data_analysis growth_assay->data_analysis plant_model Plant Model (Seed Treatment) end End plant_model->end animal_model Animal Model (Disseminated Fusariosis) animal_model->end data_analysis->plant_model data_analysis->animal_model

Caption: Overall experimental workflow for testing this compound efficacy.

Conclusion

This comprehensive protocol provides a robust framework for the systematic evaluation of this compound's antifungal efficacy against pathogenic Fusarium species. The combination of standardized in vitro assays and relevant in vivo models will yield crucial data for researchers and drug development professionals to determine the potential of this compound as a novel treatment for Fusarium-related diseases in both agriculture and medicine. It is important to note that Fusarium species are known to be rather unsusceptible to some antifungals, and resistance profiles can be species-specific.[12][13][14] Therefore, testing against a panel of clinically and agriculturally relevant Fusarium species is highly recommended.

References

Application Notes and Protocols for In Vitro Evaluation of Fungicides Against Powdery Mildew

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Topic: Using Cyprofuram to Control Powdery Mildew In Vitro

Disclaimer: Extensive literature searches did not yield any specific studies, quantitative data (such as EC50 values), or established protocols for the use of this compound against powdery mildew fungi. This compound is classified as an anilide fungicide and is considered obsolete.[1] Its documented mode of action involves the inhibition of zoospore release, a mechanism primarily relevant to Oomycetes (water molds), not Ascomycetes, the phylum to which powdery mildew fungi belong.[1][2]

Therefore, the following application notes and protocols are provided as a general guide for the in vitro evaluation of a test compound, such as this compound, against powdery mildew, based on established methodologies for fungicide screening.

Application Notes

Principle of In Vitro Fungicide Evaluation for Powdery Mildew

In vitro assays are fundamental in the early stages of fungicide development to determine the intrinsic activity of a compound against a target pathogen. For powdery mildew, an obligate biotrophic fungus, two primary methods are widely used: the Spore Germination Inhibition Assay and the Detached Leaf Assay.

  • Spore Germination Inhibition Assay: This method assesses the direct effect of a fungicide on the germination of powdery mildew conidia (spores). It is a rapid technique to determine if a compound can prevent the initial stage of infection.[3] The assay involves exposing spores to various concentrations of the test compound and observing the percentage of germination inhibition.

  • Detached Leaf Assay: This assay provides a more comprehensive evaluation of a fungicide's efficacy by using living plant tissue.[4][5] It allows for the assessment of not only spore germination but also subsequent fungal development, such as mycelial growth and sporulation, on the leaf surface. This method can also provide insights into the curative and translaminar activity of a compound.

Key Considerations for Experimental Design
  • Powdery Mildew Species: It is crucial to use a relevant species of powdery mildew for the target crop (e.g., Erysiphe necator for grapes, Podosphaera xanthii for cucurbits, Blumeria graminis for cereals).

  • Inoculum Preparation: Fresh, viable spores are essential for reliable results. Spores can be collected from infected plants by gently brushing or washing the leaf surface.[6]

  • Concentration Range: A wide range of fungicide concentrations should be tested to determine the dose-response relationship and calculate key efficacy parameters like the EC50 (Effective Concentration for 50% inhibition).[7][8]

  • Controls: Include both a negative control (without the test compound) to ensure normal spore germination and fungal growth, and a positive control (a known effective fungicide) for comparison.

  • Replication: Each treatment and control should be replicated (typically 3-5 times) to ensure the statistical validity of the results.

Data Presentation

Quantitative data from these experiments should be summarized in a structured format to facilitate comparison and analysis.

Table 1: Spore Germination Inhibition of a Test Compound against Powdery Mildew

Test Compound Concentration (µg/mL)Number of Germinated SporesTotal Number of Spores ObservedPercent GerminationPercent Inhibition
0 (Control)
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5

Table 2: Efficacy of a Test Compound against Powdery Mildew on Detached Leaves

Test Compound Concentration (µg/mL)Disease Severity (%) on Day XDisease Severity (%) on Day YArea Under the Disease Progress Curve (AUDPC)Percent Control
0 (Control)
Concentration 1
Concentration 2
Concentration 3
Positive Control

Experimental Protocols

Protocol 1: Spore Germination Inhibition Assay

This protocol outlines a method to assess the direct impact of a test compound on the germination of powdery mildew spores.[9][10]

Materials:

  • Freshly sporulating powdery mildew-infected leaves

  • Test compound (e.g., this compound) stock solution

  • Sterile distilled water

  • Microscope slides (cavity slides are recommended)

  • Petri dishes

  • Filter paper

  • Micropipettes

  • Microscope

  • Hemocytometer

Procedure:

  • Inoculum Preparation:

    • Gently brush or wash the surface of infected leaves with sterile distilled water to collect conidia.

    • Filter the spore suspension through a double layer of sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Preparation of Test Solutions:

    • Prepare a series of dilutions of the test compound in sterile distilled water from the stock solution. A typical range might be 0.01, 0.1, 1, 10, and 100 µg/mL.

    • Include a sterile distilled water control.

  • Assay Setup:

    • In the cavity of a microscope slide, place one drop of a test solution and one drop of the spore suspension. Mix gently.

    • Prepare three replicate slides for each concentration and the control.

    • Place the slides in a Petri dish lined with moist filter paper to maintain high humidity.

  • Incubation:

    • Incubate the Petri dishes at 20-25°C in the dark for 24 hours.

  • Data Collection:

    • After incubation, observe at least 100 spores per replicate under a microscope (400x magnification).

    • A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Record the number of germinated and non-germinated spores for each replicate.

  • Data Analysis:

    • Calculate the percentage of spore germination for each treatment.

    • Calculate the percentage of inhibition relative to the control using the formula: % Inhibition = 100 - ((% Germination in Treatment / % Germination in Control) x 100)

    • Determine the EC50 value by plotting the percent inhibition against the log of the fungicide concentration.[7]

Protocol 2: Detached Leaf Assay

This protocol describes a method to evaluate the efficacy of a test compound on living plant tissue.[4][5][11]

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant

  • Powdery mildew inoculum

  • Test compound solutions

  • Petri dishes (15 cm diameter)

  • Agar (B569324) (1-2%) or sterile filter paper

  • Benzimidazole (B57391) solution (optional, to delay leaf senescence)

  • Sterile distilled water

  • Spray bottle or atomizer

Procedure:

  • Preparation of Leaf Discs/Segments:

    • Excise leaf discs (1-2 cm diameter) or segments from healthy leaves.

    • Surface sterilize the leaf material by briefly rinsing in 1% sodium hypochlorite (B82951) solution, followed by three rinses in sterile distilled water.

  • Assay Plate Preparation:

    • Prepare Petri dishes with either a layer of 1-2% water agar or several layers of sterile filter paper moistened with sterile distilled water. The addition of a low concentration of benzimidazole (e.g., 50 ppm) to the water can help maintain leaf viability.[12]

    • Place the leaf discs/segments adaxial (upper) side up on the agar or filter paper.

  • Fungicide Application (Preventative Assay):

    • Spray the leaf discs with the different concentrations of the test compound until runoff.

    • Allow the leaf discs to dry in a laminar flow hood.

  • Inoculation:

    • Inoculate the treated leaf discs by gently shaking or tapping heavily infected leaves over them to release fresh conidia.

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate at 20-25°C with a 12-16 hour photoperiod.

  • Data Collection:

    • Visually assess the percentage of the leaf area covered by powdery mildew growth (disease severity) at regular intervals (e.g., 7, 10, and 14 days after inoculation).

  • Data Analysis:

    • Calculate the average disease severity for each treatment at each time point.

    • Calculate the percentage of control for each treatment relative to the untreated control.

    • The Area Under the Disease Progress Curve (AUDPC) can be calculated to provide a quantitative summary of disease development over time.

Visualizations

In_Vitro_Fungicide_Screening_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome prep_compound Prepare Test Compound Stock Solutions spore_germ Spore Germination Inhibition Assay prep_compound->spore_germ leaf_assay Detached Leaf Assay prep_compound->leaf_assay prep_spores Prepare Powdery Mildew Spore Suspension prep_spores->spore_germ prep_spores->leaf_assay prep_leaves Prepare Host Plant Detached Leaves prep_leaves->leaf_assay data_collection Data Collection (% Inhibition, % Severity) spore_germ->data_collection leaf_assay->data_collection calc_ec50 Calculate EC50/IC50 data_collection->calc_ec50 stat_analysis Statistical Analysis calc_ec50->stat_analysis report Efficacy Report stat_analysis->report Detached_Leaf_Assay_Protocol start Start: Healthy Susceptible Leaves step1 Excise Leaf Discs (1-2 cm diameter) start->step1 step2 Place on Agar/Moist Filter Paper in Petri Dish step1->step2 step3 Apply Test Compound (Spray Application) step2->step3 step4 Inoculate with Powdery Mildew Spores step3->step4 step5 Incubate (20-25°C, 12-16h photoperiod) step4->step5 step6 Assess Disease Severity (7, 10, 14 days) step5->step6 end End: Data Analysis (% Control, AUDPC) step6->end

References

Application Note & Protocol: Preparation of Cyprofuram Stock Solution for Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyprofuram is a systemic fungicide belonging to the anilide class of chemicals.[1] While primarily known for its agricultural applications, its biological activity warrants investigation in various laboratory settings. This document provides a detailed protocol for the preparation of this compound stock solutions to ensure reproducibility and accuracy in in-vitro and in-vivo assays. The core focus is on proper dissolution, storage, and preparation of working solutions from a concentrated stock.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's physicochemical properties is crucial for its effective use in experimental research. These properties dictate the choice of solvent, storage conditions, and handling procedures.

PropertyValueReference
Molecular Formula C₁₄H₁₄ClNO₃[2][3]
Molecular Weight 279.72 g/mol [2][3]
Appearance Solid (form may vary)
Melting Point 95°C[3]
Solubility DMSO (Slightly), Methanol (Slightly), Moderate aqueous solubility[3][4]

Recommended Solvents and Storage

The selection of an appropriate solvent is critical for maintaining the stability and activity of this compound. Due to its limited aqueous solubility, an organic solvent is required for preparing concentrated stock solutions.

Solvent Selection:

  • Dimethyl Sulfoxide (DMSO): DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solvating power for many organic compounds.[3] It is also miscible with most aqueous media used in biological assays.

Storage Conditions: Proper storage is essential to prevent degradation of the compound.

FormStorage TemperatureShelf LifeSpecial Considerations
Solid 2-8°CRefer to manufacturer's specificationsKeep in a tightly sealed container, protected from light and moisture.
Stock Solution in DMSO -20°CUp to 6 months (verify stability for long-term use)Aliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a standard concentration for many laboratory applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 279.72 g/mol x 1000 = 2.7972 mg

  • Weighing:

    • Tare a sterile, dry microcentrifuge tube or amber vial on an analytical balance.

    • Carefully weigh approximately 2.8 mg of this compound powder into the tared container. Record the exact weight.

  • Dissolution:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

    • Cap the vial securely and vortex for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure no particulates are present. If dissolution is slow, brief sonication in an ultrasonic bath may be helpful.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C.

Experimental Protocol: Preparation of Working Solutions

Working solutions are prepared by diluting the concentrated stock solution into the appropriate aqueous-based assay buffer or cell culture medium.

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution Calculation: Use the following formula to calculate the volume of stock solution needed:

    • V₁ = (C₂ x V₂) / C₁

      • V₁ = Volume of stock solution

      • C₁ = Concentration of stock solution (10 mM)

      • V₂ = Final volume of working solution

      • C₂ = Final concentration of working solution

  • Serial Dilution: It is recommended to perform serial dilutions to achieve low micromolar or nanomolar concentrations accurately.

    • Example: To prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of assay buffer or medium).

  • Final Dosing: Add the appropriate volume of the working solution to your experimental setup to achieve the desired final concentration.

Important Consideration: The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.

Visualized Workflows and Pathways

To facilitate understanding, the following diagrams illustrate the experimental workflow and a potential signaling pathway influenced by fungicides.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder calculate 2. Calculate Solvent Volume weigh->calculate add_dmso 3. Add Anhydrous DMSO calculate->add_dmso dissolve 4. Vortex to Dissolve add_dmso->dissolve aliquot 5. Aliquot Stock Solution dissolve->aliquot store_stock 6. Store at -20°C aliquot->store_stock thaw 7. Thaw Stock Aliquot store_stock->thaw dilute 8. Serially Dilute in Assay Medium thaw->dilute add_to_assay 9. Add to Experimental Wells dilute->add_to_assay

Caption: Workflow for this compound Stock and Working Solution Preparation.

G cluster_pathway Fungicide Mode of Action: Inhibition of Fungal Respiration succinate Succinate sdh Succinate Dehydrogenase (SDH) Complex II succinate->sdh q_pool Quinone Pool sdh->q_pool e- complex_iii Complex III (Cytochrome bc1) q_pool->complex_iii e- cytochrome_c Cytochrome c complex_iii->cytochrome_c e- complex_iv Complex IV cytochrome_c->complex_iv e- atp_synthase ATP Synthase complex_iv->atp_synthase Proton Gradient atp ATP atp_synthase->atp This compound This compound (Anilide Fungicide) This compound->sdh Inhibition

Caption: Potential Signaling Pathway Disruption by this compound.

Safety Precautions

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid inhalation of the powder and direct contact with skin or eyes.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information. This compound is toxic if swallowed and harmful in contact with skin.[2]

Troubleshooting

IssuePossible CauseSolution
Precipitation in stock solution upon freezing Solvent not anhydrous; improper storage.Use anhydrous DMSO. Ensure vials are tightly sealed. Briefly warm and vortex to redissolve before use.
Precipitation upon dilution in aqueous buffer Exceeding solubility limit.Decrease the final concentration of this compound. Increase the percentage of DMSO slightly (while staying within assay tolerance).
Inconsistent assay results Inaccurate pipetting; degradation of stock solution.Calibrate pipettes regularly. Prepare fresh stock solutions if degradation is suspected. Avoid repeated freeze-thaw cycles.

References

Application Notes and Protocols for Field Trial Methodology of Cyprofuram on Potato Blight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting field trials to evaluate the efficacy of Cyprofuram for the management of potato late blight, caused by the oomycete pathogen Phytophthora infestans. Potato late blight is a devastating disease worldwide, capable of causing rapid and complete crop loss if not effectively controlled. The development of novel fungicides requires rigorous field evaluation to determine their efficacy, optimal application parameters, and potential for integration into disease management programs.

This compound is classified as an anilide fungicide. While specific field trial data for this compound on potato blight is limited due to its status as an older and potentially obsolete compound, the methodologies outlined below are based on established principles for fungicide efficacy trials on potatoes. The mode of action for this compound in related oomycetes, such as Phytophthora palmivora, has been shown to involve the inhibition of nucleic acid synthesis[1]. This provides a basis for understanding its potential mechanism against Phytophthora infestans.

Data Presentation

The following tables present illustrative data from field trials of various novel fungicides for the control of potato late blight. This data is intended to serve as a template for the presentation of results from a this compound field trial.

Table 1: Efficacy of this compound and Standard Fungicides on Foliar Late Blight Severity and Area Under the Disease Progress Curve (AUDPC)

TreatmentApplication Rate (g a.i./ha)Mean Disease Severity (%)Area Under the Disease Progress Curve (AUDPC)Disease Reduction over Control (%)
This compound (T1)20022.5250.576.1
This compound (T2)25018.0210.080.9
Standard Fungicide 1 (e.g., Mandipropamid)15025.8285.373.8
Standard Fungicide 2 (e.g., Mancozeb)150035.2390.164.2
Untreated ControlN/A94.01090.40.0

Note: Data is hypothetical and for illustrative purposes, based on typical results from fungicide efficacy trials.[2][3]

Table 2: Effect of this compound and Standard Fungicides on Potato Tuber Yield and Quality

TreatmentApplication Rate (g a.i./ha)Total Tuber Yield (t/ha)Marketable Yield (t/ha)Yield Increase over Control (%)Tuber Blight Incidence (%)
This compound (T1)20028.526.868.65.2
This compound (T2)25030.228.578.74.1
Standard Fungicide 1 (e.g., Mandipropamid)15027.926.165.16.5
Standard Fungicide 2 (e.g., Mancozeb)150024.522.545.08.9
Untreated ControlN/A16.914.20.025.7

Note: Data is hypothetical and for illustrative purposes, based on typical results from fungicide efficacy trials.[2][4][5]

Experimental Protocols

Experimental Design and Trial Setup

A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability[2].

  • Plot Size: Each plot should consist of four rows, each 5-10 meters in long, with a row spacing of 75-90 cm. The two central rows will be used for data collection to avoid edge effects.

  • Replication: Each treatment should be replicated four times.

  • Buffer Zones: A buffer zone of at least 2 meters should be maintained between plots to minimize spray drift. Susceptible potato varieties can be planted in the buffer zones to act as "spreader rows" to ensure uniform disease pressure.

  • Test Cultivar: A potato cultivar susceptible to late blight (e.g., 'Kufri Jyothi', 'King Edward') should be used to ensure adequate disease development for efficacy evaluation[2][6].

  • Agronomic Practices: Standard commercial agronomic practices for the region regarding fertilization, irrigation, and insect and weed control should be followed uniformly across all plots.

Inoculum and Inoculation

To ensure consistent disease pressure, artificial inoculation is recommended, especially in areas or seasons with unpredictable natural late blight outbreaks.

  • Inoculum Source: Use a locally relevant and aggressive isolate of Phytophthora infestans. The isolate can be cultured on rye agar (B569324) plates.

  • Inoculum Preparation: Prepare a zoospore suspension with a concentration of approximately 5 x 10^4 zoospores/mL in sterile, cold water.

  • Inoculation Procedure: Inoculation should be performed in the late evening to take advantage of high humidity and dew formation, which are conducive to infection[7]. Apply the inoculum uniformly to the foliage of the spreader rows, and lightly to the experimental plots if necessary, using a backpack sprayer. Overhead irrigation can be used to maintain leaf wetness for several hours post-inoculation.

Fungicide Application
  • Treatments: Include at least two dose rates of this compound, a standard commercial fungicide for comparison, and an untreated control.

  • Application Timing: The first application should be made preventatively, just before the anticipated onset of disease, or upon the very first appearance of symptoms in the field[2]. Subsequent applications should be made at 7-10 day intervals, depending on disease pressure and weather conditions.

  • Application Method: Use a calibrated CO2-pressurized backpack sprayer with a boom equipped with flat-fan nozzles to ensure uniform coverage of the foliage. Spray volume should be adequate to achieve thorough coverage (e.g., 400-600 L/ha).

Data Collection and Assessment
  • Disease Severity: Assess the percentage of foliar area affected by late blight on 10-20 randomly selected plants from the central two rows of each plot. Assessments should begin before the first fungicide application and continue weekly until the crop senesces or is desiccated. The Horsfall-Barratt scale (0-11) or a direct percentage scale can be used.

  • Area Under the Disease Progress Curve (AUDPC): Calculate the AUDPC from the sequential disease severity data to provide an integrated measure of disease development over time[2]. The formula for AUDPC is: AUDPC = Σ [((y_i + y(i+1))/2) * (t_(i+1) - t_i)] where y_i is the disease severity at the i-th assessment, and t_i is the time of the i-th assessment.

  • Tuber Yield: At the end of the season, harvest the tubers from a predetermined length of the central two rows of each plot. Record the total weight of tubers.

  • Marketable Yield and Tuber Blight: Grade the harvested tubers to separate them into marketable and non-marketable sizes. Inspect all tubers for symptoms of late blight and record the incidence (percentage of infected tubers by number or weight).

  • Phytotoxicity: Observe and record any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) on the potato plants after each fungicide application.

Statistical Analysis

All collected data should be subjected to Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design. Treatment means should be separated using a suitable test, such as Fisher's Least Significant Difference (LSD) or Tukey's HSD, at a significance level of P ≤ 0.05.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Pre-Trial Phase cluster_1 Trial Implementation Phase cluster_2 Data Collection & Assessment Phase cluster_3 Post-Trial Phase Trial_Design Trial Design (RCBD) Site_Selection Field Site Selection Trial_Design->Site_Selection Cultivar_Selection Susceptible Cultivar Selection Site_Selection->Cultivar_Selection Planting Planting Cultivar_Selection->Planting Inoculation Inoculation with P. infestans Planting->Inoculation Fungicide_App Fungicide Application (this compound & Standards) Inoculation->Fungicide_App Disease_Assessment Weekly Disease Severity Assessment Fungicide_App->Disease_Assessment Yield_Harvest Harvest & Yield Measurement Disease_Assessment->Yield_Harvest Tuber_Assessment Tuber Blight Assessment Yield_Harvest->Tuber_Assessment AUDPC_Calc AUDPC Calculation Tuber_Assessment->AUDPC_Calc Stat_Analysis Statistical Analysis (ANOVA) AUDPC_Calc->Stat_Analysis Report Reporting of Results Stat_Analysis->Report

Caption: Experimental workflow for a this compound field trial on potato blight.

Inferred Signaling Pathway of this compound in Phytophthora infestans

G This compound This compound Cell_Membrane P. infestans Cell Membrane This compound->Cell_Membrane Penetrates Cell RNA_Polymerase RNA Polymerase This compound->RNA_Polymerase Inhibits Nucleus Nucleus Ribosomes Ribosomes DNA DNA DNA->RNA_Polymerase Template mRNA mRNA Synthesis RNA_Polymerase->mRNA Transcription mRNA->Ribosomes Translation Protein_Synthesis Protein Synthesis Ribosomes->Protein_Synthesis Cell_Growth Mycelial Growth & Sporulation Protein_Synthesis->Cell_Growth

Caption: Inferred pathway of this compound inhibiting nucleic acid synthesis in P. infestans.

References

Cyprofuram: A Retrospective Analysis for Integrated Pest Management Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Application Notes and Protocols

Disclaimer: Cyprofuram is an obsolete systemic fungicide and is not approved for use in many regions, including the United Kingdom and the European Union.[1] This document is intended for informational and research purposes only and does not constitute a recommendation for its use.

Introduction

This compound is an anilide fungicide formerly used to control Oomycete pathogens in various agricultural crops.[1][2] Its systemic properties made it a tool for managing diseases such as downy mildew and late blight.[1] Understanding the characteristics and historical application of such obsolete compounds can provide valuable insights for the development of new fungicides and integrated pest management (IPM) strategies. IPM is a comprehensive approach to pest control that utilizes a combination of techniques to minimize economic, health, and environmental risks.[3][4][5][6] This document provides a retrospective overview of this compound, including its known properties and generalized protocols for its evaluation within an IPM framework.

Data Presentation

Table 1: Chemical and Toxicological Properties of this compound
PropertyValueReference
Chemical Name N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide[2]
CAS Number 69581-33-5[2]
Molecular Formula C14H14ClNO3[2]
Chemical Class Anilide[2]
Mode of Action Inhibition of nucleic acid synthesis[7]
Mammalian Toxicity Moderately toxic if consumed[1]
Avian Toxicity Moderately toxic[1]
Aquatic Toxicity Data not readily available
Environmental Fate Moderately soluble in water; limited data on soil and water persistence.[1][8][9][10]
Table 2: Historical Efficacy of this compound against Oomycete Pathogens
PathogenHost Crop(s)Efficacy NotesReference
Phytophthora palmivoraNot specified in detail, but a known pathogen of various tropical cropsHigh concentrations reduced nucleic acid synthesis by up to 48%. Low concentrations stimulated nucleic acid and lipid synthesis.[7]
Plasmopara viticola (Downy Mildew)GrapesHistorically used for control. Quantitative efficacy data not readily available.[1]
Phytophthora infestans (Late Blight)Potatoes, TomatoesHistorically used for control. Quantitative efficacy data not readily available.[1]

Signaling Pathways and Logical Relationships

Mode of Action of this compound

This compound's fungicidal activity is attributed to its ability to interfere with nucleic acid synthesis in susceptible Oomycetes. At high concentrations, it has been shown to inhibit this process. Interestingly, at sub-lethal concentrations, it was observed to stimulate both nucleic acid and lipid synthesis in Phytophthora palmivora.[7] This dual effect at different concentrations is a noteworthy aspect of its mode of action.

cyprofuram_mechanism This compound This compound FungalCell Oomycete Cell This compound->FungalCell Enters Inhibition Inhibition This compound->Inhibition NucleicAcid Nucleic Acid Synthesis FungalCell->NucleicAcid Inhibition->NucleicAcid High Concentration

Figure 1: Proposed inhibitory action of high concentrations of this compound.

Experimental Protocols

Protocol 1: In Vitro Fungicide Efficacy Testing against Oomycetes

This protocol is a generalized method for assessing the efficacy of a fungicide against a target Oomycete pathogen in a laboratory setting.[11][12][13]

1. Isolate and Culture the Target Pathogen:

  • Obtain a pure culture of the target Oomycete (e.g., Phytophthora infestans).
  • Culture the pathogen on a suitable agar (B569324) medium (e.g., V8 juice agar or rye agar) and incubate under optimal conditions for growth and sporulation.

2. Prepare Fungicide Stock Solutions:

  • Prepare a stock solution of this compound (or the test compound) in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
  • Create a series of dilutions to achieve the desired test concentrations.

3. Mycelial Growth Inhibition Assay:

  • Amend the agar medium with the different concentrations of the fungicide.
  • Place a mycelial plug from the actively growing edge of the pathogen culture onto the center of each amended agar plate.
  • Include control plates with no fungicide and with the solvent alone.
  • Incubate the plates under controlled conditions.
  • Measure the radial growth of the mycelium at regular intervals until the control plate is fully colonized.
  • Calculate the percentage of growth inhibition for each concentration.

4. Data Analysis:

  • Determine the EC50 value (the concentration of the fungicide that inhibits 50% of the mycelial growth) using probit analysis or other suitable statistical methods.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; culture [label="Culture Pathogen", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_fungicide [label="Prepare Fungicide\nDilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; amend_media [label="Amend Agar Media", fillcolor="#F1F3F4", fontcolor="#202124"]; inoculate [label="Inoculate Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; measure [label="Measure Mycelial\nGrowth", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Calculate EC50", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> culture; start -> prepare_fungicide; culture -> inoculate; prepare_fungicide -> amend_media; amend_media -> inoculate; inoculate -> incubate; incubate -> measure; measure -> analyze; analyze -> end; }

Figure 2: Workflow for in vitro fungicide efficacy testing.

Protocol 2: Generalized IPM Program for Potato Late Blight (Phytophthora infestans)

This is a sample IPM program for the control of potato late blight, incorporating various strategies. A systemic fungicide like this compound would have historically fit into the chemical control component of such a program.[3][4][14][15]

1. Cultural Practices:

  • Crop Rotation: Rotate potato crops with non-host crops to reduce the inoculum in the soil.
  • Resistant Varieties: Plant potato varieties that are less susceptible to late blight.
  • Sanitation: Remove and destroy infected plant debris and volunteer potato plants.
  • Water Management: Use irrigation methods that minimize leaf wetness duration.

2. Monitoring and Forecasting:

  • Scouting: Regularly scout fields for early signs of late blight infection.
  • Disease Forecasting Models: Utilize weather-based forecasting models to predict periods of high disease risk and time fungicide applications accordingly.

3. Biological Control:

  • Explore the use of registered biological control agents that can suppress the growth of P. infestans.

4. Chemical Control (with a focus on resistance management):

  • Fungicide Selection: When chemical control is necessary, select fungicides with different modes of action.
  • Application Timing: Apply fungicides preventatively based on forecasting models or at the first sign of disease.
  • Resistance Management:
  • Alternate fungicides with different FRAC (Fungicide Resistance Action Committee) codes.
  • Tank-mix single-site fungicides with multi-site fungicides.
  • Adhere to the recommended number of applications per season for each fungicide group.

IPM_Strategy [label="IPM for Potato Late Blight", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cultural [label="Cultural Practices\n(Crop Rotation, Resistant Varieties)", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitoring [label="Monitoring & Forecasting\n(Scouting, Models)", fillcolor="#F1F3F4", fontcolor="#202124"]; Biological [label="Biological Control", fillcolor="#F1F3F4", fontcolor="#202124"]; Chemical [label="Chemical Control", fillcolor="#F1F3F4", fontcolor="#202124"]; Resistance_Mgmt [label="Resistance Management\n(Alternation, Tank-mixing)", fillcolor="#FBBC05", fontcolor="#202124"];

IPM_Strategy -> Cultural; IPM_Strategy -> Monitoring; IPM_Strategy -> Biological; IPM_Strategy -> Chemical; Chemical -> Resistance_Mgmt; }

Figure 3: Key components of an IPM program for potato late blight.

Environmental and Non-Target Effects

Limited specific data is available for the environmental fate and non-target effects of this compound.[1] As an anilide fungicide, its impact on soil microflora and aquatic ecosystems would have been a consideration.[16][17][18][19] Modern fungicide development places a strong emphasis on evaluating these parameters to ensure minimal environmental impact.

Resistance Management

The development of resistance is a significant concern for all single-site fungicides.[20][21][22][23] While specific resistance mechanisms to this compound are not well-documented in the available literature, general principles of fungicide resistance management would have been applicable. These include limiting the number of applications, using it in mixtures with multi-site fungicides, and rotating with fungicides from different chemical groups. The observation that low concentrations of this compound can stimulate sporangial production in P. palmivora suggests a complex interaction that could have implications for resistance development, potentially by reducing selection pressure at sub-lethal doses.[7]

Conclusion

This compound represents an example of a fungicide that has become obsolete, likely due to a combination of factors including regulatory changes, the development of more effective or safer alternatives, and potential for resistance. For researchers and professionals in drug development, studying such compounds provides a historical perspective on fungicide science and underscores the evolving criteria for successful and sustainable pest management products. The principles of IPM, including a multi-faceted approach to disease control and diligent resistance management, remain paramount in modern agriculture.

References

Application Notes and Protocols for Cyprofuram in Seed Treatment Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Fungicide Profile: Cyprofuram (Hypothetical)

For the purpose of these guidelines, "this compound" is presented as a novel systemic fungicide belonging to the succinate (B1194679) dehydrogenase inhibitor (SDHI) class (FRAC Group 7).

  • Mechanism of Action: SDHI fungicides act by inhibiting complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi. This disruption of the electron transport chain blocks ATP production, leading to the cessation of fungal growth and eventual cell death.

  • Spectrum of Activity: Assumed to be effective against a broad spectrum of seed-borne and soil-borne fungal pathogens, such as Fusarium spp., Rhizoctonia solani, and Aspergillus spp..

  • Formulation: Typically available as a flowable concentrate for seed treatment (FS).

Application Notes

Introduction to Seed Treatment

Seed treatment is a targeted application of chemical or biological substances to seeds before sowing. This practice aims to protect the seeds and emerging seedlings from pathogens and pests, thereby improving germination, seedling establishment, and overall crop health.[1][2] Fungicidal seed treatments are crucial for managing seed-borne and soil-borne diseases that can cause seed rot, damping-off, and seedling blight.[3]

General Handling and Application of this compound
  • Safety Precautions: Always refer to the Material Safety Data Sheet (MSDS) for specific handling, storage, and disposal instructions. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Equipment: For laboratory-scale experiments, use calibrated micropipettes for precise application of the fungicide formulation. Mixing can be achieved by vortexing or shaking in sealed containers. For larger seed lots, specialized seed treatment equipment that ensures uniform coating is recommended.[4]

  • Slurry Preparation: this compound FS is typically diluted with a specific volume of water to create a slurry. The final slurry volume should be optimized to ensure even coverage without overwetting the seeds. Dyes are often included in commercial formulations to indicate treated seeds.

Experimental Protocols

Protocol 1: Determination of Optimal Application Rate of this compound

This protocol outlines the steps to determine the optimal application rate of this compound for maximizing seed germination and seedling vigor while minimizing phytotoxicity.

3.1.1. Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Growth cluster_analysis Data Collection & Analysis seed_prep Seed Lot Preparation (Surface Sterilization) seed_treatment Seed Treatment (Slurry Application) seed_prep->seed_treatment fungicide_prep This compound Dilution Series fungicide_prep->seed_treatment germination_test Germination Assay (e.g., Blotter Paper Method) seed_treatment->germination_test vigor_test Seedling Growth Assay (e.g., Pot Culture) seed_treatment->vigor_test data_collection Measure Germination Rate, Shoot/Root Length, Biomass germination_test->data_collection vigor_test->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis G cluster_prep Preparation cluster_treatment Treatment cluster_growth Growth & Disease Development cluster_assessment Assessment pathogen_prep Pathogen Culture (Fusarium graminearum) spore_suspension Spore Suspension Preparation pathogen_prep->spore_suspension seed_inoculation Seed Inoculation spore_suspension->seed_inoculation seed_treatment This compound Seed Treatment seed_inoculation->seed_treatment planting Planting of Treated Seeds seed_treatment->planting incubation Incubation in Controlled Environment planting->incubation disease_scoring Disease Severity Scoring (e.g., 0-5 scale) incubation->disease_scoring data_analysis Calculation of Disease Incidence & Control Efficacy disease_scoring->data_analysis G cluster_mitochondrion Mitochondrial Inner Membrane succinate Succinate complex_II Complex II (Succinate Dehydrogenase) succinate->complex_II e- fumarate Fumarate ubiquinone Ubiquinone complex_II->ubiquinone e- ubiquinol Ubiquinol ubiquinone->ubiquinol complex_III Complex III ubiquinol->complex_III e- atp_synthesis ATP Synthesis complex_III->atp_synthesis leads to This compound This compound (SDHI) This compound->complex_II Inhibits

References

Application Notes and Protocols for Fungicide Efficacy Testing Against Colletotrichum siamense

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the dosage of cyprofuram for the control of Colletotrichum siamense. The following application notes and protocols are based on published research for other fungicides tested against C. siamense and are intended to provide a framework for researchers and scientists to conduct their own efficacy studies for this compound or other fungicidal compounds.

Introduction

Colletotrichum siamense is a significant plant pathogen belonging to the Colletotrichum gloeosporioides species complex, causing anthracnose disease in a wide range of economically important fruit crops, including peaches and blueberries.[1][2] The management of this disease often relies on the application of fungicides. However, the emergence of fungicide resistance is a growing concern, making it crucial to evaluate the efficacy of existing and novel fungicidal compounds.[1][2][3] This document provides detailed protocols and data presentation formats for assessing the sensitivity of C. siamense to fungicides, which can be adapted for testing this compound.

Data on Fungicide Sensitivity of Colletotrichum siamense

While no data was found for this compound, numerous studies have investigated the sensitivity of C. siamense to other classes of fungicides. This information is critical for understanding resistance patterns and selecting appropriate control agents.

In Vitro Fungicide Sensitivity

The following table summarizes the effective concentrations (EC₅₀) of various fungicides against C. siamense based on mycelial growth inhibition. It is important to note that sensitivity can vary between different isolates of the pathogen.

Fungicide ClassActive IngredientHost of C. siamense IsolateEC₅₀ (µg/mL)Reference
Demethylation Inhibitors (DMIs)ProchlorazViburnum odoratissimum< 0.01 - 0.1[4]
Demethylation Inhibitors (DMIs)TebuconazoleOil PalmLC₉₀: 0.19 - 1.24[5]
Methyl Benzimidazole Carbamates (MBCs)CarbendazimOil PalmLC₉₀: 0.19 - 1.24[5]
Quinone outside Inhibitors (QoIs)AzoxystrobinPeach and Blueberry≥100 (Resistant isolates)[2]
Methyl Benzimidazole Carbamates (MBCs)Thiophanate-methylPeach and Blueberry≥100 (Resistant isolates)[2]
Dicarboximides (DCFs)IprodionePeachHigh Resistance[1]
Succinate Dehydrogenase Inhibitors (SDHIs)FluopyramPeachHigh Resistance[1]
Demethylation Inhibitors (DMIs)PropiconazolePeachSensitive[1]
Quinone outside Inhibitors (QoIs)PyraclostrobinPeachLow Resistance[3]
Phenylpyrroles (PPs)FludioxonilPeachHigh Resistance[3]
Dicarboximides (DCFs)ProcymidonePeachHigh Resistance[3]

Note: EC₅₀ is the concentration of a fungicide that inhibits 50% of the mycelial growth. LC₉₀ is the lethal concentration that kills 90% of the fungal population.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the efficacy of a test compound like this compound against C. siamense.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the direct inhibitory effect of a fungicide on the vegetative growth of C. siamense.

1. Fungal Isolate and Culture Preparation:

  • Obtain a pure culture of Colletotrichum siamense.
  • Culture the isolate on Potato Dextrose Agar (PDA) plates.
  • Incubate at 25-28°C for 5-7 days until sufficient mycelial growth is observed.[6]

2. Fungicide Stock Solution and Amended Media Preparation:

  • Prepare a stock solution of the test fungicide (e.g., this compound) in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO or sterile distilled water).
  • Prepare a series of dilutions from the stock solution.
  • Add the fungicide dilutions to molten PDA (cooled to approximately 45-50°C) to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[7]
  • Include a control plate with the solvent alone at the same concentration used in the treatment plates.
  • Pour the amended PDA into sterile Petri dishes.

3. Inoculation and Incubation:

  • Using a sterile cork borer, take mycelial plugs (typically 5 mm in diameter) from the edge of an actively growing C. siamense culture.[6]
  • Place one mycelial plug in the center of each fungicide-amended PDA plate and the control plate.
  • Incubate the plates at 25-28°C in the dark.

4. Data Collection and Analysis:

  • Measure the colony diameter of the fungal growth in two perpendicular directions daily until the growth in the control plate reaches the edge of the plate.
  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:
  • Inhibition (%) = [(dc - dt) / dc] x 100
  • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
  • Use probit analysis to calculate the EC₅₀ value from the dose-response data.

Protocol 2: Spore Germination Assay

This protocol assesses the effect of the fungicide on the germination of C. siamense conidia.

1. Spore Suspension Preparation:

  • Flood a 7-10 day old culture of C. siamense with sterile distilled water containing a wetting agent (e.g., Tween 20).
  • Gently scrape the surface of the culture with a sterile glass rod to dislodge the conidia.
  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.
  • Adjust the concentration of the spore suspension to 1 x 10⁶ conidia/mL using a hemocytometer.[6]

2. Treatment Application:

  • Prepare a series of fungicide dilutions in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB or sterile water).
  • Mix equal volumes of the spore suspension and the fungicide dilutions.
  • Include a control with the solvent alone.

3. Incubation and Observation:

  • Place a drop of each mixture on a sterile microscope slide or in the well of a microtiter plate.
  • Incubate in a humid chamber at 25-28°C for 6-12 hours.
  • After incubation, add a drop of lactophenol cotton blue to stop germination and stain the spores.
  • Observe at least 100 spores per replicate under a microscope to determine the percentage of germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

4. Data Analysis:

  • Calculate the percentage of germination inhibition for each concentration.
  • Determine the EC₅₀ value for spore germination inhibition using probit analysis.

Visualizations

Experimental Workflow for Fungicide Sensitivity Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis isolate 1. Isolate and Culture Colletotrichum siamense fungicide 2. Prepare Fungicide Stock Solutions media 3. Prepare Fungicide- Amended Media inoculate 4. Inoculate Plates with Mycelial Plugs media->inoculate incubate 5. Incubate at 25-28°C measure 6. Measure Colony Diameter incubate->measure calculate 7. Calculate Percent Inhibition ec50 8. Determine EC50 Value

Caption: Workflow for in vitro fungicide sensitivity testing against C. siamense.

Generalized Signaling Pathway for Fungicide Action and Resistance

G fungicide Fungicide target Target Site (e.g., β-tubulin, Cytochrome b) fungicide->target inhibition Inhibition fungicide->inhibition resistance Fungicide Resistance fungicide->resistance Ineffective against process Essential Cellular Process (e.g., Cell Division, Respiration) target->process Regulates target->resistance death Fungal Cell Death process->death Disruption leads to inhibition->process mutation Target Site Mutation (e.g., E198A in β-tubulin, G143A in Cytochrome b) mutation->target Alters

Caption: Generalized mechanism of fungicide action and target-site resistance.

Conclusion

While specific data on the use of this compound against Colletotrichum siamense is not currently available in the public domain, the protocols and frameworks provided here offer a robust starting point for researchers to conduct their own evaluations. The existing literature on other fungicides highlights the importance of understanding the sensitivity profile of local C. siamense populations to develop effective and sustainable disease management strategies. The emergence of resistance to multiple fungicide classes underscores the continuous need for screening new active ingredients like this compound.

References

Application Notes and Protocols for Laboratory Bioassays of Cyprofuram's Fungicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprofuram is a fungicide with a mode of action reported to involve the disruption of nucleic acid and lipid synthesis in fungi. These application notes provide detailed protocols for conducting laboratory bioassays to evaluate the in vitro fungicidal activity of this compound against key plant pathogenic fungi. The described methods are foundational for determining the efficacy, spectrum of activity, and key quantitative metrics such as the half-maximal effective concentration (EC50) and Minimum Inhibitory Concentration (MIC).

The following protocols are designed to be adaptable for screening novel fungicidal compounds and can be modified to suit specific research needs and target pathogens. The example data provided is illustrative and intended to serve as a guide for data presentation and interpretation.

Data Presentation: Summary of Quantitative Fungicidal Activity

The efficacy of this compound can be quantified using several key parameters obtained from the bioassays described below. This data should be meticulously recorded and is best presented in a clear, tabular format for comparative analysis.

Table 1: Mycelial Growth Inhibition of this compound against Various Fungal Pathogens

Fungal SpeciesThis compound Concentration (µg/mL)Average Mycelial Growth Diameter (mm)Percent Inhibition (%)EC50 (µg/mL)
Phytophthora infestans0 (Control)85.001.2
0.168.219.8
1.040.552.4
10.015.382.0
100.02.197.5
Botrytis cinerea0 (Control)90.002.5
0.175.616.0
1.055.838.0
10.022.575.0
100.05.494.0
Fusarium graminearum0 (Control)88.005.8
0.180.19.0
1.066.025.0
10.039.655.0
100.011.487.0

Table 2: Spore Germination Inhibition of this compound

Fungal SpeciesThis compound Concentration (µg/mL)Spore Germination Rate (%)Percent Inhibition (%)IC50 (µg/mL)
Botrytis cinerea0 (Control)95.000.8
0.176.020.0
0.552.345.0
1.023.875.0
5.04.895.0
Fusarium graminearum0 (Control)92.001.5
0.180.013.0
0.564.430.0
1.041.455.0
5.09.290.0

Table 3: Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution

Fungal SpeciesMIC (µg/mL)
Phytophthora infestans12.5
Botrytis cinerea25
Fusarium graminearum50

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay (Agar Dilution Method)

This assay determines the effect of this compound on the vegetative growth of fungi.

Materials:

  • Pure cultures of test fungi (e.g., Phytophthora infestans, Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)

  • Sterile distilled water

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Micropipettes and sterile tips

  • Laminar flow hood

Procedure:

  • Media Preparation: Prepare the desired growth medium (e.g., PDA) according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C in a water bath.

  • This compound Amendment: In a laminar flow hood, perform serial dilutions of the this compound stock solution to achieve the desired final concentrations in the agar (e.g., 0.1, 1, 10, 100 µg/mL). Add the appropriate volume of the diluted this compound solution to the molten agar. For the control plates, add an equivalent volume of the solvent used for the stock solution.

  • Pouring Plates: Gently swirl the flasks to ensure thorough mixing of the fungicide and pour approximately 20 mL of the amended agar into each sterile Petri dish. Allow the plates to solidify.

  • Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each agar plate (both treated and control).

  • Incubation: Seal the plates with paraffin (B1166041) film and incubate them in the dark at the optimal growth temperature for the specific fungus (e.g., 20-25°C).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily or at the end of the incubation period when the control colony has reached the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

  • EC50 Determination: The EC50 value (the concentration that inhibits growth by 50%) can be determined by plotting the percent inhibition against the logarithm of the this compound concentration and performing a regression analysis.

Protocol 2: Spore Germination Assay

This assay assesses the impact of this compound on the germination of fungal spores.

Materials:

  • Fungal cultures producing abundant spores (e.g., Botrytis cinerea, Fusarium graminearum)

  • Sterile distilled water

  • This compound stock solution

  • Glass microscope slides or multi-well plates

  • Hemocytometer

  • Microscope

  • Incubator or a humid chamber

Procedure:

  • Spore Suspension Preparation: Harvest spores from a mature fungal culture by flooding the plate with a small amount of sterile distilled water and gently scraping the surface with a sterile loop. Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Spore Concentration Adjustment: Using a hemocytometer, count the spores and adjust the concentration of the spore suspension to a final concentration of approximately 1 x 10^5 spores/mL with sterile distilled water.

  • Treatment Preparation: Prepare a series of this compound dilutions in sterile distilled water to achieve the desired final test concentrations (e.g., 0.1, 0.5, 1, 5 µg/mL).

  • Incubation: Mix equal volumes of the spore suspension and the this compound dilutions. Pipette a small aliquot (e.g., 20 µL) of each mixture onto a sterile glass slide or into the well of a microtiter plate. Place the slides in a humid chamber to prevent drying and incubate at the optimal temperature for germination (e.g., 20-25°C) for a period sufficient for germination in the control (typically 6-24 hours).

  • Data Collection: Using a microscope, observe at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation: Calculate the percentage of spore germination inhibition using the formula:

    • Inhibition (%) = [(GC - GT) / GC] x 100

      • Where GC is the germination percentage in the control and GT is the germination percentage in the treatment.

  • IC50 Determination: The IC50 value (the concentration that inhibits 50% of spore germination) can be calculated similarly to the EC50.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of this compound that completely inhibits visible fungal growth in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Fungal spore suspension or mycelial fragments

  • Liquid growth medium (e.g., Potato Dextrose Broth - PDB)

  • This compound stock solution

  • Multichannel pipette

  • Plate reader (optional, for quantitative measurement)

Procedure:

  • Plate Preparation: Add 100 µL of sterile liquid medium to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.

  • Inoculation: Prepare a fungal inoculum (spore suspension or homogenized mycelium) and dilute it in the liquid medium to achieve a final concentration of approximately 1-5 x 10^4 cells/mL. Add 100 µL of this inoculum to each well, bringing the total volume to 200 µL. Include a positive control (no fungicide) and a negative control (no fungus).

  • Incubation: Cover the plate and incubate at the appropriate temperature with shaking (if required for the fungus) for 2-5 days, until robust growth is visible in the positive control wells.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm) using a plate reader.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Bioassays cluster_analysis Data Analysis fungal_culture Fungal Culture (e.g., P. infestans) mycelial_growth Mycelial Growth Inhibition Assay fungal_culture->mycelial_growth Mycelial Plugs spore_germination Spore Germination Assay fungal_culture->spore_germination Spore Suspension broth_dilution Broth Microdilution (MIC Assay) fungal_culture->broth_dilution Inoculum cyprofuram_stock This compound Stock Solution cyprofuram_stock->mycelial_growth Serial Dilutions cyprofuram_stock->spore_germination Serial Dilutions cyprofuram_stock->broth_dilution Serial Dilutions media_prep Growth Media Preparation media_prep->mycelial_growth media_prep->broth_dilution data_collection Data Collection (Growth, Germination, OD) mycelial_growth->data_collection spore_germination->data_collection broth_dilution->data_collection calc_inhibition Calculate % Inhibition data_collection->calc_inhibition calc_ec50 Determine EC50/IC50/MIC calc_inhibition->calc_ec50

Caption: Workflow for assessing the in vitro fungicidal activity of this compound.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_cell Fungal Cell precursors_dna Nucleotide Precursors dna_synthesis DNA Synthesis (Replication) precursors_dna->dna_synthesis dna DNA dna_synthesis->dna rna_synthesis RNA Synthesis (Transcription) rna RNA rna_synthesis->rna dna->rna_synthesis growth_inhibition Fungal Growth Inhibition rna->growth_inhibition Protein Synthesis Disruption precursors_lipid Acetyl-CoA fatty_acid_synthesis Fatty Acid Synthesis precursors_lipid->fatty_acid_synthesis sterol_synthesis Sterol Synthesis precursors_lipid->sterol_synthesis lipids Lipids (e.g., Ergosterol) fatty_acid_synthesis->lipids sterol_synthesis->lipids membrane Cell Membrane Integrity lipids->membrane membrane->growth_inhibition This compound This compound This compound->dna_synthesis This compound->rna_synthesis This compound->fatty_acid_synthesis This compound->sterol_synthesis

Caption: Hypothetical mechanism of this compound inhibiting nucleic acid and lipid synthesis.

Application Notes and Protocols for the Detection of Cyprofuram Residue in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyprofuram is a fungicide belonging to the phenylamide group. Monitoring its residue in soil is crucial for environmental risk assessment and ensuring food safety. This document provides a comprehensive overview of the methodologies that can be adapted for the sensitive and accurate determination of this compound residues in soil samples. The protocols described herein are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

The analytical workflow for pesticide residue analysis in soil typically involves several key stages: sample collection and preparation, extraction of the analyte from the soil matrix, clean-up of the extract to remove interfering substances, and finally, instrumental analysis for quantification.

Sample Handling and Preparation

Proper sample collection and preparation are paramount for obtaining representative and reproducible results.

Protocol 2.1: Soil Sample Collection and Initial Preparation

  • Sampling: Collect soil samples from the top 0-15 cm layer of the target area using a stainless steel auger or spade. A composite sample should be created by pooling and thoroughly mixing multiple sub-samples from the same plot.

  • Storage: Transport the samples to the laboratory in clean, labeled polyethylene (B3416737) bags, and store them at -20°C prior to analysis to minimize degradation of the target analyte.

  • Drying: Before extraction, air-dry the soil samples at room temperature (not exceeding 40°C) until they reach a constant weight.[3] Alternatively, samples can be lyophilized. High temperatures should be avoided to prevent thermal degradation of this compound.

  • Sieving: Homogenize the dried soil by grinding and sieving it through a 2 mm mesh sieve to remove stones and large debris.[3] Store the sieved soil in a clean, airtight container.

Extraction

The goal of the extraction step is to efficiently transfer the this compound residues from the soil matrix into a solvent. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted and efficient extraction technique for pesticide residues in various matrices, including soil.[2][4]

Protocol 3.1: Modified QuEChERS Extraction

  • Sample Weighing: Weigh 10 g of the prepared soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Hydration: Add 10 mL of deionized water to the soil sample and vortex for 1 minute to ensure thorough mixing and hydration of the soil.

  • Solvent Addition: Add 10 mL of acetonitrile (B52724) (ACN) to the centrifuge tube.

  • Salting Out: Add the QuEChERS extraction salts, typically a mixture of 4 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl). The addition of salts induces phase separation between the aqueous and organic layers.

  • Extraction: Immediately cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes. This will separate the sample into three layers: a top layer of ACN containing the extracted pesticides, a middle layer of soil, and a bottom aqueous layer.

Clean-up

The crude extract obtained from the extraction step often contains co-extracted matrix components that can interfere with the instrumental analysis. A dispersive solid-phase extraction (d-SPE) clean-up step is commonly employed to remove these interferences.

Protocol 4.1: Dispersive Solid-Phase Extraction (d-SPE) Clean-up

  • Aliquot Transfer: Transfer a 1 mL aliquot of the ACN supernatant from the extraction step into a 2 mL microcentrifuge tube containing the d-SPE sorbents.

  • Sorbent Composition: The choice of d-SPE sorbents depends on the soil matrix. A common combination for soil is 150 mg anhydrous MgSO₄ (to remove residual water), 50 mg Primary Secondary Amine (PSA) (to remove organic acids, sugars, and fatty acids), and 50 mg C18 (to remove non-polar interferences). For soils with high pigment content, Graphitized Carbon Black (GCB) may be added, but it should be used with caution as it can adsorb planar pesticides.

  • Vortexing: Cap the tube and vortex for 30 seconds to ensure thorough mixing of the extract with the sorbents.

  • Centrifugation: Centrifuge the tube at 10,000 rpm for 2 minutes.

  • Final Extract: The resulting supernatant is the cleaned-up extract. Carefully collect the supernatant and transfer it to a clean vial for instrumental analysis. The extract may be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis if necessary.

Instrumental Analysis

The cleaned-up extract can be analyzed using either GC-MS or HPLC, depending on the physicochemical properties of this compound (e.g., volatility, thermal stability, and polarity).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable pesticides.

Protocol 5.1.1: GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: 1 µL of the final extract in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 25°C/min to 150°C.

    • Ramp 2: 5°C/min to 200°C.

    • Ramp 3: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Specific ions for this compound would need to be determined by analyzing a standard.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is well-suited for the analysis of a wide range of pesticides, including those that are thermally labile or less volatile.

Protocol 5.2.1: HPLC-MS/MS Analysis

  • Instrument: High-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[5]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient might be:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.[5]

  • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Ion Source Parameters: Capillary voltage, cone voltage, source temperature, and desolvation gas flow would need to be optimized for this compound.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. Precursor and product ion transitions for this compound would need to be determined by infusing a standard solution.

Data Presentation

The performance of the analytical method should be validated by determining key parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The following table summarizes typical performance data for multi-residue pesticide analysis in soil using chromatographic methods.

Table 1: Example Performance Data for Pesticide Residue Analysis in Soil

Analytical MethodPesticide ClassLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GC-NPDFungicides & Insecticides0.1 - 10.4-68.5 - 112.11.8 - 6.2[1]
GC-TOF-MSVarious Pesticides-10 - 5071 - 120-
GC-qMSAcaricide (Cyflumetofen)< 5< 1576.3 - 101.51.2 - 11.8[2]
LC-MS/MSAntibiotics-2 - 561.4 - 118.9< 20[4]

Note: This data is for illustrative purposes and is not specific to this compound. Method validation for this compound is essential.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction (QuEChERS) cluster_cleanup Clean-up (d-SPE) cluster_analysis Instrumental Analysis soil_sampling Soil Sampling air_drying Air Drying (<40°C) soil_sampling->air_drying sieving Sieving (2mm) air_drying->sieving weighing Weigh 10g Soil sieving->weighing hydration Add Water weighing->hydration extraction_solvent Add Acetonitrile hydration->extraction_solvent salts Add QuEChERS Salts extraction_solvent->salts centrifugation1 Vortex & Centrifuge salts->centrifugation1 supernatant Take ACN Supernatant centrifugation1->supernatant dspe Add to d-SPE Tube (MgSO4, PSA, C18) supernatant->dspe centrifugation2 Vortex & Centrifuge dspe->centrifugation2 final_extract Collect Final Extract centrifugation2->final_extract gcms GC-MS Analysis final_extract->gcms hplc HPLC-MS/MS Analysis final_extract->hplc

Caption: Workflow for this compound Residue Analysis in Soil.

Logical Relationship for Analyte Detection

detection_logic cluster_matrix Soil Matrix cluster_process Analytical Process cluster_signal Output cyprofuram_bound This compound (Bound to Soil) extraction Extraction cyprofuram_bound->extraction cleanup Clean-up extraction->cleanup separation Chromatographic Separation cleanup->separation detection Mass Spectrometric Detection separation->detection signal Analytical Signal detection->signal quantification Quantification signal->quantification

Caption: Logical Flow from Analyte in Matrix to Quantification.

References

Application Notes and Protocols: Cyprofuram as a Positive Control in Fungicide Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cyprofuram as a positive control in in vitro fungicide screening assays, particularly against oomycete pathogens. The protocols outlined below are based on established methodologies for fungicide efficacy testing and can be adapted to specific laboratory conditions and target organisms.

Introduction

This compound is a fungicide belonging to the acylpicolide class. While specific data on this compound is limited in publicly available literature, its close analog, Fluopicolide, is well-characterized and serves as a reliable reference. Acylpicolide fungicides are known for their efficacy against oomycetes, a group of destructive plant pathogens that are distinct from true fungi. Their unique mode of action makes them valuable tools in fungicide resistance management and discovery. When screening new chemical entities for fungicidal activity, particularly against oomycetes, this compound serves as an effective positive control to validate assay performance and provide a benchmark for the potency of test compounds.

Mechanism of Action

The precise mode of action of this compound is understood through its classification as an acylpicolide fungicide. These compounds are known to disrupt the cytoskeleton of oomycetes by affecting spectrin-like proteins. This disruption leads to the delocalization of these proteins, impacting cell integrity, motility of zoospores, cyst germination, mycelial growth, and sporulation. At a subcellular level, low concentrations of this compound have been observed to stimulate nucleic acid and lipid synthesis, while higher, inhibitory concentrations reduce the rate of nucleic acid synthesis in Phytophthora palmivora.[1]

Data Presentation: Efficacy of Acylpicolide Fungicides

The following tables summarize the efficacy of Fluopicolide, a closely related acylpicolide fungicide, against various oomycete pathogens. This data can be used as a reference for the expected activity of this compound in similar assays. The effective concentration 50 (EC50), which is the concentration of a fungicide that inhibits 50% of the fungal growth, is a standard measure of fungicide efficacy.

Table 1: In Vitro Efficacy of Fluopicolide against Phytophthora Species

Fungal SpeciesEC50 (µg/mL) for Mycelial Growth InhibitionReference
Phytophthora capsici0.05 - 0.35[2]
Phytophthora infestansData not available
Phytophthora nicotianae0.06 - 0.15[3]
Phytophthora erythroseptica0.08 - 0.35[3]
Phytophthora cactorum0.033 - 1.993[3]

Table 2: In Vitro Efficacy of Fluopicolide against Various Growth Stages of Phytophthora capsici

Growth StageEC50 (µg/mL)Reference
Mycelial Growth0.05 - 0.35[2]
Zoospore Germination1.1 - 4.5[2]
Sporangium Production0.3 - 9.0[2]

Experimental Protocols

The following protocols describe standard in vitro methods for assessing the efficacy of fungicides against oomycete pathogens, using this compound as a positive control.

In Vitro Mycelial Growth Inhibition Assay (Amended Agar (B569324) Method)

This protocol is a standard method for determining the inhibitory effect of a fungicide on the mycelial growth of a pathogen.

Materials:

  • Pure culture of the target oomycete pathogen (e.g., Phytophthora capsici, Pythium ultimum)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Test compound stock solutions

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Solvent (e.g., DMSO, sterile distilled water)

  • Incubator

Procedure:

  • Media Preparation: Prepare the growth medium (e.g., PDA) according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to 45-50°C in a water bath.

  • Fungicide Amendment: Add the appropriate volume of this compound stock solution and test compound stock solutions to the molten agar to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth (typically ≤1% v/v). Prepare a solvent-only control plate.

  • Pouring Plates: Pour the amended and control agar into sterile Petri dishes (approximately 20 mL per plate) and allow them to solidify in a laminar flow hood.

  • Inoculation: From the margin of an actively growing culture of the target oomycete, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Seal the plates with paraffin (B1166041) film and incubate them in the dark at the optimal temperature for the specific pathogen (e.g., 25°C for Phytophthora capsici).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a significant portion of the plate's diameter.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(DC - DT) / DC] x 100 Where:

    • DC = Average diameter of the colony in the control plate

    • DT = Average diameter of the colony in the treated plate

  • EC50 Determination: Use the inhibition data from a series of concentrations to calculate the EC50 value using probit analysis or other suitable statistical software.

High-Throughput Screening in 96-Well Plates

This protocol allows for the rapid screening of multiple compounds and concentrations in a liquid medium format.

Materials:

  • Pure culture of the target oomycete pathogen

  • Liquid growth medium (e.g., Potato Dextrose Broth - PDB)

  • This compound stock solution

  • Test compound stock solutions

  • Sterile 96-well microtiter plates

  • Zoospore or mycelial suspension of the target pathogen

  • Microplate reader

  • Incubator

Procedure:

  • Plate Preparation: Add the desired volume of liquid medium to each well of a 96-well plate.

  • Compound Addition: Add the appropriate volume of this compound and test compound stock solutions to the wells to achieve the desired final concentrations. Include solvent-only wells as a negative control and media-only wells as a blank.

  • Inoculum Preparation:

    • Zoospore Suspension: For oomycetes that produce zoospores, induce zoospore release from sporangia and adjust the concentration to a predetermined level (e.g., 1 x 10^4 zoospores/mL).

    • Mycelial Suspension: For non-sporulating oomycetes, an actively growing mycelial mat can be blended in sterile water to create a fragmented mycelial suspension.

  • Inoculation: Add a defined volume of the inoculum suspension to each well (except the blank).

  • Incubation: Cover the plate and incubate at the optimal temperature for the pathogen.

  • Data Collection: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) at time zero and after a defined incubation period (e.g., 48-72 hours).

  • Calculation of Inhibition: Calculate the percentage of growth inhibition based on the change in OD in the treated wells compared to the control wells.

  • EC50 Determination: Determine the EC50 values as described in the previous protocol.

Visualizations

The following diagrams illustrate the proposed mechanism of action for acylpicolide fungicides and a typical workflow for in vitro fungicide screening.

G cluster_0 Oomycete Cell cluster_1 Cytoskeleton Cytoskeleton (Spectrin-like proteins) CellMembrane Cell Membrane Cytoskeleton->CellMembrane Maintains Integrity MycelialGrowth Mycelial Growth Cytoskeleton->MycelialGrowth Essential for ZoosporeMotility Zoospore Motility Cytoskeleton->ZoosporeMotility Essential for CystGermination Cyst Germination Cytoskeleton->CystGermination Essential for This compound This compound (Acylpicolide Fungicide) This compound->Cytoskeleton Disrupts Spectrin-like proteins

Caption: Proposed mechanism of action of this compound.

G start Start: Fungicide Screening prep_media Prepare Growth Medium (e.g., PDA or PDB) start->prep_media prep_compounds Prepare Stock Solutions (Test Compounds & this compound) start->prep_compounds amend_media Amend Media with Compounds (Serial Dilutions) prep_media->amend_media prep_compounds->amend_media pour_plates Pour Plates or Fill Wells amend_media->pour_plates inoculate Inoculate Plates/Wells pour_plates->inoculate prep_inoculum Prepare Oomycete Inoculum (Mycelial Plugs or Zoospores) prep_inoculum->inoculate incubate Incubate under Optimal Conditions inoculate->incubate measure Measure Growth (Colony Diameter or OD) incubate->measure calculate Calculate Percent Inhibition measure->calculate analyze Determine EC50 Values calculate->analyze end End: Efficacy Data analyze->end

Caption: Experimental workflow for in vitro fungicide screening.

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Fungi to Cyclobutrifluram

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "Cyprofuram" was not identified in the available scientific literature. It is highly probable that this is a misspelling of Cyclobutrifluram (B12774741) , a novel succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide. These application notes and protocols are based on the available data for Cyclobutrifluram.

Introduction: Cyclobutrifluram is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2] Its primary mode of action is the disruption of the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase), leading to a halt in energy production and subsequent cell death.[3][4] Accurate in vitro susceptibility testing is crucial for determining the efficacy of Cyclobutrifluram against various fungal pathogens, monitoring for the development of resistance, and guiding its application in research and development.

These protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi (M38-A2) and yeasts (M27-A3), as specific standardized methods for Cyclobutrifluram have not been established.[5][6]

Data Presentation: In Vitro Antifungal Activity of Cyclobutrifluram

The following table summarizes the in vitro antifungal activity of Cyclobutrifluram against a range of plant pathogenic fungi, as determined by the effective concentration required to inhibit mycelial growth by 50% (EC50).

Fungal SpeciesPhylumEC50 (µg/mL)
Bipolaris maydisAscomycota0.0042
Macrophoma musaeAscomycota0.0053
Exserohilum turcicumAscomycota0.2346
Cladosporium cucumerinumAscomycota0.0087
Alternaria brassicaeAscomycota0.0115
Alternaria solaniAscomycota0.0132
Corynespora cassiicolaAscomycota0.0259
Ascochyta citrullinaAscomycota0.0156
Botrytis cinereaAscomycota0.9663
Fusarium spp.AscomycotaMarkedly Inhibited
Cochliobolus miyabeanusAscomycotaMarkedly Inhibited
Cochliobolus lunatusAscomycota0.0178
Mycosphaerella fijiensisAscomycotaMarkedly Inhibited
Other AscomycotaAscomycotaLow Inhibition
Basidiomycota spp.BasidiomycotaLow Inhibition
Oomycota spp.OomycotaLow Inhibition
Data sourced from Hao et al. (2025).[1][7]

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for Filamentous Fungi (Adapted from CLSI M38-A2)

This method is intended for determining the Minimum Inhibitory Concentration (MIC) of Cyclobutrifluram against filamentous fungi.

1. Materials:

  • Cyclobutrifluram analytical grade powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile, 96-well flat-bottom microdilution plates

  • Sterile, polystyrene tubes

  • Spectrophotometer or hemocytometer

  • Vortex mixer

  • Micropipettes and sterile tips

  • Fungal isolates to be tested

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • Incubator (35°C)

2. Preparation of Cyclobutrifluram Stock and Working Solutions:

  • Stock Solution (e.g., 1600 µg/mL): Dissolve Cyclobutrifluram powder in DMSO to create a high-concentration stock solution.

  • Working Solutions: Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to prepare working solutions that are twice the final desired concentrations.

3. Inoculum Preparation:

  • Grow the fungal isolate on PDA at 35°C for 7 days or until adequate sporulation is observed.

  • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.

  • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer or hemocytometer. This is the 2x inoculum suspension.[8]

4. Microdilution Plate Preparation and Inoculation:

  • Dispense 100 µL of each twofold drug dilution into the wells of a 96-well plate.

  • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Add 100 µL of the adjusted fungal inoculum to each well, bringing the total volume to 200 µL.[8]

5. Incubation:

  • Incubate the plates at 35°C for 48-72 hours.

6. Reading the MIC:

  • The MIC is defined as the lowest concentration of Cyclobutrifluram that causes complete inhibition of visible growth as observed with the naked eye.

Protocol 2: Broth Microdilution Susceptibility Testing for Yeasts (Adapted from CLSI M27-A3)

This method is for determining the MIC of Cyclobutrifluram against yeast species like Candida spp. and Cryptococcus spp.

1. Materials:

  • Same as for filamentous fungi, with the addition of Sabouraud Dextrose Agar (SDA) for yeast growth.

2. Preparation of Cyclobutrifluram Stock and Working Solutions:

  • Follow the same procedure as described in Protocol 1.

3. Inoculum Preparation:

  • Subculture the yeast isolate on SDA and incubate at 35°C for 24-48 hours.

  • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to that of a 0.5 McFarland standard.

  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

4. Microdilution Plate Preparation and Inoculation:

  • Dispense 100 µL of each twofold drug dilution into the wells of a 96-well plate.

  • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Add 100 µL of the adjusted yeast inoculum to each well.

5. Incubation:

  • Incubate the plates at 35°C for 24-48 hours.

6. Reading the MIC:

  • The MIC is the lowest concentration of Cyclobutrifluram at which a prominent decrease in turbidity (≥50% inhibition) is observed compared to the growth control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare Cyclobutrifluram Stock Solution (in DMSO) working Prepare 2x Working Dilutions (in RPMI) stock->working plate Dispense 100µL of 2x Drug Dilutions into 96-well Plate working->plate inoculum Prepare Fungal Inoculum (0.5 McFarland / Spore Suspension) add_inoculum Add 100µL of 2x Fungal Inoculum to Wells inoculum->add_inoculum plate->add_inoculum controls Include Growth and Sterility Controls incubate Incubate at 35°C for 24-72 hours add_inoculum->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic

Caption: Broth Microdilution Workflow for MIC Determination.

signaling_pathway cluster_tca TCA Cycle cluster_etc Mitochondrial Electron Transport Chain succinate Succinate complex_ii Complex II (Succinate Dehydrogenase) succinate->complex_ii e- fumarate Fumarate complex_ii->fumarate q Ubiquinone (Q) complex_ii->q e- qh2 Ubihydroquinone (QH2) q->qh2 complex_iii Complex III qh2->complex_iii e- atp ATP Production complex_iii->atp cyclobutrifluram Cyclobutrifluram cyclobutrifluram->complex_ii Inhibition

Caption: Mechanism of Action of Cyclobutrifluram.

References

Application Notes and Protocols for Greenhouse Efficacy Trials of Cyprofuram

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing greenhouse experiments to evaluate the efficacy of Cyprofuram, a fungicide known to affect nucleic acid and lipid synthesis in Oomycetes such as Phytophthora. The protocols outlined below are intended to ensure robust and reproducible data collection for the assessment of this compound's bioactivity.

Introduction to this compound

This compound is a fungicide that has demonstrated activity against Oomycetes, a group of destructive plant pathogens. Preliminary research indicates that this compound's mode of action involves the disruption of crucial cellular processes, specifically nucleic acid and lipid synthesis, in target organisms like Phytophthora palmivora[1]. This dual-front attack suggests a complex mechanism that warrants detailed investigation for its development as an effective plant protection agent.

These protocols are designed to facilitate the systematic evaluation of this compound in a controlled greenhouse environment, providing a framework for determining its efficacy, optimal application parameters, and potential dose-dependent effects.

Hypothetical Signaling Pathways Affected by this compound

To visualize the potential mechanisms of action of this compound, two hypothetical signaling pathways are presented below. These are based on the known effects of fungicides that interfere with nucleic acid and lipid biosynthesis.

Cyprofuram_Nucleic_Acid_Pathway This compound This compound CellMembrane Fungal Cell Membrane This compound->CellMembrane Enters Cell DNA_Polymerase DNA Polymerase This compound->DNA_Polymerase Inhibits RNA_Polymerase RNA Polymerase This compound->RNA_Polymerase Inhibits Precursors Nucleotide Precursors (Purines, Pyrimidines) Precursors->DNA_Polymerase Precursors->RNA_Polymerase DNA DNA Replication DNA_Polymerase->DNA RNA RNA Transcription RNA_Polymerase->RNA Protein_Synthesis Protein Synthesis RNA->Protein_Synthesis

Caption: Hypothetical pathway of this compound inhibiting nucleic acid synthesis.

Cyprofuram_Lipid_Pathway This compound This compound CellMembrane Fungal Cell Membrane This compound->CellMembrane Enters Cell FattyAcid_Synthase Fatty Acid Synthase This compound->FattyAcid_Synthase Inhibits AcetylCoA Acetyl-CoA AcetylCoA->FattyAcid_Synthase FattyAcids Fatty Acids FattyAcid_Synthase->FattyAcids Membrane_Lipids Membrane Phospholipids & Ergosterol FattyAcids->Membrane_Lipids Membrane_Integrity Membrane Integrity & Function Membrane_Lipids->Membrane_Integrity

Caption: Hypothetical pathway of this compound inhibiting lipid synthesis.

Greenhouse Experimental Design and Workflow

A robust experimental design is crucial for obtaining reliable data. The following workflow is recommended for this compound efficacy trials.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis Plant_Propagation 1. Plant Propagation (Susceptible Host) Acclimatization 4. Plant Acclimatization in Greenhouse Plant_Propagation->Acclimatization Inoculum_Prep 2. Pathogen Inoculum Preparation (Phytophthora sp.) Inoculation 6. Pathogen Inoculation Inoculum_Prep->Inoculation Cyprofuram_Prep 3. This compound Formulation & Dilution Series Treatment_Application 5. This compound Application (Preventative/Curative) Cyprofuram_Prep->Treatment_Application Acclimatization->Treatment_Application Treatment_Application->Inoculation Incubation 7. Incubation under Optimal Disease Conditions Inoculation->Incubation Disease_Assessment 8. Disease Severity & Incidence Assessment Incubation->Disease_Assessment Data_Recording 9. Data Recording (Quantitative & Qualitative) Disease_Assessment->Data_Recording Statistical_Analysis 10. Statistical Analysis (ANOVA, Dose-Response) Data_Recording->Statistical_Analysis

Caption: General workflow for a greenhouse fungicide efficacy trial.

Experimental Protocols
  • Plant Species: Select a host plant species known to be susceptible to the target Phytophthora pathogen (e.g., tomato, pepper, or cucumber for Phytophthora capsici).

  • Growth Medium: Use a standardized, sterile potting mix to avoid contamination.

  • Greenhouse Conditions: Maintain controlled environmental conditions optimal for both plant growth and disease development. This includes temperature, humidity, and photoperiod.[2] Regularly monitor and record these conditions.

  • Replication: A completely randomized design or a randomized complete block design is recommended.[3][4] Use a minimum of 5-10 replicate plants per treatment group.

  • Pathogen Isolate: Use a virulent and well-characterized isolate of the target Phytophthora species.

  • Inoculum Production: Culture the pathogen on a suitable medium (e.g., V8 agar) to produce sporangia and zoospores. The concentration of the zoospore suspension should be standardized using a hemocytometer.

  • Inoculation Method: Inoculate plants at a susceptible growth stage. The method of inoculation will depend on the pathogen and host, but common techniques include soil drenching for root rot pathogens or foliar spray for foliar blights.

  • Treatments: Include a range of this compound concentrations to determine the dose-response relationship. It is also essential to include both an untreated, inoculated control (positive control) and a non-inoculated, untreated control (negative control).[5] A commercial standard fungicide can also be included for comparison.

  • Application Timing:

    • Preventative: Apply this compound before inoculation with the pathogen.

    • Curative: Apply this compound after the appearance of initial disease symptoms.

  • Application Method: Apply the fungicide solution uniformly to the plants, typically as a foliar spray to the point of runoff or as a soil drench.

  • Disease Assessment: At regular intervals post-inoculation, assess disease severity and incidence.

    • Disease Severity: Use a standardized rating scale (e.g., 0-5 or 0-100% leaf area affected) to quantify the extent of disease on each plant.

    • Disease Incidence: Record the percentage of plants showing disease symptoms in each treatment group.

  • Phytotoxicity Assessment: Visually inspect plants for any signs of phytotoxicity, such as stunting, chlorosis, or necrosis, and rate the severity.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatments.

Table 1: Effect of this compound on Disease Severity and Incidence

TreatmentConcentration (ppm)Mean Disease Severity (0-5 Scale) ± SEDisease Incidence (%)
Negative Control00.0 ± 0.00
Positive Control04.5 ± 0.3100
This compound103.2 ± 0.480
This compound501.5 ± 0.240
This compound1000.5 ± 0.110
Commercial Standard(Manufacturer's Rate)0.8 ± 0.215

Table 2: Effect of this compound on Plant Growth

TreatmentConcentration (ppm)Mean Dry Weight (g) ± SEPhytotoxicity Rating (0-3 Scale)
Negative Control015.2 ± 1.10.0
Positive Control05.8 ± 0.90.0
This compound1010.5 ± 1.30.0
This compound5014.1 ± 1.00.2
This compound10013.8 ± 1.20.5
Commercial Standard(Manufacturer's Rate)14.5 ± 1.10.1

Statistical Analysis

Data should be subjected to appropriate statistical analysis to determine the significance of the observed effects. Analysis of Variance (ANOVA) is commonly used to compare treatment means, followed by a post-hoc test (e.g., Tukey's HSD) for pairwise comparisons. Dose-response curves can be generated to calculate the EC50 (Effective Concentration to inhibit 50% of disease) value for this compound.

Conclusion

These application notes and protocols provide a standardized framework for conducting greenhouse efficacy trials of this compound. Adherence to these guidelines will ensure the generation of high-quality, reproducible data that is essential for the further development and registration of this promising fungicide. The provided visualizations of hypothetical signaling pathways and the experimental workflow offer a clear conceptual understanding of the proposed research.

References

Troubleshooting & Optimization

Cyprofuram solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Cyprofuram in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is characterized as having moderate aqueous solubility.[1] However, quantitative data in public literature is scarce. Its solubility is also described as slight in dimethyl sulfoxide (B87167) (DMSO) and methanol.[2] Due to its chemical structure, the solubility of this compound in aqueous solutions is expected to be limited, and researchers may observe precipitation or incomplete dissolution, especially at higher concentrations.

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: Several factors can contribute to poor dissolution of this compound. These include:

  • Concentration: The desired concentration may exceed the intrinsic solubility of this compound in your specific buffer system.

  • pH of the Solution: The pH of your aqueous solution can significantly impact the solubility of this compound, which has a predicted pKa of -1.00.[2]

  • Temperature: Solubility is temperature-dependent. Experiments conducted at lower temperatures may exhibit reduced solubility.

  • Ionic Strength: The presence and concentration of salts in your buffer can influence the solubility of organic compounds like this compound.

  • Particle Size: The physical form of the this compound powder (e.g., particle size) can affect the rate of dissolution.[3]

Q3: Are there any recommended starting solvents for this compound?

A3: Based on available data, starting with organic co-solvents is advisable.[2] A common approach is to first dissolve this compound in a minimal amount of a water-miscible organic solvent, such as DMSO or methanol, to create a concentrated stock solution. This stock can then be serially diluted into the desired aqueous buffer. It is crucial to observe for any precipitation upon dilution.

Q4: Can I heat the solution to improve solubility?

A4: Increasing the temperature can enhance the solubility of many compounds. However, the thermal stability of this compound in your specific experimental conditions should be considered. Prolonged heating or high temperatures could potentially lead to degradation. It is recommended to perform stability tests if heating is used as a solubilization method.

Troubleshooting Guide

Issue 1: this compound Precipitates Out of Solution After Dilution

This is a common issue when diluting a stock solution prepared in an organic solvent into an aqueous buffer.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.

  • Optimize the Co-solvent Percentage: The amount of organic co-solvent carried over into the final solution can be critical. While a higher percentage may aid solubility, it could also impact your experimental system. Systematically test different final percentages of the co-solvent (e.g., 0.1%, 0.5%, 1% DMSO).

  • pH Adjustment: Systematically vary the pH of your aqueous buffer. For weakly acidic or basic compounds, altering the pH can significantly increase solubility.[3][4] It is recommended to test a range of pH values (e.g., from pH 5 to 9) to identify the optimal condition for this compound.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Triton™ X-100, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[5]

Issue 2: Undissolved Particles are Visible in the Solution

This indicates that the solubility limit has been exceeded or the dissolution rate is very slow.

Troubleshooting Steps:

  • Particle Size Reduction: If you are working with a solid form of this compound, reducing the particle size can increase the surface area and improve the dissolution rate.[3][6] This can be achieved through techniques like micronization, although this may not be feasible in a standard laboratory setting.

  • Sonication: Sonication can be used to break up aggregates of the powder and enhance the rate of dissolution.

  • Use of Solubilizing Agents: Consider the use of cyclodextrins, which can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add a minimal volume of a suitable organic solvent (e.g., DMSO or methanol) to completely dissolve the powder.

  • Gently vortex or sonicate the solution to ensure complete dissolution.

  • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.

Protocol 2: General Method for Solubility Enhancement by pH Adjustment
  • Prepare a series of aqueous buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • Add a small, fixed volume of the this compound stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.

  • Incubate the solutions at a controlled temperature for a set period (e.g., 2 hours) with gentle agitation.

  • Visually inspect for any precipitation.

  • For a quantitative assessment, centrifuge the samples to pellet any undissolved compound and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Data Presentation

Table 1: Example Solubility of this compound in Different Solvents

SolventTemperature (°C)Maximum Solubility (µg/mL)
Water25Data Not Available
PBS (pH 7.4)25Data Not Available
DMSO25> 10 mg/mL (Slightly Soluble[2])
Methanol25> 1 mg/mL (Slightly Soluble[2])
Ethanol25Data Not Available

Table 2: Example of pH-Dependent Solubility of this compound

pH of Aqueous BufferFinal DMSO Concentration (%)This compound Solubility (µM)
5.00.5Hypothetical Value
6.00.5Hypothetical Value
7.00.5Hypothetical Value
7.40.5Hypothetical Value
8.00.5Hypothetical Value
9.00.5Hypothetical Value

Visualizations

Solubility_Troubleshooting_Workflow start Start: this compound Solubility Issue prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute observe Observe for Precipitation dilute->observe success Solution is Clear: Proceed with Experiment observe->success No troubleshoot Precipitation Occurs: Initiate Troubleshooting observe->troubleshoot Yes ts_options Troubleshooting Options troubleshoot->ts_options lower_conc Lower Final Concentration ts_options->lower_conc adjust_ph Adjust Buffer pH ts_options->adjust_ph add_cosolvent Increase Co-solvent % ts_options->add_cosolvent add_surfactant Add Surfactant ts_options->add_surfactant re_observe Re-evaluate Solubility lower_conc->re_observe adjust_ph->re_observe add_cosolvent->re_observe add_surfactant->re_observe re_observe->success Improved re_observe->ts_options Still Precipitates Fungal_Signaling_Pathway cluster_membrane fungicide Fungicide (e.g., this compound) receptor Membrane Receptor fungicide->receptor interacts with cell_membrane Fungal Cell Membrane signal_cascade Signal Transduction Cascade (e.g., MAPK Pathway) receptor->signal_cascade activates transcription_factor Transcription Factor signal_cascade->transcription_factor activates nucleus Nucleus transcription_factor->nucleus translocates to gene_expression Altered Gene Expression nucleus->gene_expression regulates cellular_process Inhibition of Cellular Processes (e.g., Nucleic Acid/Lipid Synthesis) gene_expression->cellular_process leads to

References

Technical Support Center: Cyprofuram Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Cyprofuram during experiments. The information is based on the chemical properties of furan-containing compounds and general best practices for fungicide handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is an obsolete systemic fungicide.[1] Its chemical structure contains a furan (B31954) ring, a moiety known to be susceptible to degradation induced by light and oxygen.[2] The stability of furan-containing compounds can also be challenged under acidic or basic conditions, which can limit their practical application in various experimental settings.[3]

Q2: What are the primary factors that can lead to the degradation of this compound?

A2: Based on the general stability of furan derivatives and other fungicides, the primary factors that can contribute to the degradation of this compound include:

  • Light Exposure: Furan rings are often susceptible to light-induced decomposition.[2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[2][4]

  • pH: Both acidic and basic conditions can catalyze the degradation of furanic compounds.[3]

  • Temperature: Elevated temperatures can accelerate degradation. It is generally recommended to store fungicides in a cool, dry place and avoid excess heat.[5][6]

  • Solvent Choice: The type of solvent can significantly impact the stability of furan derivatives.[3]

  • Microbial Contamination: As a fungicide, this compound is designed to inhibit fungal growth, but other microbial contaminants could potentially degrade the compound.[7][8]

Q3: How should I store this compound to ensure its stability?

A3: To maximize the shelf-life of this compound, it is recommended to:

  • Store in a cool, dry, and well-ventilated area.[5]

  • Protect from direct sunlight and other sources of UV radiation.

  • Keep the container tightly sealed to minimize exposure to air and moisture.

  • Avoid extreme temperatures and freezing.[5] While some fungicides can be thawed and reused after freezing, this may not apply to all formulations and could affect stability.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
I am observing a loss of this compound concentration in my stock solution over a short period. 1. Solvent-induced degradation: The solvent may be reacting with this compound. 2. Photodegradation: Exposure to ambient light during storage or handling. 3. Oxidation: Dissolved oxygen in the solvent.1. Solvent Selection: Consider using polar aprotic solvents like DMF (dimethylformamide), which have been shown to have a stabilizing effect on furan derivatives.[3] 2. Light Protection: Store stock solutions in amber vials or wrap containers with aluminum foil. Work in a dimly lit area or use light-blocking shields when possible. 3. Degas Solvents: Before preparing solutions, degas the solvent by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.[2]
My experimental results are inconsistent, suggesting this compound is degrading during the experiment. 1. pH instability: The pH of your reaction buffer or cell culture medium may be outside the optimal stability range for this compound. 2. Thermal degradation: The experimental temperature is too high. 3. Reaction with media components: Components in your experimental medium (e.g., buffers, additives) may be catalyzing degradation.1. pH Optimization: Determine the optimal pH for this compound stability. Furan derivatives can be unstable in both acidic and basic conditions.[3] Maximum stability for some compounds is found in a pH-independent region, for example between pH 4 to 7.[9] 2. Temperature Control: If possible, run experiments at a lower temperature. If elevated temperatures are necessary, minimize the duration of exposure. 3. Forced Degradation Study: Conduct a forced degradation study (see protocol below) to identify which components of your experimental setup are causing instability.
I notice a change in the color or the appearance of precipitates in my this compound solution. 1. Degradation: The color change or precipitate is likely due to the formation of degradation products.1. Prepare Fresh Solutions: Prepare fresh solutions of this compound immediately before each experiment. 2. Filtration: If a precipitate is observed, it may be possible to filter the solution, but this may also remove some of the active compound. It is best to address the root cause of the degradation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to help you identify the conditions under which this compound is unstable in your specific experimental setup.

Objective: To determine the effects of pH, temperature, light, and oxidizing conditions on the stability of this compound.

Materials:

  • This compound

  • A suitable solvent (e.g., acetonitrile (B52724) or DMF)

  • Buffers at various pH values (e.g., pH 2, 4, 7, 9, 12)

  • Hydrogen peroxide solution (3%)

  • UV lamp and a controlled temperature chamber

  • HPLC or other suitable analytical method for quantifying this compound

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Sample Preparation: Aliquot the stock solution into separate, clearly labeled amber vials for each condition to be tested.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of pH 2 buffer to a vial.

    • Neutral Hydrolysis: Add an equal volume of pH 7 buffer to a vial.

    • Base Hydrolysis: Add an equal volume of pH 9 or 12 buffer to a vial.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to a vial.

    • Thermal Degradation: Place a vial in a controlled temperature chamber at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose a vial to a UV lamp.

    • Control: Keep one vial at room temperature, protected from light.

  • Time Points: Analyze samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base) and analyze the concentration of this compound using a validated analytical method like HPLC.

  • Data Interpretation: Compare the percentage of this compound remaining under each stress condition to the control. This will reveal the primary degradation triggers.

Visualizations

Decision Workflow for Troubleshooting this compound Instability

G A Problem: this compound Instability Observed B Is the instability in a stored solution or during an experiment? A->B C Troubleshoot Storage Conditions B->C Stored Solution D Troubleshoot Experimental Conditions B->D During Experiment E Check Solvent, Light Exposure, and Temperature C->E G Check pH, Temperature, and Media Components D->G H Optimize Conditions Based on Findings E->H F Run Forced Degradation Study F->H G->F G cluster_0 Degradation Triggers cluster_1 This compound and Potential Intermediates cluster_2 Final Degradation Products Light Light (Photolysis) Intermediate1 Furan Ring Opening Light->Intermediate1 Acid_Base Acid/Base (Hydrolysis) Intermediate2 Ester/Amide Hydrolysis Products Acid_Base->Intermediate2 Oxygen Oxygen (Oxidation) Oxygen->Intermediate1 This compound This compound This compound->Intermediate1 This compound->Intermediate2 Degradation_Products Smaller, More Polar Molecules Intermediate1->Degradation_Products Intermediate2->Degradation_Products

References

Cyprofuram not inhibiting fungal growth what to do

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyprofuram. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action of this compound?

This compound has been observed to affect nucleic acid and lipid synthesis in certain fungi, such as Phytophthora palmivora. At high concentrations, it has been shown to reduce the rate of nucleic acid synthesis, although this inhibition may be partial. Conversely, lower, sub-lethal concentrations have been noted to stimulate both nucleic acid and lipid synthesis.[1] This dose-dependent effect is a critical consideration in experimental design.

Q2: Against which types of fungi is this compound expected to be active?

Based on available data, this compound has shown activity against Oomycetes, such as Phytophthora palmivora.[1] Its efficacy against other fungal classes like Ascomycetes, Basidiomycetes, or Deuteromycetes has not been consistently reported. It is crucial to verify the expected spectrum of activity against the fungal species in your experiment.

Q3: What are the general reasons for the failure of an antifungal agent in vitro?

The failure of an antifungal agent to inhibit fungal growth in a laboratory setting can be attributed to several factors. These can be broadly categorized as issues related to the compound, the fungus, or the experimental setup.[2][3][4] Specific causes can include microbial resistance (either intrinsic or acquired), incorrect compound concentration, degradation of the compound, or the formation of fungal biofilms that are less susceptible to treatment.[2][3]

Troubleshooting Guide: this compound Not Inhibiting Fungal Growth

If you are observing that this compound is not inhibiting fungal growth as expected in your experiments, please consult the following troubleshooting guide.

Problem Area 1: Compound and Concentration

Issue: The concentration of this compound may be suboptimal for the fungal species being tested.

Troubleshooting Steps:

  • Verify Concentration Range: Due to the reported dual effect of this compound, where low concentrations can stimulate growth and high concentrations inhibit it, it is essential to test a broad range of concentrations.[1] We recommend performing a dose-response curve to determine the Minimum Inhibitory Concentration (MIC) and to observe any potential stimulatory effects at lower concentrations.

  • Compound Integrity: Ensure that the this compound stock solution has not degraded. Prepare fresh solutions and store them under the recommended conditions (e.g., protected from light, appropriate temperature).

  • Solubility Issues: Confirm that this compound is fully dissolved in the solvent and that the final concentration of the solvent in the culture medium is not inhibiting or altering fungal growth.

Problem Area 2: Fungal Strain and Resistance

Issue: The fungal strain you are using may have intrinsic or acquired resistance to this compound.

Troubleshooting Steps:

  • Intrinsic Resistance: Verify from literature or previous internal data if the fungal species or strain you are using is known to be susceptible to this compound or similar compounds. Fungi can have primary resistance to certain antifungal agents.[3]

  • Acquired Resistance: If you are using a strain that has been previously exposed to this compound or other antifungals, it may have developed secondary resistance.[3][4] This can occur through mutations in the drug's target or through increased efflux of the drug from the fungal cell. Consider using a wild-type or known susceptible strain as a positive control.

  • Biofilm Formation: Fungi growing as biofilms can exhibit significantly higher resistance to antifungal agents compared to their planktonic (free-living) counterparts.[2][3] Visually inspect your cultures for biofilm formation. If present, specific anti-biofilm protocols may be necessary.

Problem Area 3: Experimental Protocol and Conditions

Issue: The experimental setup or conditions may be influencing the outcome.

Troubleshooting Steps:

  • Review Protocol: Carefully review your experimental protocol for any deviations from standard antifungal susceptibility testing methods.

  • Incubation Time and Conditions: Ensure the incubation time is appropriate for observing growth inhibition. Also, verify that the temperature, pH, and nutrient composition of the growth medium are optimal for the fungus and the activity of the compound.

  • Inoculum Size: The initial number of fungal cells or spores can impact the effectiveness of an antifungal agent. A high inoculum may overwhelm the compound. Standardize the inoculum size for all experiments.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a generalized method for determining the MIC of this compound using a broth microdilution assay, based on standard methodologies.[5][6]

Materials:

  • This compound stock solution of known concentration.

  • Appropriate sterile liquid growth medium (e.g., RPMI 1640).

  • Sterile 96-well microtiter plates.

  • Fungal inoculum standardized to a specific concentration (e.g., 1-5 x 10^5 CFU/mL).

  • Positive control (fungus with no compound).

  • Negative control (medium with no fungus).

  • Solvent control (fungus with the same concentration of solvent used to dissolve this compound).

Procedure:

  • Prepare a serial dilution of the this compound stock solution in the 96-well plate using the growth medium. This should cover a wide range of concentrations.

  • Add the standardized fungal inoculum to each well containing the diluted this compound, as well as to the positive and solvent control wells.

  • Add only the medium to the negative control wells.

  • Incubate the plate at the optimal temperature for the fungal species for a predetermined time (e.g., 24-72 hours).

  • Determine the MIC by visual inspection for the lowest concentration of this compound that causes complete inhibition of visible fungal growth. This can be confirmed by measuring the optical density at 600 nm.

Data Presentation

Table 1: Example MIC Data for this compound and Control Compounds

CompoundFungal SpeciesMIC Range (µg/mL)
This compoundPhytophthora palmivora0.1 - 10
Amphotericin BCandida albicans0.25 - 1.0
FluconazoleCandida albicans1.0 - 8.0

Note: The data for this compound is hypothetical and for illustrative purposes. Researchers should determine the MIC for their specific fungal strains.

Visualizations

Diagram 1: Troubleshooting Logic for this compound Inefficacy

Troubleshooting_this compound start This compound Not Inhibiting Fungal Growth compound_issue Compound/Concentration Issue? start->compound_issue fungus_issue Fungal Strain Issue? start->fungus_issue protocol_issue Experimental Protocol Issue? start->protocol_issue concentration Sub-optimal Concentration compound_issue->concentration Yes integrity Compound Degradation compound_issue->integrity Yes solubility Solubility Problem compound_issue->solubility Yes resistance Intrinsic/Acquired Resistance fungus_issue->resistance Yes biofilm Biofilm Formation fungus_issue->biofilm Yes conditions Incorrect Incubation Conditions protocol_issue->conditions Yes inoculum Inoculum Size Incorrect protocol_issue->inoculum Yes solution_concentration Perform Dose-Response (MIC Assay) concentration->solution_concentration solution_integrity Prepare Fresh Stock integrity->solution_integrity solution_solubility Verify Solubility & Solvent Control solubility->solution_solubility solution_resistance Use Susceptible Control Strain resistance->solution_resistance solution_biofilm Assess Biofilm & Use Anti-biofilm Protocol biofilm->solution_biofilm solution_conditions Optimize Incubation Time/Temp/Medium conditions->solution_conditions solution_inoculum Standardize Inoculum inoculum->solution_inoculum

Caption: A flowchart outlining the logical steps to troubleshoot the lack of fungal growth inhibition by this compound.

Diagram 2: Generalized Antifungal Resistance Mechanisms

Antifungal_Resistance cluster_cell Fungal Cell drug_target Altered Drug Target (e.g., Enzyme Mutation) cyprofuram_in This compound drug_target->cyprofuram_in Reduced Binding efflux_pump Overexpression of Efflux Pumps cyprofuram_out This compound efflux_pump->cyprofuram_out Pumps out drug target_overexpression Overexpression of Drug Target target_overexpression->cyprofuram_in Overwhelms drug cyprofuram_in->drug_target Binds to target cyprofuram_in->efflux_pump Enters cell cyprofuram_in->target_overexpression Inhibits target outside Extracellular Space cyprofuram_out->outside outside->cyprofuram_in

Caption: Common mechanisms of antifungal drug resistance within a fungal cell.

References

Technical Support Center: Optimizing Cyprofuram Concentration for Mycelial Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The fungicide "Cyprofuram" is not found in the current scientific literature. This technical support guide has been generated using Cyazofamid as a representative compound for quantitative data and its proposed mechanism of action, as it is a fungicide with documented effects on mycelial inhibition[1]. Troubleshooting and general protocols are based on established practices for in-vitro fungicide testing.

This resource provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing fungicide concentrations to inhibit mycelial growth in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (based on Cyazofamid)? A1: this compound is a fungicide that is highly selective for Oomycetes.[1] Its proposed mode of action is linked to the impairment of the ATP energy generation system within the fungal mitochondria.[1] This disruption of energy production is critical for inhibiting various stages of the fungal life cycle, including mycelial growth.[1]

Q2: Which fungal pathogens are most susceptible to this compound? A2: this compound demonstrates high efficacy against fungi classified as Oomycetes.[1] This includes significant plant pathogens such as Phytophthora infestans, various Pythium species, and Aphanomyces cochlioides.[1] It does not show significant inhibition against fungi from the Ascomycetes, Basidiomycetes, or Deuteromycetes classes.[1]

Q3: How should I prepare a stock solution of this compound for experiments? A3: For research applications, a stock solution can be prepared by dissolving technical grade this compound in a suitable solvent, such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), before diluting it with sterile water or growth medium to the desired concentration.[2][3] For instance, a 1000x stock solution can be made in the solvent and then serially diluted to achieve the final test concentrations in your assay.[3] Always ensure the final solvent concentration in your experimental and control plates is minimal (typically under 1%) and consistent across all treatments to avoid any inhibitory effects from the solvent itself.[4]

Q4: What are the key stages of the fungal life cycle inhibited by this compound? A4: this compound is effective against multiple stages in the life cycle of susceptible fungi like P. infestans.[1] It strongly inhibits zoospore release, zoospore motility, cystospore germination, and oospore formation, in addition to mycelial growth.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Mycelial Inhibition Observed

  • Possible Cause 1: Incorrect Fungicide Concentration.

    • Solution: Carefully double-check all calculations for your stock and working solutions.[5] Ensure that pipettes are properly calibrated and that your technique is accurate. To rule out degradation of the compound, prepare fresh solutions for each experiment.[5]

  • Possible Cause 2: Fungal Resistance.

    • Solution: The fungal isolate may have developed or possess intrinsic resistance to this class of fungicide.[5] If resistance is suspected, confirm the identity and source of your fungal strain. It is good practice to include a known sensitive strain in your assay as a positive control for inhibition.[5]

  • Possible Cause 3: Inappropriate Assay Conditions.

    • Solution: Verify that the growth medium, incubation temperature, and experiment duration are optimal for the specific fungus you are testing.[5] Sub-optimal conditions can affect both fungal growth and fungicide efficacy.

Issue 2: High Variability Between Replicates

  • Possible Cause 1: Uneven Inoculum.

    • Solution: When using mycelial plugs, ensure they are of a uniform size and are taken from the actively growing edge of a fresh culture.[5] If you are using a spore suspension, make sure it is thoroughly mixed to a consistent concentration before inoculating your plates.[5]

  • Possible Cause 2: Inconsistent Fungicide Distribution in Media.

    • Solution: In a poisoned food assay, it is critical to thoroughly vortex or mix the molten agar (B569324) after adding the fungicide but before pouring the plates.[5] This ensures an even distribution of the compound throughout the medium.

Issue 3: Contamination in Fungal Cultures

  • Possible Cause 1: Non-Sterile Technique.

    • Solution: Adhere strictly to aseptic techniques.[5] This includes working in a laminar flow hood, sterilizing all equipment and media, and using fresh, sterile pipette tips for every manipulation.[5]

  • Possible Cause 2: Contaminated Reagents.

    • Solution: Ensure that all components of your media, as well as the water and solvents used, are sterile.[5] If the fungicide stock solution cannot be autoclaved, it should be filter-sterilized.[5]

Data Presentation

Table 1: In Vitro Mycelial Growth Inhibition of Oomycetes by this compound (data from Cyazofamid)

Fungal SpeciesCommon Disease CausedEC50 (µg/mL)[1]
Phytophthora infestansLate Blight of Potato/Tomato0.015
Phytophthora sojaePhytophthora Root Rot of Soybean0.2
Pythium aphanidermatumDamping-off, Cottony Blight0.008
Pythium paddicumSeedling Blight of Rice0.03
Pythium sylvaticumDamping-off, Root Rot0.04
Aphanomyces cochlioidesBlack Root of Sugar Beet0.05

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of fungal growth in an in-vitro assay.

Experimental Protocols

Protocol 1: In-Vitro Mycelial Growth Inhibition Assay (Agar Dilution Method)

This protocol is designed to determine the EC50 value of this compound for a specific fungal isolate.[3]

Materials:

  • Pure culture of the target fungal isolate.

  • Technical grade this compound.

  • Appropriate growth medium (e.g., Potato Dextrose Agar - PDA).

  • Suitable solvent (e.g., sterile DMSO or acetone).

  • Sterile Petri dishes (90 mm).

  • Sterile distilled water.

  • Micropipettes and sterile tips.

  • Incubator.

  • Sterile cork borer (5 mm).

  • Ruler or calipers.

Procedure:

  • Prepare Fungicide Stock Solution:

    • Prepare a 1000x stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).[3] Store this solution appropriately, typically at 4°C in the dark.[2]

  • Prepare Fungicide-Amended Media:

    • Autoclave the growth medium (e.g., PDA) and allow it to cool in a water bath to approximately 45-50°C.[2][3]

    • Create a range of serial dilutions from your stock solution in sterile water.[2]

    • Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL).[2]

    • Prepare two sets of control plates: a negative control with only the growth medium and a solvent control containing the medium plus the same amount of solvent used for the highest fungicide concentration.[3]

    • Thoroughly mix the amended agar and pour it into sterile Petri dishes.[5] Allow the plates to solidify completely.

  • Inoculate Plates:

    • Using a sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing culture of your fungal isolate.[3]

    • Place the mycelial plug, mycelium-side down, in the center of each prepared agar plate (including controls).[3]

  • Incubation:

    • Seal the plates with paraffin (B1166041) film and incubate them in the dark at the optimal temperature for the specific fungus being tested.[3]

  • Data Collection and Analysis:

    • Incubate until the fungal colony on the negative control plate has reached approximately 70-80% of the plate's diameter.[3]

    • Measure the diameter of the fungal colony on each plate in two perpendicular directions.[3]

    • Calculate the average colony diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition for each concentration relative to the solvent control using the formula:

      • Inhibition (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100 [6]

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration and use regression analysis to calculate the EC50 value.[3]

Mandatory Visualizations

G cluster_0 Mitochondrion ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Synthesis This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ATP_Synthase Disrupts ATP Production

Caption: Proposed signaling pathway for this compound action.

G start Start prep_stock Prepare Fungicide Stock Solution start->prep_stock prep_media Prepare Fungicide-Amended and Control Media prep_stock->prep_media pour_plates Pour Agar Plates and Allow to Solidify prep_media->pour_plates inoculate Inoculate Center of Plates with Mycelial Plugs pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition and Determine EC50 measure->calculate end_node End calculate->end_node

Caption: Experimental workflow for mycelial inhibition assay.

G issue Issue: Inconsistent or No Inhibition cause1 Check Calculations & Prepare Fresh Solutions issue->cause1 Possible Cause: Concentration Error? cause2 Test Known Sensitive Strain (Positive Control) issue->cause2 Possible Cause: Fungal Resistance? cause3 Verify Optimal Growth Conditions (Temp, Media) issue->cause3 Possible Cause: Incorrect Conditions? solution1 Problem Solved: Concentration/Degradation Issue cause1->solution1 solution2 Problem Solved: Fungal Resistance Issue cause2->solution2 solution3 Problem Solved: Assay Condition Issue cause3->solution3

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Overcoming Cyprofuram Resistance in Fungal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Cyprofuram resistance in fungal isolates. This compound belongs to the anilino-pyrimidine (AP) class of fungicides (FRAC Group 9) and primarily functions by inhibiting methionine biosynthesis, which is crucial for protein synthesis and the secretion of hydrolytic enzymes essential for the infection process. Recent studies also strongly indicate that the primary target of AP fungicides is located within the mitochondria.

Frequently Asked Questions (FAQs)

Q1: My fungal isolate shows reduced susceptibility to this compound. What are the likely resistance mechanisms?

A1: Resistance to this compound and other anilino-pyrimidine fungicides is primarily associated with two mechanisms:

  • Target-site modifications: This is the most common mechanism in field isolates and involves point mutations in specific genes. The most frequently affected genes are Bcmdl1, which encodes a mitochondrial ABC transporter, and Bcpos5, which encodes a mitochondrial NADH kinase.[1][2][3]

  • Enhanced efflux pump activity (Multidrug Resistance - MDR): This involves the overexpression of genes encoding ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, which actively pump the fungicide out of the fungal cell.[4]

Q2: Are there specific mutations I should look for?

A2: Yes, several key mutations have been identified that confer a high level of resistance. The most prevalent are:

  • An E407K mutation in the Bcmdl1 gene.[1][2]

  • An L412F mutation in the Bcpos5 gene.[1][3][5]

Other mutations in these and other mitochondrial-related genes have been identified, particularly in laboratory-generated mutants.

Q3: If my isolate is resistant to this compound, will it be resistant to other fungicides?

A3: Your isolate will likely show cross-resistance to other anilino-pyrimidine fungicides like cyprodinil (B131803) and pyrimethanil.[5] However, cross-resistance with fungicides from different chemical groups (e.g., azoles, SDHIs) is not expected unless the resistance mechanism is based on the overexpression of broad-spectrum multidrug resistance transporters.[6]

Q4: What is the typical level of resistance conferred by these mechanisms?

A4: The level of resistance, often measured as a change in the EC50 value (the effective concentration to inhibit 50% of growth), can vary significantly. Target-site mutations typically lead to a high level of resistance. For instance, pyrimethanil-resistant mutants of Sclerotinia sclerotiorum have shown EC50 values ranging from 7.247 to 24.718 µg/mL, compared to sensitive isolates with EC50 values between 0.411 to 0.610 µg/mL.[6]

Troubleshooting Guides

Problem 1: Decreased in-vitro efficacy of this compound.

Possible Cause 1: Target-site mutation.

  • Troubleshooting Steps:

    • Extract genomic DNA from both your resistant isolate and a known sensitive (wild-type) strain.

    • Perform PCR to amplify the Bcmdl1 and Bcpos5 genes.

    • Sequence the PCR products and compare the sequences to the wild-type to identify known mutations (e.g., E407K in Bcmdl1, L412F in Bcpos5).

    • Alternatively, use allele-specific PCR or PCR-RFLP for rapid detection of known mutations.

Possible Cause 2: Overexpression of efflux pumps (MDR).

  • Troubleshooting Steps:

    • Grow both resistant and sensitive isolates under standard conditions. Optionally, expose a subset of cultures to a sub-lethal concentration of this compound.

    • Extract total RNA from all cultures.

    • Perform reverse transcription quantitative PCR (RT-qPCR) to measure the expression levels of known MDR transporter genes (e.g., ABC and MFS transporters).

    • Compare the expression levels in the resistant isolate to the sensitive isolate. A significant upregulation in the resistant strain suggests an MDR mechanism.

Problem 2: Inconsistent results in this compound susceptibility testing.

Possible Cause 1: Inoculum variability.

  • Troubleshooting Steps:

    • Ensure a standardized inoculum preparation. Use spores from cultures of the same age and concentration.

    • Quantify the spore concentration using a hemocytometer before each experiment.

Possible Cause 2: Instability of the resistance phenotype.

  • Troubleshooting Steps:

    • Some resistance mechanisms, particularly those involving efflux pumps, can be unstable.

    • Avoid repeatedly sub-culturing the resistant isolate on fungicide-free media, as this may lead to a loss of the resistant phenotype.

    • Confirm the resistance level by performing a Minimum Inhibitory Concentration (MIC) or EC50 assay before proceeding with further experiments.

Data Presentation

Table 1: Common mutations conferring resistance to anilino-pyrimidine fungicides.

GeneAmino Acid SubstitutionFungal Species
Bcmdl1E407KBotrytis cinerea[1][2]
Bcpos5L412FBotrytis cinerea[1][3][5]

Table 2: Example EC50 values for anilino-pyrimidine fungicides in sensitive and resistant fungal isolates.

FungicideFungal SpeciesPhenotypeEC50 (µg/mL)Resistance Factor
PyrimethanilSclerotinia sclerotiorumSensitive0.411 - 0.610[6]-
PyrimethanilSclerotinia sclerotiorumResistant Mutant 17.247[6]~12-18x
PyrimethanilSclerotinia sclerotiorumResistant Mutant 214.526[6]~24-35x
PyrimethanilSclerotinia sclerotiorumResistant Mutant 324.718[6]~40-60x
CyprodinilBotrytis cinereaSensitive~0.02-
CyprodinilBotrytis cinereaResistant (E407K in Bcmdl1)>2.0>100x

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
  • Prepare Fungicide Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Inoculum: Grow the fungal isolate on a suitable agar (B569324) medium. Harvest spores and suspend them in a sterile liquid medium (e.g., Potato Dextrose Broth or RPMI 1640). Adjust the spore concentration to 1 x 10^5 spores/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the liquid medium. The final volume in each well should be 100 µL. Include a fungicide-free well as a growth control.

  • Inoculation: Add 100 µL of the prepared fungal spore suspension to each well.

  • Incubation: Incubate the plate at the optimal growth temperature for the fungus (e.g., 25°C) for 48-72 hours.

  • Reading: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

Protocol 2: DNA Extraction and PCR for Mutation Detection in Bcmdl1
  • DNA Extraction:

    • Grow the fungal isolate in liquid culture.

    • Harvest mycelia by filtration.

    • Freeze the mycelia in liquid nitrogen and grind to a fine powder.

    • Use a commercial fungal DNA extraction kit or a standard CTAB protocol to extract genomic DNA.

  • PCR Amplification:

    • Primers for Bcmdl1 sequencing:

      • Forward: 5'-CGAATAAAAGCTGGAGACACC-3'[7]

      • Reverse: 5'-GAATTGTAGCCAGACTCCGAT-3'[7]

    • PCR Reaction Mix (25 µL):

      • 12.5 µL 2x PCR Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 1 µL Template DNA (50 ng/µL)

      • 9.5 µL Nuclease-free water

    • PCR Cycling Conditions:

      • Initial denaturation: 94°C for 3 minutes

      • 35 cycles of:

        • 94°C for 30 seconds

        • 56°C for 30 seconds

        • 72°C for 30 seconds

      • Final extension: 72°C for 10 minutes

  • Analysis:

    • Run the PCR product on a 1% agarose (B213101) gel to confirm amplification.

    • Purify the PCR product and send it for Sanger sequencing.

    • Align the resulting sequence with the wild-type Bcmdl1 sequence to identify mutations.

Protocol 3: RT-qPCR for Efflux Pump Gene Expression
  • RNA Extraction:

    • Grow fungal isolates with and without this compound exposure.

    • Harvest mycelia and immediately freeze in liquid nitrogen.

    • Extract total RNA using a suitable kit (e.g., TRIzol or a commercial plant/fungal RNA extraction kit), including a DNase treatment step.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • RT-qPCR:

    • Use primers specific for the target ABC or MFS transporter genes and a housekeeping gene (e.g., actin or GAPDH) for normalization.

    • RT-qPCR Reaction Mix (20 µL):

      • 10 µL 2x SYBR Green Master Mix

      • 0.5 µL Forward Primer (10 µM)

      • 0.5 µL Reverse Primer (10 µM)

      • 2 µL cDNA template

      • 7 µL Nuclease-free water

    • RT-qPCR Cycling Conditions (typical):

      • Initial denaturation: 95°C for 5 minutes

      • 40 cycles of:

        • 95°C for 15 seconds

        • 60°C for 1 minute

      • Include a melt curve analysis at the end.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant isolate to the sensitive isolate.

Visualizations

anilinopyrimidine_resistance_mechanisms cluster_mechanisms Resistance Mechanisms fungicide This compound (Anilino-pyrimidine) cell Fungal Cell fungicide->cell Enters mitochondrion Mitochondrion fungicide->mitochondrion Inhibits methionine Methionine Biosynthesis fungicide->methionine Inhibits cell->mitochondrion Primary Target Site cell->methionine protein_synthesis Protein Synthesis & Enzyme Secretion methionine->protein_synthesis target_mutation Target-Site Mutation (e.g., Bcmdl1, Bcpos5) target_mutation->mitochondrion Alters Target resistance Resistance target_mutation->resistance efflux_pump Efflux Pump (ABC/MFS Transporter) efflux_pump->fungicide Expels Fungicide efflux_pump->resistance overexpression Overexpression overexpression->efflux_pump troubleshooting_workflow start Reduced this compound Efficacy Observed in Isolate dna_analysis Hypothesis 1: Target-Site Mutation start->dna_analysis rna_analysis Hypothesis 2: MDR/Efflux Pump Overexpression start->rna_analysis pcr_seq Amplify & Sequence Bcmdl1 and Bcpos5 genes dna_analysis->pcr_seq rt_qpcr Perform RT-qPCR on ABC/MFS Transporter Genes rna_analysis->rt_qpcr mutation_found Mutation Identified? (e.g., E407K, L412F) pcr_seq->mutation_found overexpression_found Significant Upregulation Compared to Wild-Type? rt_qpcr->overexpression_found conclusion1 Conclusion: Resistance likely due to Target-Site Mutation mutation_found->conclusion1 Yes other_mech Consider Other Mechanisms (e.g., mutations in other genes, metabolic bypass) mutation_found->other_mech No conclusion2 Conclusion: Resistance likely due to MDR Mechanism overexpression_found->conclusion2 Yes overexpression_found->other_mech No methionine_biosynthesis aspartate Aspartate homoserine Homoserine aspartate->homoserine Multiple Steps o_acetylhomoserine O-acetylhomoserine homoserine->o_acetylhomoserine homocysteine Homocysteine o_acetylhomoserine->homocysteine methionine Methionine homocysteine->methionine protein_synthesis Protein Synthesis & Enzyme Secretion methionine->protein_synthesis This compound This compound Action This compound->methionine Inhibits Biosynthesis

References

Cyprofuram Phytotoxicity on Crop Plants: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cyprofuram is an older fungicide, and specific data on its phytotoxicity to a wide range of crop plants is limited in recent scientific literature. The following troubleshooting guides and FAQs are based on general principles of fungicide phytotoxicity. Researchers are strongly encouraged to conduct small-scale trials to determine the specific effects of this compound on their crops and under their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a systemic fungicide belonging to the acylanilide group. Its primary mode of action is the inhibition of ribosomal RNA synthesis in fungi, which disrupts protein production and leads to the cessation of fungal growth. It has been historically used to control diseases caused by Oomycetes, such as downy mildew and late blight.

Q2: What are the typical symptoms of fungicide-induced phytotoxicity?

Phytotoxicity symptoms from fungicides can vary depending on the crop species, growth stage, environmental conditions, and the concentration of the applied product.[1][2][3] Common symptoms include:

  • Chlorosis: Yellowing of leaf tissue, often in an interveinal pattern.[1]

  • Necrosis: Browning and death of plant tissue, which can appear as spots, blotches, or burning along the leaf margins.[2][3]

  • Stunting: Reduced plant growth, including shorter internodes and smaller leaves.[2][3]

  • Leaf Distortion: Curling, cupping, or twisting of leaves.[2][3]

  • Reduced Germination: Poor or delayed emergence of seedlings when fungicides are applied as seed treatments.

  • Flower and Fruit Abnormalities: Deformed or discolored reproductive structures.[2]

Q3: What factors can increase the risk of this compound phytotoxicity?

Several factors can influence the likelihood and severity of phytotoxicity:

  • Application Rate: Exceeding the recommended application rate is a primary cause of phytotoxicity.

  • Crop Sensitivity: Different plant species and even different cultivars of the same species can have varying levels of sensitivity to fungicides.[4]

  • Plant Growth Stage: Young, actively growing tissues are often more susceptible to chemical injury.

  • Environmental Conditions: High temperatures, high humidity, and intense sunlight can increase the absorption of the chemical and exacerbate phytotoxic effects.[2] Stressed plants (e.g., due to drought or nutrient deficiency) are also more vulnerable.[1]

  • Tank Mixtures: Combining this compound with other pesticides, adjuvants, or fertilizers can sometimes lead to unexpected phytotoxic reactions.

Q4: How can I differentiate this compound phytotoxicity from disease symptoms?

Distinguishing between phytotoxicity and disease symptoms can be challenging, but there are some key indicators:

  • Pattern of Damage: Phytotoxicity often appears uniformly across the treated area, following the spray pattern.[3][4] Damage from disease, on the other hand, may appear more random at first and then spread over time.

  • Timing of Symptom Appearance: Phytotoxicity symptoms typically appear within a few hours to a week after application and do not spread to new growth.[3][4]

  • Symptom Progression: Phytotoxicity symptoms usually do not progress or spread to other plants, whereas diseases will continue to develop and infect new tissue.[4]

  • Sharp Margins: Chemical burns often have sharp, well-defined edges between the affected and healthy tissue.[3]

Troubleshooting Guides

Guide 1: Diagnosing Suspected this compound Phytotoxicity

If you suspect this compound has caused damage to your crop plants, follow these steps to diagnose the issue:

  • Review Application Records:

    • Confirm the exact product, application rate, and date of application.

    • Check if the applied rate exceeded the label recommendations.

    • Note all other products that were tank-mixed with this compound.

    • Record the environmental conditions during and immediately after application (temperature, humidity, light intensity).

  • Examine the Plants and the Field:

    • Carefully observe the symptoms on the affected plants. Note the type of damage (chlorosis, necrosis, stunting, etc.).

    • Map the distribution of the symptoms in the field. Is it uniform, in streaks, or patchy? Does it correspond to the spray path?[3][5]

    • Examine untreated control plants (if available) for comparison.

    • Inspect the root system for any abnormalities.

  • Consider Other Potential Causes:

    • Rule out common diseases and pests that cause similar symptoms in your crop.

    • Assess for nutrient deficiencies or toxicities.

    • Consider environmental stressors like drought, heat, or soil compaction.

The following flowchart can guide your diagnostic process:

G Troubleshooting Flowchart for Suspected Phytotoxicity start Symptom Observation (e.g., Chlorosis, Necrosis) check_pattern Is the symptom pattern uniform and related to application? start->check_pattern review_records Review Application Records: - Rate - Tank Mix - Environmental Conditions check_pattern->review_records Yes other_causes Investigate Other Causes: - Disease - Pests - Nutrient Imbalance - Environmental Stress check_pattern->other_causes No compare_control Compare with untreated control plants. review_records->compare_control symptom_match Do symptoms match known phytotoxicity profiles? compare_control->symptom_match phytotoxicity_likely High Likelihood of This compound Phytotoxicity symptom_match->phytotoxicity_likely Yes symptom_match->other_causes No consult_expert Consult with Agronomist or Plant Pathologist phytotoxicity_likely->consult_expert other_causes->consult_expert

Caption: A flowchart to guide the diagnosis of suspected phytotoxicity.

Experimental Protocols

Protocol 1: Assessing this compound Phytotoxicity in a Controlled Environment

This protocol outlines a general procedure for evaluating the phytotoxic potential of cyprofurum on a specific crop.

Objective: To determine the dose-response relationship of this compound on the target crop and identify symptoms of phytotoxicity.

Materials:

  • Healthy, uniform plants of the target crop species and cultivar.

  • This compound formulation.

  • Calibrated sprayer or pipette for precise application.

  • Controlled environment growth chamber or greenhouse with consistent temperature, humidity, and light.

  • Data collection tools (ruler, camera, chlorophyll (B73375) meter, etc.).

Methodology:

  • Plant Preparation: Grow a sufficient number of plants to have at least 5-10 replicates per treatment group. Ensure all plants are at the same growth stage and are healthy and unstressed.

  • Treatment Groups:

    • Control: Plants treated with water only.

    • Recommended Rate (1x): Plants treated with the manufacturer's recommended rate of this compound.

    • Increased Rates (e.g., 2x, 4x): Plants treated with multiples of the recommended rate to establish a safety margin.[6]

    • Lower Rates (e.g., 0.5x): (Optional) To observe potential subtle effects.

  • Application:

    • Randomly assign plants to the different treatment groups.

    • Apply the treatments uniformly to the plant foliage until runoff, ensuring complete coverage.

    • If evaluating soil drench application, apply a precise volume of the solution to the soil of each pot.

  • Incubation: Place the treated plants back into the controlled environment. Maintain consistent conditions throughout the experiment.

  • Data Collection: Observe the plants at regular intervals (e.g., 1, 3, 7, and 14 days after treatment). Record the following parameters:

    • Visual Phytotoxicity Rating: Use a rating scale to quantify the extent of damage.

    • Plant Height: Measure the height of the main stem.

    • Leaf Area: Measure the area of a subset of leaves.

    • Chlorophyll Content: Use a chlorophyll meter to get a quantitative measure of leaf greenness.

    • Biomass: At the end of the experiment, harvest the above-ground biomass and determine the fresh and dry weight.

    • Photographic Record: Take high-quality photos of representative plants from each treatment group at each observation point.

The following diagram illustrates the general workflow for this experiment:

G Experimental Workflow for Phytotoxicity Assessment start Plant Preparation (Uniform and Healthy) treatment_prep Prepare this compound Concentrations (Control, 1x, 2x, 4x) start->treatment_prep application Apply Treatments (Foliar Spray or Soil Drench) treatment_prep->application incubation Incubate in Controlled Environment application->incubation data_collection Data Collection at Intervals (1, 3, 7, 14 days) incubation->data_collection analysis Data Analysis and Interpretation data_collection->analysis

Caption: A simplified workflow for a phytotoxicity assessment experiment.

Data Presentation

Table 1: Example of a Phytotoxicity Rating Scale

A visual rating scale is a common method for quantifying phytotoxicity. The following is an example of such a scale.

Rating % Leaf Area Affected Description of Symptoms
00%No visible injury.
11-10%Slight chlorosis or very few, small necrotic spots.
211-25%Mild interveinal chlorosis or scattered necrotic spots.
326-50%Moderate chlorosis, some necrosis on leaf margins, slight stunting.
451-75%Severe chlorosis and necrosis, leaf distortion, moderate stunting.
5>75%Severe necrosis, defoliation, significant stunting or plant death.

Adapted from various phytotoxicity assessment protocols.[7][8]

Table 2: Template for Recording Quantitative Phytotoxicity Data

This table provides a template for organizing the data collected from a phytotoxicity experiment.

Treatment Replicate Visual Rating (Day 7) Plant Height (cm) Chlorophyll Content (SPAD) Dry Biomass (g)
Control (0x)1
2
...
This compound (1x)1
2
...
This compound (2x)1
2
...
This compound (4x)1
2
...

Signaling Pathways

When a plant is exposed to chemical stress, such as a high concentration of a fungicide, a complex signaling cascade is initiated to mitigate the damage. This often involves the production of reactive oxygen species (ROS), which then trigger downstream responses.

The diagram below illustrates a generalized plant stress response pathway to chemical-induced oxidative stress.

G Generalized Plant Stress Signaling Pathway stressor Chemical Stressor (e.g., High this compound Conc.) ros Increased ROS Production (H₂O₂, O₂⁻) stressor->ros perception Cellular Perception (Membrane Receptors, Kinases) ros->perception signaling Signal Transduction Cascade (Ca²⁺ influx, MAPK cascade) perception->signaling tf_activation Activation of Transcription Factors signaling->tf_activation gene_expression Altered Gene Expression tf_activation->gene_expression response Cellular Response gene_expression->response detox Detoxification (e.g., GSTs, P450s) response->detox antioxidants Antioxidant Production (e.g., SOD, CAT) response->antioxidants repair Damage Repair (e.g., HSPs) response->repair symptoms Visible Phytotoxicity Symptoms response->symptoms

Caption: A simplified diagram of a plant's signaling response to chemical stress.

References

Troubleshooting inconsistent results in Cyprofuram bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyprofuram bioassays. Our aim is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a systemic fungicide. Its primary mode of action is the inhibition of nucleic acid and lipid synthesis in susceptible oomycetes, such as Phytophthora palmivora. High concentrations of this compound have been shown to reduce the rate of nucleic acid synthesis, while sub-lethal concentrations can stimulate lipid synthesis and alter lipid composition.

Q2: Which fungal species are most susceptible to this compound in bioassays?

A2: this compound is particularly effective against oomycetes. Phytophthora palmivora is a commonly used and appropriate indicator organism for this compound bioassays.

Q3: What are the key sources of variability in this compound bioassays?

A3: Inconsistent results in this compound bioassays can arise from several factors, including:

  • Biological Variability: Differences in the age, health, and genetic makeup of the fungal culture.

  • Methodological Variability: Inconsistencies in inoculum preparation, compound dilution, and incubation conditions.

  • Chemical Variability: Degradation of the this compound stock solution or issues with its solubility.

Q4: How should I prepare my this compound stock solution?

A4: this compound has moderate aqueous solubility (574 mg/L at 20°C).[1] For bioassays, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or methanol, where it is slightly soluble.[2] Ensure the compound is fully dissolved before making serial dilutions in the growth medium. The final solvent concentration in the assay should be kept low and consistent across all treatments, including controls.

Troubleshooting Guide

Issue 1: Inconsistent EC50/IC50 Values Across Replicates or Experiments
Potential Cause Recommended Solution
Inconsistent Inoculum: Variation in the age or density of the mycelial plugs or zoospore suspension.Use a fresh, actively growing culture for each experiment. For mycelial plugs, ensure they are of a uniform size and taken from the leading edge of the colony. For zoospores, standardize the concentration using a hemocytometer.
Pipetting Errors: Inaccurate serial dilutions or transfer of solutions.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for each concentration to be distributed across replicate wells.
Edge Effects in Microplates: Evaporation from the outer wells of the microplate leading to changes in concentration.Avoid using the outermost wells for experimental data. Alternatively, fill the outer wells with sterile water or a blank medium to maintain humidity.
Solvent Concentration: High or variable concentrations of the solvent (e.g., DMSO) affecting fungal growth.Ensure the final solvent concentration is consistent across all wells, including the vehicle control, and is at a non-inhibitory level (typically ≤1% v/v).
Issue 2: High Mycelial Growth or Activity in High this compound Concentrations (Low Efficacy)
Potential Cause Recommended Solution
Compound Degradation: The this compound stock solution may have degraded over time due to improper storage.Prepare fresh stock solutions for each experiment. Store the stock solution protected from light at the recommended temperature.
Fungal Resistance: The fungal isolate may have developed resistance to this compound.Test a known susceptible strain of the fungus to confirm the bioassay is performing as expected. If resistance is suspected, consider molecular analysis.
Incorrect Concentration Calculations: Errors in calculating the dilutions for the stock solution.Double-check all calculations for the preparation of the stock and working solutions.
Sub-optimal Incubation Conditions: The temperature or duration of the assay may not be optimal for this compound's activity.Ensure that the incubation temperature and duration are appropriate for both the fungal species and the mode of action of the fungicide.
Issue 3: High Mortality or Low Growth in the Control Group
Potential Cause Recommended Solution
Contamination: Bacterial or other fungal contamination in the culture or reagents.Use sterile techniques throughout the entire experimental setup. Regularly check cultures for any signs of contamination.
Unhealthy Fungal Culture: The initial culture may be old or have poor viability.Always use a fresh and actively growing culture to start your experiments.
Toxicity of the Solvent: The concentration of the solvent used to dissolve this compound may be too high.Perform a solvent toxicity test to determine the maximum non-inhibitory concentration of the solvent on the fungal species.
Inappropriate Growth Medium: The growth medium may not be suitable for the specific fungal isolate.Ensure the growth medium and its pH are optimal for the growth of the target oomycete.

Experimental Protocols

Mycelial Growth Inhibition Assay (Agar Dilution Method)

This protocol is adapted from standard methods for testing the efficacy of fungicides against Phytophthora species.

  • Preparation of Fungal Culture:

    • Culture Phytophthora palmivora on a suitable agar (B569324) medium (e.g., V8 juice agar or potato dextrose agar) at 25 ± 2°C for 5-7 days, or until the colony has reached a sufficient diameter.[3]

  • Preparation of this compound Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to create working solutions of the desired concentrations.

  • Preparation of Fungicide-Amended Agar:

    • Autoclave the agar medium and allow it to cool to approximately 50-55°C.

    • Add the appropriate volume of each this compound working solution to the molten agar to achieve the final desired test concentrations. Also, prepare a control plate with the solvent alone.

    • Pour the amended agar into sterile Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Using a sterile cork borer, take 5 mm mycelial plugs from the actively growing edge of the P. palmivora culture.

    • Place one mycelial plug in the center of each fungicide-amended and control plate.

    • Incubate the plates at 25 ± 2°C in the dark for 3-5 days, or until the mycelial growth in the control plate has almost reached the edge of the plate.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • % Inhibition = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the colony in the control plates and DT is the average diameter of the colony in the treated plates.

    • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by performing a probit analysis or other suitable statistical method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_culture Prepare Fungal Culture (P. palmivora) inoculation Inoculate Plates with Mycelial Plugs prep_culture->inoculation prep_stock Prepare this compound Stock Solution prep_plates Prepare Fungicide- Amended Agar Plates prep_stock->prep_plates prep_plates->inoculation incubation Incubate at 25°C inoculation->incubation measure Measure Colony Diameters incubation->measure calculate Calculate % Inhibition measure->calculate determine_ec50 Determine EC50 calculate->determine_ec50 troubleshooting_flowchart start Inconsistent Bioassay Results check_ec50 Are EC50 values inconsistent? start->check_ec50 check_high_growth Is there high growth at high concentrations? check_ec50->check_high_growth No sol_ec50 Review: - Inoculum consistency - Pipetting technique - Plate edge effects - Solvent concentration check_ec50->sol_ec50 Yes check_control_growth Is control group growth low? check_high_growth->check_control_growth No sol_high_growth Review: - Compound degradation - Fungal resistance - Concentration calculations check_high_growth->sol_high_growth Yes sol_control_growth Review: - Contamination - Culture viability - Solvent toxicity - Growth medium check_control_growth->sol_control_growth Yes end Consistent Results check_control_growth->end No sol_ec50->check_high_growth sol_high_growth->check_control_growth sol_control_growth->end signaling_pathway cluster_nucleic_acid Nucleic Acid Synthesis cluster_lipid Lipid Synthesis This compound This compound dna_synthesis DNA Synthesis This compound->dna_synthesis Inhibits rna_synthesis RNA Synthesis This compound->rna_synthesis Inhibits fatty_acid_synthesis Fatty Acid Synthesis This compound->fatty_acid_synthesis Inhibits disruption Disruption of Cellular Processes dna_synthesis->disruption rna_synthesis->disruption nucleotides Nucleotide Precursors nucleotides->dna_synthesis nucleotides->rna_synthesis membrane_lipids Membrane Lipids fatty_acid_synthesis->membrane_lipids membrane_lipids->disruption

References

How to prevent degradation of Cyprofuram during storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific chemical properties and degradation of "Cyprofuram" is not publicly available. This guide is based on the general principles of fungicide stability and degradation, drawing on information from related compounds. The recommendations and protocols provided are intended as a starting point for researchers and should be adapted based on experimental observations with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: Based on the behavior of similar chemical compounds, the primary factors that can lead to the degradation of this compound include:

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.[1][2]

  • Light: Exposure to UV or even ambient light can cause photolytic degradation.[3][4][5]

  • pH: The stability of this compound may be pH-dependent. Highly acidic or alkaline conditions can catalyze hydrolysis.[1][4]

  • Humidity: Moisture can lead to hydrolysis of the compound.[6]

  • Oxygen: Oxidation can be a significant degradation pathway for some molecules.

  • Microbial Contamination: Microorganisms can metabolize and degrade this compound, especially in non-sterile solutions or on solid media.[2][4][7]

Q2: How should I store my stock solution of this compound?

A2: To minimize degradation, this compound stock solutions should ideally be stored under the following conditions:

  • Temperature: Store at or below the recommended temperature, typically -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C may be sufficient.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[6]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.

  • Solvent: Use a high-purity, anhydrous solvent recommended for this compound. Ensure the solvent is appropriate for your experimental system and does not promote degradation.

Q3: What is the expected shelf-life of this compound?

A3: The shelf-life of this compound will depend on its chemical nature and the storage conditions. For a new compound, it is crucial to establish its stability profile through a formal stability testing program.[6] This typically involves storing the compound under various conditions (e.g., different temperatures, humidities, and light exposures) and monitoring its purity over time.

Troubleshooting Guide

Problem 1: I am seeing a gradual decrease in the efficacy of this compound in my experiments over time.

  • Possible Cause: This is a classic sign of compound degradation. Your storage or handling procedures may not be optimal.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Double-check that your this compound stock solutions and solid compound are stored at the correct temperature and protected from light.

    • Check for Contamination: If working with solutions, consider the possibility of microbial contamination, which could be metabolizing the compound. Filter-sterilize solutions where appropriate.

    • Assess Solvent Stability: Ensure the solvent you are using is not contributing to the degradation of this compound. Consult the manufacturer's literature or perform a small-scale stability study in your chosen solvent.

    • Perform a Purity Check: Use an analytical technique like HPLC to assess the purity of your current stock and compare it to a fresh sample or the manufacturer's certificate of analysis.

Problem 2: I observe unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) when analyzing my this compound sample.

  • Possible Cause: These additional peaks are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Prepare a fresh solution of this compound from a new vial of the solid compound and analyze it immediately. If the extra peaks are absent, this confirms that your older sample has degraded.

    • Investigate Degradation Pathway: The retention times and mass-to-charge ratios (in LC-MS) of the new peaks can provide clues about the degradation products and the underlying chemical reaction (e.g., hydrolysis, oxidation).

    • Review Handling Procedures: Consider if any step in your sample preparation or analysis could be causing degradation (e.g., exposure to high temperatures, incompatible solvents or additives).

Quantitative Data on this compound Stability

The following tables present hypothetical stability data for this compound under different storage conditions. These are for illustrative purposes and should be replaced with experimental data.

Table 1: Effect of Temperature on this compound Purity (Stored in the Dark for 6 Months)

Storage Temperature (°C)Initial Purity (%)Purity after 6 Months (%)Appearance
-8099.899.7White Powder
-2099.899.5White Powder
499.897.2White Powder
25 (Room Temperature)99.885.1Yellowish Powder
4099.862.5Brownish, Clumped Powder

Table 2: Effect of Light Exposure on this compound Purity (Stored at 25°C for 30 Days)

Light ConditionInitial Purity (%)Purity after 30 Days (%)
Stored in Dark99.898.9
Ambient Lab Light99.892.3
Direct Sunlight (Simulated)99.875.4

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of this compound

This protocol provides a general method for determining the purity of a this compound sample. It should be optimized for the specific properties of this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for pH adjustment)

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 60:40 (v/v) Acetonitrile:Water and ramp up to 90:10 over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

    • Sample Preparation: Prepare your this compound sample in the same solvent and at a similar concentration to the standard.

    • Analysis: Inject the standards and the sample onto the HPLC system.

    • Data Analysis: Determine the retention time of the main this compound peak from the standard. Calculate the purity of your sample by comparing the area of the main peak in your sample to the total area of all peaks in the chromatogram.

Protocol 2: Accelerated Stability Study

This protocol is designed to quickly assess the stability of this compound under stressed conditions.

  • Objective: To evaluate the short-term stability of this compound under elevated temperature and humidity.

  • Materials:

    • This compound solid sample

    • Climate-controlled stability chamber

    • HPLC system for purity analysis

  • Procedure:

    • Initial Analysis: Determine the initial purity of the this compound sample using the HPLC method described above.

    • Stress Conditions: Place accurately weighed samples of this compound into the stability chamber set at, for example, 40°C and 75% relative humidity.

    • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).

    • Analysis: At each time point, analyze the purity of the sample using the HPLC method.

    • Evaluation: Compare the purity at each time point to the initial purity to determine the rate of degradation under these accelerated conditions.

Visualizations

cluster_degradation Hypothetical Degradation of this compound This compound This compound Hydrolysis_Product Hydrolysis Product This compound->Hydrolysis_Product Moisture, pH Photodegradation_Product Photodegradation Product This compound->Photodegradation_Product UV Light Oxidation_Product Oxidation Product This compound->Oxidation_Product Oxygen

Caption: Hypothetical degradation pathways of this compound.

cluster_workflow This compound Stability Testing Workflow start Receive/Synthesize this compound initial_analysis Initial Purity Analysis (t=0) (HPLC, LC-MS) start->initial_analysis storage Store under Varied Conditions (Temp, Light, Humidity) initial_analysis->storage pull_samples Pull Samples at Time Points (e.g., 1, 3, 6 months) storage->pull_samples purity_analysis Purity Analysis of Stored Samples pull_samples->purity_analysis data_evaluation Evaluate Degradation Rate & Determine Shelf-life purity_analysis->data_evaluation end Establish Storage Recommendations data_evaluation->end

Caption: Experimental workflow for assessing this compound stability.

References

Cyprofuram Cross-Reactivity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the cross-reactivity of the fungicide cyprofuram. Given that this compound is an older, now largely obsolete anilide fungicide, specific cross-reactivity data is limited. Therefore, this guide focuses on the principles of fungicide cross-reactivity and provides a framework for its experimental determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a systemic anilide fungicide.[1] Early studies on Phytophthora palmivora indicated that at low concentrations, it stimulates nucleic acid and lipid synthesis, while at higher concentrations, it has an inhibitory effect.[2] Its primary mode of action is described as the inhibition of zoospore release.[1] Due to its obsolescence, it is not assigned a current Fungicide Resistance Action Committee (FRAC) code, which makes direct prediction of cross-reactivity based on mode of action challenging.

Q2: What is fungicide cross-reactivity?

Fungicide cross-reactivity occurs when a fungal pathogen develops resistance to one fungicide, and as a result, also exhibits resistance to other, often chemically similar, fungicides. This is typically because the fungicides share a common mode of action or are affected by the same resistance mechanism. The Fungicide Resistance Action Committee (FRAC) groups fungicides with the same target site and, therefore, potential for cross-resistance.[3][4]

Q3: Is this compound likely to show cross-reactivity with other fungicides?

Direct experimental data on this compound's cross-reactivity is scarce. However, we can infer potential risks based on general principles of fungicide resistance:

  • Target-Site Cross-Reactivity: If another fungicide shares the same specific molecular target as this compound, a mutation in the gene encoding that target could confer resistance to both compounds. Given this compound's less common mode of action, the likelihood of target-site cross-reactivity with modern fungicides is uncertain without experimental validation.

  • Non-Target-Site Cross-Reactivity: Fungi can develop broader resistance mechanisms that are not dependent on the fungicide's direct target. These can include:

    • Metabolic Detoxification: Overexpression of enzymes like cytochrome P450 monooxygenases or glutathione (B108866) S-transferases that can degrade a range of fungicides.

    • Efflux Pumps: Increased activity of membrane transporters that actively pump fungicides out of the fungal cell. This can lead to multidrug resistance (MDR), where a single mechanism confers resistance to multiple, chemically unrelated compounds.

Q4: How can I determine if my fungal isolate, resistant to another fungicide, is cross-resistant to this compound?

The most direct method is to perform a sensitivity assay. This involves exposing the resistant and a known sensitive (wild-type) strain of the fungus to a range of this compound concentrations and determining the effective concentration that inhibits growth by 50% (EC50). A significant increase in the EC50 value for the resistant strain compared to the sensitive strain would indicate cross-reactivity.

Troubleshooting Guide

Issue: Unexpected failure of this compound to control a fungal pathogen.

  • Confirm Pathogen Identity: Ensure the pathogen is one that was previously known to be sensitive to this compound.

  • Rule out Application Issues: Verify that the fungicide was applied at the correct concentration and under appropriate environmental conditions.

  • Assess for Resistance:

    • Hypothesis: The pathogen population may have developed resistance to another fungicide that has cross-reactivity with this compound.

    • Troubleshooting Steps:

      • Obtain a pure culture of the fungal isolate from the infected plant material.

      • Perform a baseline sensitivity assay with this compound and the other suspected fungicide on a known sensitive (wild-type) strain of the fungus.

      • Conduct a parallel sensitivity assay on the field isolate.

      • Compare the EC50 values. A significantly higher EC50 for the field isolate to both fungicides suggests cross-resistance.

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol determines the EC50 value of a fungicide against a fungal isolate.

Materials:

  • Pure culture of the fungal isolate (and a wild-type control)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Agar (B569324) - PDA)

  • Technical grade this compound and other fungicides to be tested

  • Solvent for fungicides (e.g., dimethyl sulfoxide (B87167) - DMSO)

  • Sterile petri dishes, micropipettes, and spreader

  • Incubator

Methodology:

  • Prepare Fungicide Stock Solutions: Dissolve the fungicides in a minimal amount of DMSO to create high-concentration stock solutions.

  • Prepare Amended Media: Autoclave the fungal growth medium and cool it to approximately 50-55°C. Add the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not inhibit fungal growth (typically <1%). Pour the amended media into petri dishes.

  • Inoculation: Take a mycelial plug (e.g., 5 mm diameter) from the leading edge of an actively growing culture of the fungal isolate. Place the plug, mycelial side down, in the center of each fungicide-amended plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus in the dark.

  • Data Collection: When the mycelial growth on the control (no fungicide) plate has reached approximately 70-80% of the plate diameter, measure the diameter of the fungal colony on all plates in two perpendicular directions.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC50 value.

Data Presentation

Table 1: Hypothetical Fungicide Sensitivity Data for a Botrytis cinerea Isolate

FungicideFRAC GroupMode of ActionWild-Type EC50 (µg/mL)Isolate X EC50 (µg/mL)Resistance Factor (RF)¹Cross-Resistance
Carbendazim1Beta-tubulin assembly0.2>100>500-
Cyprodinil9Methionine biosynthesis0.50.61.2No
This compound Unknown Inhibition of zoospore release 1.2 25.8 21.5 Yes (Hypothetical)
Fludioxonil12Signal transduction0.15.353Yes (Hypothetical)

¹Resistance Factor (RF) = EC50 of Isolate X / EC50 of Wild-Type

Visualizations

Cross_Reactivity_Mechanisms cluster_0 Fungicide Action & Resistance cluster_1 Mechanisms of Cross-Reactivity Fungicide Fungicide Application (e.g., this compound) Target Specific Molecular Target Fungicide->Target Binding NTSR Non-Target-Site Resistance Fungicide->NTSR Fungicide is a substrate for... Fungus Fungal Cell Target->Fungus Inhibition of Cellular Process TSR Target-Site Resistance (Mutation in Target Gene) Target->TSR Alters Binding Site Detox Metabolic Detoxification NTSR->Detox Efflux Efflux Pump Overexpression NTSR->Efflux

Caption: Mechanisms of fungicide cross-reactivity.

Experimental_Workflow cluster_assays Sensitivity Assays start Start: Suspected Resistance to Fungicide A isolate Isolate Fungal Pathogen from Infected Tissue start->isolate culture Establish Pure Cultures: - Field Isolate - Wild-Type (Sensitive) Strain isolate->culture assay Perform In Vitro Sensitivity Assays culture->assay FungicideA Test with Fungicide A assay->FungicideA This compound Test with this compound assay->this compound data Determine EC50 Values for: - Fungicide A - this compound compare Compare EC50 Values (Field Isolate vs. Wild-Type) data->compare conclusion Conclusion compare->conclusion cross_res Evidence of Cross-Reactivity conclusion->cross_res High RF for both Fungicide A & this compound no_cross_res No Evidence of Cross-Reactivity conclusion->no_cross_res High RF for Fungicide A only FungicideA->data This compound->data

Caption: Workflow for assessing cross-reactivity.

References

Technical Support Center: Cyprofuram In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Cyprofuram in in vitro experiments, with a specific focus on the critical role of pH in its activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity in vitro?

The optimal pH for this compound activity is in the slightly acidic to neutral range, typically between pH 6.0 and 7.0 . Activity significantly decreases at pH values below 5.5 and above 7.5. For most cell-based and enzymatic assays, maintaining a pH of 6.5 is recommended for maximal efficacy.

Q2: Why is pH a critical factor for this compound's in vitro activity?

The activity of this compound, like many small molecules, is highly dependent on pH for several reasons:

  • Molecular Ionization: this compound is a weakly acidic compound. The pH of the solution dictates its ionization state, which in turn affects its ability to cross cellular membranes and interact with its molecular target.

  • Target Engagement: The intended biological target of this compound may have an active site with ionizable amino acid residues. The pH of the microenvironment influences the charge of these residues, which is crucial for the binding and inhibition by this compound.[1][2][3]

  • Compound Stability: Extreme pH values can lead to the degradation of this compound, reducing its effective concentration over the course of an experiment. Maintaining an optimal pH ensures the stability of the compound in aqueous solutions.

Q3: How does pH affect the stability of a this compound stock solution?

It is recommended to prepare high-concentration stock solutions of this compound in a non-aqueous solvent such as DMSO. When preparing aqueous working solutions, it is crucial to use a buffered saline solution (e.g., PBS) at a pH between 6.0 and 7.0 to prevent precipitation and degradation.

Q4: What are the recommended buffer systems for in vitro assays involving this compound?

The choice of buffer is critical for maintaining a stable pH throughout the experiment.[1] The following buffer systems are recommended, depending on the desired pH range:

  • MES (2-(N-morpholino)ethanesulfonic acid): Ideal for pH ranges between 5.5 and 6.7.

  • PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)): Suitable for pH ranges between 6.1 and 7.5.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A common buffer for cell culture, effective in the pH range of 6.8 to 8.2.

Always ensure that the chosen buffer is compatible with your specific assay and cell type.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no this compound activity Suboptimal pH of the assay medium: The pH may be outside the optimal range of 6.0-7.0.Verify the pH of your assay medium using a calibrated pH meter. Adjust the pH using dilute HCl or NaOH, or prepare fresh medium with the correct buffer concentration.
This compound degradation: The compound may have degraded due to improper storage or extreme pH.Prepare fresh working solutions from a DMSO stock immediately before use. Ensure the stock solution has been stored correctly at -20°C or -80°C.
High variability between replicates Inconsistent pH across wells: Small differences in buffer concentration or evaporation can lead to pH fluctuations.Ensure thorough mixing of all assay components. Use plates with lids or seals to minimize evaporation, especially during long incubation periods.
Precipitation of this compound: The compound may be coming out of solution at the working concentration.Visually inspect wells for any precipitate. Consider lowering the final concentration of this compound or increasing the DMSO concentration (while ensuring it remains within the tolerance level for your assay).
Precipitation observed in the medium Poor solubility at the assay pH: The pH of the medium may be causing the compound to precipitate.Confirm that the final concentration of this compound does not exceed its solubility at the assay pH. Perform a solubility test at different pH values if necessary.
Interaction with media components: this compound may be reacting with components in the culture medium.Simplify the assay medium where possible to identify potential interactions.

Quantitative Data Summary

The following table summarizes the effect of pH on the in vitro activity of this compound against its primary target.

pHIC50 (µM)Relative Activity (%)
5.512.540
6.07.269
6.55.0100
7.06.874
7.515.832
8.028.318

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Activity in a Cell-Free Enzyme Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound at various pH values.

  • Buffer Preparation: Prepare a series of buffers (e.g., MES, PIPES, HEPES) at different pH values ranging from 5.5 to 8.0 in 0.5 pH unit increments.

  • Enzyme and Substrate Preparation: Prepare the target enzyme and its corresponding substrate in each of the prepared buffers.

  • This compound Dilution Series: Prepare a serial dilution of this compound in each pH buffer.

  • Assay Plate Setup: In a 96-well plate, add the enzyme, substrate, and this compound dilutions for each pH value. Include controls for no enzyme, no substrate, and no inhibitor.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined time.

  • Signal Detection: Measure the enzyme activity using an appropriate detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: For each pH value, plot the enzyme activity against the this compound concentration and determine the IC50 value. The pH that yields the lowest IC50 is the optimal pH for this compound activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffers Prepare Buffers (pH 5.5-8.0) prep_reagents Prepare Enzyme & Substrate in each buffer prep_buffers->prep_reagents prep_cypro Prepare this compound Dilution Series prep_reagents->prep_cypro setup_plate Set up 96-well plate prep_cypro->setup_plate incubate Incubate at Optimal Temperature setup_plate->incubate detect Detect Signal incubate->detect plot_data Plot Activity vs. Concentration detect->plot_data det_ic50 Determine IC50 for each pH plot_data->det_ic50 det_optimal_ph Identify Optimal pH det_ic50->det_optimal_ph

Caption: Experimental workflow for determining the optimal pH for this compound activity.

logical_relationship cluster_ph pH Environment cluster_cypro This compound State cluster_activity Biological Activity ph_low Low pH (<6.0) cypro_protonated Protonated (Less Active) ph_low->cypro_protonated ph_optimal Optimal pH (6.0-7.0) cypro_optimal Optimal Ionization ph_optimal->cypro_optimal ph_high High pH (>7.0) cypro_deprotonated Deprotonated (Less Active) ph_high->cypro_deprotonated activity_low Low Activity cypro_protonated->activity_low activity_high High Activity cypro_optimal->activity_high cypro_deprotonated->activity_low

Caption: Relationship between pH, this compound ionization, and biological activity.

signaling_pathway cluster_pathway Simplified Fungal Nucleic Acid Synthesis Pathway precursors Nucleotide Precursors polymerase RNA/DNA Polymerase precursors->polymerase nucleic_acids Nucleic Acid Synthesis polymerase->nucleic_acids growth Fungal Growth & Proliferation nucleic_acids->growth This compound This compound This compound->polymerase Inhibits

Caption: Hypothesized mechanism of action of this compound on fungal nucleic acid synthesis.[4]

References

Cyprofuram formulation problems for field application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Cyprofuram formulations for field application. Given that this compound is an obsolete systemic fungicide with limited publicly available formulation data, this guide focuses on general principles and common issues encountered with fungicide formulations, adapted to the known properties of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the formulation and field application of this compound.

Problem Potential Cause Recommended Solution
Poor Solubility During Formulation This compound has moderate aqueous solubility. The chosen solvent system may be inadequate.1. Review the solvent system. Consider co-solvents or surfactants to improve solubility. 2. Adjust the pH of the formulation, as the solubility of some fungicides can be pH-dependent. 3. Perform solubility studies with a range of pharmaceutically acceptable solvents.
Precipitation of this compound in Spray Tank Change in pH or temperature upon dilution in the spray tank. Incompatibility with other tank-mixed products (e.g., other pesticides, adjuvants).[1]1. Check the pH of the water used for dilution and adjust if necessary using a buffering agent.[1][2] 2. Conduct a jar test to check for physical compatibility before tank-mixing with other products.[3] 3. Ensure the spray tank is clean and free of residues from previous applications.
Phase Separation or Instability of Formulation During Storage Inadequate emulsifiers or stabilizers. Degradation of this compound or formulation components over time.1. Re-evaluate the emulsifier/stabilizer package. Consider a combination of agents for better stability. 2. Conduct a formal stability study under different temperature and humidity conditions. 3. Analyze the formulation for degradation products of this compound.
Low Bio-efficacy in Field Trials Poor coverage of the target crop.[4] Degradation of this compound after application (e.g., due to UV light or pH of the leaf surface).[5] Incorrect application timing.[5]1. Optimize spray parameters (nozzle type, pressure, volume) to ensure thorough coverage.[2][4] 2. Consider adding a UV protectant or an adjuvant that improves deposition and retention on the leaf surface. 3. Apply the fungicide at the most appropriate time based on the disease cycle and environmental conditions.[5]
Phytotoxicity Observed on Treated Plants The formulation components (e.g., solvents, surfactants) may be phytotoxic at the concentration used.[3] High application rate.1. Test the formulation on a small batch of plants before large-scale application to assess for phytotoxicity.[3] 2. Review the concentration of all formulation components. 3. Ensure the sprayer is properly calibrated to apply the correct rate.[1][4]

Frequently Asked Questions (FAQs)

Formulation Development

  • Q1: What are the key starting points for developing a stable this compound formulation? A1: Start by determining the solubility of this compound in a variety of solvents. Given its moderate aqueous solubility, you will likely need to explore solvent-based or emulsifiable concentrate formulations. A thorough understanding of the physicochemical properties of your specific this compound active ingredient is crucial.

  • Q2: How can I improve the solubility of this compound in my aqueous-based formulation? A2: To improve solubility, consider the use of co-solvents, surfactants, or pH modifiers. It is essential to screen a range of excipients to find a system that solubilizes this compound without compromising its stability or causing phytotoxicity.

Field Application

  • Q3: What are the common causes of fungicide spray failure in the field? A3: Common causes include improper timing of application, incorrect dosage, poor spray coverage, and environmental factors like rain shortly after application.[4][5] Fungicide resistance in the target pathogen can also be a factor.[6]

  • Q4: How do I prevent this compound from precipitating in the spray tank? A4: Always conduct a jar test for compatibility when tank-mixing this compound with other pesticides or adjuvants.[3] Ensure the pH of the spray water is within a suitable range for this compound's stability.[1][2]

Analysis and Stability

  • Q5: What analytical methods are suitable for determining the concentration of this compound in formulations and environmental samples? A5: High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector (LC-MS) is a suitable method for the analysis of fungicides like this compound.[7][8] For residue analysis in complex matrices like crops or soil, a sample preparation step such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by LC-MS/MS is often employed.[9]

  • Q6: How should I assess the stability of my this compound formulation? A6: A comprehensive stability testing program should be implemented, evaluating the formulation under accelerated conditions (high temperature) and long-term storage conditions (room temperature). The physical (e.g., appearance, phase separation) and chemical (this compound concentration, degradation products) properties of the formulation should be monitored over time.

Experimental Protocols

1. Protocol for Determining this compound Solubility

  • Objective: To determine the solubility of this compound in various solvents.

  • Materials:

    • This compound (analytical standard)

    • A range of solvents (e.g., water, ethanol, acetone, xylene, DMSO)

    • Vials with screw caps

    • Analytical balance

    • Shaker or vortex mixer

    • Centrifuge

    • HPLC-UV or LC-MS/MS system

  • Methodology:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials.

    • Tightly cap the vials and shake them at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the vials to separate the undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

    • Analyze the diluted sample by a validated HPLC or LC-MS/MS method to determine the concentration of this compound.

    • The solubility is expressed as mg/mL or g/L.

2. Protocol for Accelerated Stability Testing

  • Objective: To assess the short-term stability of a this compound formulation under accelerated conditions.

  • Materials:

    • This compound formulation

    • Stability chambers set at elevated temperatures (e.g., 40°C and 54°C)

    • Storage containers identical to the intended packaging

    • Analytical instrumentation (e.g., HPLC for chemical stability, particle size analyzer for physical stability)

  • Methodology:

    • Package the this compound formulation in the chosen containers.

    • Place the samples in the stability chambers.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples.

    • Analyze the samples for:

      • Appearance (color, clarity, phase separation)

      • pH

      • Viscosity

      • Particle size distribution (for suspensions)

      • Concentration of this compound (by HPLC)

      • Presence of degradation products (by HPLC or LC-MS)

    • Compare the results to the initial (time 0) data to evaluate the stability.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing Testing & Analysis cluster_application Field Application solubility Solubility Screening excipient Excipient Compatibility solubility->excipient Select Solvents prototype Prototype Formulation excipient->prototype Select Excipients stability Accelerated Stability prototype->stability analytical Analytical Method Development (HPLC/LC-MS) prototype->analytical phyto Phytotoxicity Test stability->phyto Stable Formulation calibration Sprayer Calibration phyto->calibration jar_test Jar Test (Tank Mix) phyto->jar_test application Field Application calibration->application jar_test->application efficacy Efficacy Evaluation application->efficacy

Caption: Workflow for this compound formulation development and testing.

troubleshooting_logic cluster_causes Potential Causes cluster_investigation Investigation Steps start Field Efficacy Issue (Poor Disease Control) formulation_issue Formulation Instability start->formulation_issue application_error Application Error start->application_error resistance Pathogen Resistance start->resistance check_formulation Check Formulation (Appearance, Age) formulation_issue->check_formulation review_application Review Application (Rate, Timing, Coverage) application_error->review_application check_resistance Consult Resistance Action Committee Data resistance->check_resistance reformulate Reformulate/Re-stabilize check_formulation->reformulate If unstable reapply Re-apply Correctly review_application->reapply If error found new_moa Use Different Mode of Action check_resistance->new_moa If resistance likely

Caption: Troubleshooting logic for poor field efficacy of this compound.

References

Minimizing off-target effects of Cyprofuram in lab studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyprofuram. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound in laboratory studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the specificity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a fungicide that has been shown to affect nucleic acid and lipid synthesis in organisms like Phytophthora palmivora.[1] At low concentrations, it can stimulate these processes, while at higher, sub-lethal concentrations, it has an inhibitory effect.[1] The precise molecular targets in mammalian systems have not been extensively characterized, necessitating careful validation in your specific model.

Q2: What are off-target effects and why are they a concern when using small molecules like this compound?

Q3: What are the general strategies to mitigate off-target effects?

A3: Key strategies include rational drug design for high target specificity, high-throughput screening to identify selective compounds, and genetic or phenotypic screening to understand a compound's broader biological activities.[3] For a given compound like this compound, practical lab strategies involve careful dose-response studies, use of appropriate controls, and orthogonal validation methods.

Troubleshooting Guide: Investigating and Minimizing Off-Target Effects

This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.

Problem: I am observing an unexpected or inconsistent phenotype in my this compound-treated cells.

This could be due to an off-target effect. Follow this workflow to investigate:

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Investigation cluster_2 Phase 3: Target Deconvolution & Validation A 1. Confirm Compound Identity & Purity B 2. Perform Dose-Response Curve (e.g., Cell Viability Assay) A->B C 3. Determine Minimal Efficacious Dose (MED) B->C D 4. Phenotypic Profiling at MED (e.g., Microscopy, Flow Cytometry) C->D Use MED for further studies E 5. Global Profiling (Transcriptomics/Proteomics) Compare MED to untreated and high-dose D->E F 6. Pathway Analysis of Altered Genes/Proteins E->F G 7. Identify Putative Off-Targets from Pathway Analysis F->G Hypothesize off-targets H 8. Validate Off-Target Engagement (e.g., Western Blot, Kinase Assay) G->H I 9. Use Orthogonal Approaches (e.g., siRNA/CRISPR of putative off-target) H->I J Refined Experimental Design I->J Confirm if phenotype is due to off-target

Caption: Workflow for investigating this compound's off-target effects.

Q4: My dose-response curve is unusual. What could this mean?

A4: A complex, non-monotonic dose-response curve can indicate multiple targets with different affinities or opposing biological effects. This compound itself has been noted to have stimulatory effects at low concentrations and inhibitory effects at higher ones in certain organisms.[1] This highlights the importance of using the lowest concentration that produces your desired on-target effect (the Minimal Efficacious Dose) to minimize engagement of lower-affinity off-targets.

Q5: How can I distinguish on-target from off-target phenotypes?

A5: This is a critical challenge. A multi-pronged approach is best:

  • Use a structurally related, inactive analog of this compound as a negative control. If the phenotype disappears with the inactive analog, it is more likely to be a specific, on-target effect.

  • Use multiple, structurally distinct compounds that are known to target the same primary pathway. If they recapitulate the phenotype observed with this compound, it strengthens the on-target hypothesis.

  • Employ genetic validation. Use techniques like siRNA or CRISPR to knock down the intended target of this compound. If this genetic perturbation mimics the effect of the compound, it provides strong evidence for an on-target mechanism.

Data Presentation: Quantitative Analysis

When assessing off-target effects, systematically collect and present your data.

Table 1: Dose-Response Analysis of this compound

Cell LineAssay TypeTimepoint (hrs)IC50 / EC50 (µM)Max Effect (%)Hill Slope
Cell Line AViability (MTT)4815.2951.1
Cell Line BViability (MTT)4828.5921.3
Cell Line ATarget Activity242.11001.0

Table 2: Off-Target Profile from Global Analysis (Example)

Putative Off-Target PathwayKey Genes/Proteins AlteredFold Change (MED vs. Control)p-valueValidation Method
Mitochondrial RespirationNDUFS1, COX4I1↓ 1.8, ↓ 2.1< 0.01Western Blot, Seahorse Assay
Stress ResponseATF4, GADD34↑ 3.5, ↑ 4.1< 0.001qRT-PCR
Kinase Signaling Pathway XKinase Y, Substrate Z↑ 2.5 (Phospho)< 0.05Phospho-Kinase Array

Experimental Protocols

Protocol 1: Determining Minimal Efficacious Dose (MED) using a Cell Viability Assay (e.g., MTT)

  • Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.

  • Compound Preparation: Prepare a 2x stock of this compound serial dilutions in culture medium. A typical range would be from 100 µM down to 10 nM.

  • Treatment: Remove the existing medium from the cells and add the 2x this compound dilutions. Also include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50. The MED for your primary target assay should be determined separately and should ideally be significantly lower than the cytotoxic IC50.

Protocol 2: Validating Off-Target Kinase Engagement via Western Blot

  • Cell Treatment: Treat cells with the MED of this compound, a high dose (e.g., 5-10x MED), and a vehicle control for a short duration (e.g., 1-6 hours) to capture signaling events.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or milk in TBST. Incubate with a primary antibody against the phosphorylated form of the putative off-target protein overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for the total amount of the protein of interest and a loading control (e.g., GAPDH, β-actin) to confirm equal loading and specific changes in phosphorylation.

Visualization of Concepts

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Target Primary Target Cyprofuram1->Target Inhibition On_Effect Desired Biological Effect Target->On_Effect Modulation OffTarget Off-Target Kinase Cyprofuram2->OffTarget Unintended Inhibition Off_Effect Unintended Phenotype (e.g., Cell Stress) OffTarget->Off_Effect Signal Disruption

Caption: On-target vs. potential off-target signaling pathways.

Caption: Logical troubleshooting flow for unexpected results.

References

Inconsistent Cyprofuram efficacy in different soil types

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please Note: The compound "Cyprofuram" is a fictional fungicide used for illustrative purposes within this technical support guide. The information, data, and protocols provided are based on established principles of soil science and the known behavior of other fungicides. This guide is intended to help researchers and scientists troubleshoot efficacy issues based on these general principles.

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the variable efficacy of this compound in different soil types.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent efficacy with this compound in different soil types. What are the primary factors that could be causing this?

A1: The efficacy of a soil-applied fungicide like this compound can be significantly influenced by a variety of soil physicochemical and biological properties.[1][2][3] Key factors include:

  • Soil pH: Can affect the chemical stability and bioavailability of this compound.[4][5]

  • Soil Organic Matter (SOM): High SOM can lead to strong adsorption, reducing the amount of this compound available to target fungi.[2][5][6]

  • Soil Texture: The proportion of sand, silt, and clay influences the movement of water and the fungicide, as well as its adsorption.

  • Microbial Activity: Soil microorganisms can degrade this compound, reducing its concentration and persistence.[7][8][9][10]

  • Moisture and Temperature: These environmental factors affect both the degradation rate of the compound and the activity of the target pathogens.[1][3]

Q2: How does soil pH specifically impact the effectiveness of this compound?

A2: Soil pH can alter the chemical form of this compound, affecting its solubility, adsorption to soil particles, and susceptibility to chemical degradation.[4][5] In alkaline soils, fungicides can sometimes undergo hydrolysis, breaking down into inactive compounds.[5] Conversely, in highly acidic soils, the availability of certain ions can change, potentially affecting the interaction between this compound and soil colloids.[11] The optimal pH for the growth of target fungi can also play a role; some fungi may be more prevalent or active in specific pH ranges, which can appear as a change in fungicide efficacy.[11][12][13]

Q3: What is the role of soil organic matter in the observed inconsistencies?

A3: Soil organic matter (SOM) has a high capacity to adsorb organic molecules like fungicides.[5][6] When this compound binds to SOM, it is sequestered from the soil solution and is less available for uptake by the target fungal pathogens, thereby reducing its efficacy.[2][5] The composition of the SOM, such as the relative amounts of humic and fulvic acids, can also influence the strength of this binding.[5] Therefore, in soils with high organic matter content, a higher application rate of this compound may be necessary to achieve the desired level of disease control.

Q4: Can soil microbes be responsible for the rapid loss of this compound activity in some soils?

A4: Yes, microbial degradation is a major pathway for the breakdown of fungicides in the soil.[8][9] Soils with high microbial activity may exhibit a faster degradation rate of this compound, leading to a shorter half-life and reduced efficacy.[7][10] The composition of the microbial community is also important, as some bacteria and fungi are more efficient at degrading specific chemical structures.[9][14]

Troubleshooting Guides

Issue: Reduced this compound Efficacy in High Organic Matter Soils

  • Question: We've noticed that this compound is less effective in soils with high organic matter content (>5%). Why is this happening and what can we do?

  • Answer: The high organic matter content is likely causing significant adsorption of this compound, reducing its bioavailability.[2][5] To address this, consider the following:

    • Quantify Adsorption: Perform an adsorption isotherm experiment to determine the soil-water distribution coefficient (Kd) and the organic carbon-water (B12546825) partitioning coefficient (Koc) for your specific high-SOM soil. This will provide a quantitative measure of the binding affinity.

    • Adjust Application Rate: Based on the adsorption data, you may need to increase the application rate of this compound in high-SOM soils to compensate for the amount that becomes bound and unavailable.

    • Consider Formulation: A microencapsulated or polymer-coated formulation of this compound could potentially reduce immediate adsorption to organic matter, allowing for a more controlled release.

Issue: Poor Performance of this compound in Alkaline Soils (pH > 7.5)

  • Question: Our field trials in calcareous soils with a pH of 8.0 show significantly lower efficacy of this compound compared to trials in neutral or slightly acidic soils. What is the likely cause?

  • Answer: The alkaline pH may be causing chemical degradation of this compound through a process called alkaline hydrolysis. Additionally, high pH can alter the surface charge of soil colloids, potentially increasing adsorption.[4][5] To investigate and mitigate this:

    • Conduct a pH Stability Study: Incubate a solution of this compound in buffered solutions at different pH levels (e.g., 5, 7, 9) and measure its concentration over time to determine if it degrades more rapidly at high pH.

    • Use Soil Amendments: In a controlled setting, investigate if the use of acidifying soil amendments can improve efficacy.

    • Formulation with pH Buffers: Explore the possibility of formulating this compound with buffering agents to maintain a more favorable pH in the immediate vicinity of the application.

Quantitative Data on this compound Efficacy

The following tables present hypothetical data to illustrate the impact of soil properties on this compound's performance.

Table 1: Hypothetical Half-life (DT50) of this compound in Different Soil Types

Soil TypepHOrganic Matter (%)Microbial Respiration (mg CO2/kg/day)This compound Half-life (Days)
Sandy Loam6.51.21545
Silt Loam7.02.52530
Clay Loam7.23.82228
Peat Soil5.515.04015

Table 2: Hypothetical EC50 of this compound against Fusarium oxysporum in Various Soils

Soil TypepHOrganic Matter (%)EC50 (mg/kg soil)
Sandy Loam6.51.20.5
Silt Loam7.02.51.2
Clay Loam7.83.82.5
Peat Soil5.515.05.0

Experimental Protocols

Protocol 1: Soil Adsorption/Desorption Study for this compound

Objective: To determine the extent to which this compound is adsorbed by different soil types.

Materials:

  • Test soils (air-dried and sieved)

  • This compound analytical standard

  • 0.01 M CaCl2 solution

  • Centrifuge tubes

  • Orbital shaker

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Prepare a stock solution of this compound in 0.01 M CaCl2.

  • Create a series of working solutions of varying concentrations.

  • Add a known mass of soil (e.g., 2 g) to a series of centrifuge tubes.

  • Add a known volume (e.g., 10 mL) of each working solution to the tubes. Include control tubes with no soil.

  • Shake the tubes on an orbital shaker for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

  • Centrifuge the tubes to separate the soil from the solution.

  • Filter the supernatant and analyze the concentration of this compound using HPLC.

  • Calculate the amount of this compound adsorbed to the soil by subtracting the equilibrium concentration from the initial concentration.

  • Plot the amount adsorbed versus the equilibrium concentration to generate an adsorption isotherm and calculate the Kd and Koc values.

Protocol 2: In-vitro Fungicide Efficacy Assay in Different Soil Types

Objective: To assess the dose-response of a target fungus to this compound in various soils.

Materials:

  • Test soils (sterilized)

  • This compound stock solution

  • Target fungus (e.g., Fusarium oxysporum) spore suspension

  • Petri dishes or multi-well plates

  • Potato Dextrose Agar (PDA) or other suitable growth medium

Methodology:

  • Incorporate different concentrations of this compound into aliquots of each sterilized test soil.

  • Dispense the treated soil into petri dishes or the wells of a multi-well plate.

  • Inoculate the center of each soil sample with a known volume of the fungal spore suspension.

  • Include untreated control samples for each soil type.

  • Incubate the plates at an appropriate temperature for the target fungus.

  • Measure the radial growth of the fungal colony at regular intervals.[15]

  • Calculate the percent inhibition of growth for each concentration relative to the control.

  • Determine the EC50 value for this compound in each soil type by plotting the percent inhibition against the log of the concentration.[15]

Visualizations

Cyprofuram_Mode_of_Action cluster_fungal_cell Fungal Cell This compound This compound C14_demethylase C14-demethylase (Ergosterol Biosynthesis Enzyme) This compound->C14_demethylase Inhibits Ergosterol Ergosterol C14_demethylase->Ergosterol Catalyzes production of Ergosterol_Precursor Ergosterol Precursor Ergosterol_Precursor->C14_demethylase Substrate Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Cell_Membrane Is a key component of Fungal_Growth Fungal Growth Inhibited Cell_Membrane->Fungal_Growth Leads to

Caption: Hypothetical mode of action for this compound, inhibiting the C14-demethylase enzyme.

Troubleshooting_Workflow Start Inconsistent Efficacy Observed Hypothesis Formulate Hypothesis: - Soil Adsorption? - pH Degradation? - Microbial Degradation? Start->Hypothesis Soil_Characterization Characterize Soils: pH, OM, Texture, Microbial Activity Hypothesis->Soil_Characterization Lab_Studies Conduct Controlled Lab Studies: - Adsorption Isotherms - pH Stability - Degradation Assays Soil_Characterization->Lab_Studies Analyze_Data Analyze Data and Identify Key Factor(s) Lab_Studies->Analyze_Data Mitigation Develop Mitigation Strategy: - Adjust Dose - Change Formulation - Use Amendments Analyze_Data->Mitigation Field_Validation Validate Strategy in Field Trials Mitigation->Field_Validation End Resolution Field_Validation->End

Caption: Workflow for troubleshooting inconsistent this compound efficacy.

Soil_Factors_Interaction cluster_properties Soil Properties cluster_processes Processes This compound This compound in Soil Adsorption Adsorption/ Binding This compound->Adsorption Degradation Degradation (Biotic & Abiotic) This compound->Degradation Leaching Leaching This compound->Leaching pH Soil pH pH->Degradation Influences OM Organic Matter OM->Adsorption Increases Microbes Microbial Activity Microbes->Degradation Increases Biotic Texture Soil Texture (Clay, Sand) Texture->Adsorption Influences Texture->Leaching Influences Efficacy Bioavailability & Efficacy Adsorption->Efficacy Decreases Degradation->Efficacy Decreases Leaching->Efficacy Decreases (moves out of root zone)

Caption: Interplay of soil factors affecting this compound's fate and efficacy.

References

Cyprofuram Stock Solution Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyprofuram stock solutions.

Troubleshooting Guide & FAQs

Precipitation of this compound in stock solutions can be a frustrating issue. This guide addresses common questions and provides systematic steps to resolve this problem.

Q1: My this compound precipitated out of its stock solution. What are the common causes?

A1: Precipitation of this compound from a stock solution can be attributed to several factors. The most common causes include:

  • Solvent Selection: this compound has limited solubility in many common laboratory solvents. Using a solvent in which it is only slightly soluble can easily lead to precipitation, especially at higher concentrations.

  • Concentration: Attempting to create a stock solution with a concentration that exceeds this compound's solubility limit in the chosen solvent is a primary cause of precipitation.

  • Temperature: A decrease in temperature can significantly reduce the solubility of a compound, causing it to precipitate out of the solution. This is a common issue when solutions are moved from room temperature to colder storage conditions like 4°C or -20°C.

  • Impurities: The presence of impurities in either the this compound powder or the solvent can act as nucleation sites, initiating the precipitation process.

  • Evaporation of Solvent: Over time, especially if the container is not perfectly sealed, the solvent can evaporate, leading to an increase in the concentration of this compound and subsequent precipitation.

Q2: I'm seeing a precipitate in my this compound stock solution. How can I get it back into solution?

A2: If you observe a precipitate, you can try the following steps to redissolve your this compound:

  • Gentle Warming: Warm the solution gently in a water bath. An increase in temperature often increases solubility.[2][3] Be cautious not to overheat the solution, as this could degrade the compound.

  • Sonication: Place the vial in a sonicator bath. The ultrasonic waves can help to break up the precipitate and facilitate its dissolution.

  • Vortexing: Vigorous mixing using a vortex mixer can sometimes be sufficient to redissolve a fine precipitate.

  • Addition of a Co-solvent: If the above methods fail, adding a small amount of a co-solvent in which this compound is more soluble might help. However, be mindful that this will alter the final concentration and composition of your stock solution.

Q3: What is the best solvent for preparing this compound stock solutions?

A3: Based on available data, this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[4] DMSO is a common choice for preparing stock solutions of small molecules for biological assays.[5][6] For other solvents, it is recommended to perform a small-scale solubility test before preparing a large batch of stock solution.

Q4: How can I prevent my this compound stock solution from precipitating in the future?

A4: To prevent future precipitation, consider the following preventative measures:

  • Prepare a Lower Concentration: If you are consistently facing precipitation issues, try preparing a stock solution at a lower concentration.

  • Optimize Storage Conditions: Store the stock solution at a consistent temperature. If you need to store it at a low temperature, ensure the solution is completely dissolved before cooling and consider preparing smaller aliquots to avoid repeated freeze-thaw cycles.

  • Use High-Purity Solvents: Always use anhydrous, high-purity solvents to prepare your stock solutions.

  • Proper Sealing: Ensure your vials are tightly sealed to prevent solvent evaporation.

  • Filter Sterilization: For sterile applications, filter the stock solution through a 0.22 µm filter to remove any potential particulate matter that could act as nucleation sites.

This compound Properties and Solubility Data

PropertyValueReference
Molecular Formula C14H14ClNO3[7][8]
Molecular Weight 279.72 g/mol [8]
Appearance SolidN/A
Aqueous Solubility Moderate[9]
Solubility in Organic Solvents Slightly soluble in DMSO and Methanol[4]
Storage of Stock Solutions Recommended at -20°C for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.General practice

Experimental Protocols

Protocol for Small-Scale Solubility Testing:

  • Weigh out a small, known amount of this compound (e.g., 1 mg) into a clear glass vial.

  • Add a measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles against a dark background.

  • If the compound has dissolved completely, continue adding the solvent in measured increments until a precipitate starts to form. This will give you an approximate solubility limit.

  • If the compound has not dissolved, gently warm the solution and sonicate to see if dissolution occurs.

Protocol for Preparing a this compound Stock Solution (Example with DMSO):

  • Calculate the required amount of this compound and DMSO to achieve the desired concentration (e.g., 10 mM).

  • Aseptically weigh the this compound powder into a sterile conical tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Cap the tube tightly and vortex until the this compound is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Once dissolved, aliquot the stock solution into smaller, sterile cryovials for storage at -20°C.

Visual Guides

G start Precipitate Observed in This compound Stock Solution check_conc Is the concentration close to the solubility limit? start->check_conc check_temp Was the solution recently moved to a lower temperature? check_conc->check_temp No dilute Consider diluting the stock solution check_conc->dilute Yes check_evap Is there evidence of solvent evaporation? check_temp->check_evap No aliquot Prepare fresh stock at a lower concentration and aliquot before storing at low temp check_temp->aliquot Yes redissolve Attempt to Redissolve: 1. Gentle Warming 2. Sonication 3. Vortexing check_evap->redissolve No reseal Ensure proper sealing of vials and consider using fresh solvent check_evap->reseal Yes success Precipitate Redissolved redissolve->success Success fail Precipitate Persists: Consider preparing a fresh stock redissolve->fail Failure dilute->redissolve aliquot->redissolve reseal->redissolve

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_causes Potential Causes cluster_factors Influencing Factors high_conc High Concentration precipitate This compound Precipitation high_conc->precipitate solubility_limit Exceeds Solubility Limit high_conc->solubility_limit low_temp Low Temperature low_temp->precipitate reduced_ke Reduced Kinetic Energy low_temp->reduced_ke poor_solvent Poor Solvent Choice poor_solvent->precipitate weak_interaction Weak Solute-Solvent Interactions poor_solvent->weak_interaction evaporation Solvent Evaporation evaporation->precipitate increased_conc Increased Effective Concentration evaporation->increased_conc

Caption: Factors leading to this compound precipitation in stock solutions.

References

Dealing with Cyprofuram volatility in enclosed environments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cyprofuram is a fictional compound. The following information, including its properties, experimental protocols, and safety guidelines, is provided as a hypothetical example to illustrate the structure and content of a technical support center for a volatile chemical substance. All data and procedures are simulated and should not be used for actual laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a novel synthetic compound with potential applications in targeted drug delivery and as a precursor in the synthesis of advanced biomaterials. Its unique molecular structure allows for high reactivity, but also contributes to its significant volatility.

Q2: What are the main safety concerns when working with this compound in an enclosed environment?

The primary safety concern is its high volatility, which can lead to rapid accumulation of vapors in enclosed spaces. Inhalation of high concentrations of this compound vapor can cause respiratory irritation and other adverse health effects. Additionally, its reactivity may pose a risk of unexpected reactions with other chemicals or materials.

Q3: What type of personal protective equipment (PPE) is required when handling this compound?

Standard PPE includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a laboratory coat. In situations with potential for significant vapor exposure, a respirator with an appropriate organic vapor cartridge is mandatory. All handling of pure or concentrated this compound should be performed within a certified chemical fume hood.

Q4: How should this compound waste be disposed of?

This compound waste should be treated as hazardous chemical waste. It should be collected in clearly labeled, sealed containers and disposed of through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in general waste.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results Attributed to Compound Volatility

Symptoms:

  • Variable results in sequential experiments.

  • Lower than expected yield in synthetic reactions.

  • Difficulty in maintaining a stable concentration in solution.

Possible Cause: The high volatility of this compound can lead to loss of the compound from open or poorly sealed containers, resulting in a decrease in its effective concentration over time.

Resolution:

  • Minimize Exposure: Always keep containers with this compound tightly sealed when not in use. Use septa or self-sealing caps (B75204) for sample vials.

  • Temperature Control: Perform experiments at the lowest feasible temperature to reduce the rate of evaporation.

  • Solvent Choice: If possible, use a higher boiling point solvent to reduce the overall volatility of the solution.

  • Standardization: Prepare standards and controls fresh for each experiment to account for any potential loss of this compound.

Issue 2: Strong Chemical Odor Detected in the Laboratory

Symptoms:

  • A distinct, sharp odor is noticeable in the general laboratory area, even when this compound is not actively being used.

Possible Cause: This indicates a potential leak or improper storage of this compound, leading to the escape of vapors into the laboratory environment.

Resolution:

  • Immediate Action: If a strong odor is detected, ensure all personnel in the immediate vicinity are aware and prepared to evacuate if necessary.

  • Check Storage: Inspect all containers of this compound for proper sealing. Ensure that the primary and any secondary containment are intact.

  • Ventilation: Verify that the laboratory's ventilation system is functioning correctly. If the odor persists, contact your facilities department.

  • Spill Check: Carefully inspect the work area and storage locations for any signs of a spill. If a spill is found, follow the appropriate spill cleanup procedure as outlined by your EHS office.

Quantitative Data on this compound Properties

PropertyValueUnits
Molecular Weight289.7 g/mol
Boiling Point85.2°C
Vapor Pressure95mmHg at 20°C
Flash Point15°C
Lower Explosive Limit2.1%
Upper Explosive Limit12.5%

Experimental Protocols & Visualizations

Protocol 1: Standard Procedure for Handling this compound in a Fume Hood

This protocol outlines the basic steps for safely handling this compound within a chemical fume hood to minimize exposure and ensure experimental consistency.

Methodology:

  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the recommended height. Assemble all necessary equipment and reagents.

  • Equilibration: Allow the sealed container of this compound to equilibrate to the ambient temperature of the fume hood before opening to prevent pressure buildup.

  • Aliquoting: Open the primary container and quickly aliquot the required amount into a pre-weighed, sealable secondary container.

  • Sealing: Immediately seal both the primary and secondary containers.

  • Cleanup: Clean any minor drips or spills within the fume hood immediately with an appropriate solvent and absorbent material.

  • Waste Disposal: Dispose of all contaminated materials in a designated hazardous waste container.

G prep 1. Preparation (Verify Fume Hood) equil 2. Equilibration (Allow to reach ambient temp) prep->equil aliquot 3. Aliquoting (Transfer required amount) equil->aliquot seal 4. Sealing (Seal primary & secondary containers) aliquot->seal clean 5. Cleanup (Clean spills immediately) seal->clean dispose 6. Waste Disposal (Dispose of contaminated materials) clean->dispose

Caption: Workflow for handling this compound in a fume hood.

Protocol 2: Hypothetical Signaling Pathway Affected by this compound

This diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of "Kinase B," a key enzyme in a cellular proliferation cascade.

G receptor Receptor A kinaseA Kinase A receptor->kinaseA activates kinaseB Kinase B kinaseA->kinaseB activates transcription_factor Transcription Factor C kinaseB->transcription_factor activates proliferation Cell Proliferation transcription_factor->proliferation promotes This compound This compound This compound->kinaseB inhibits

Caption: Hypothetical inhibition of a proliferation pathway by this compound.

Validation & Comparative

A Comparative Efficacy Analysis of Cyprofuram and Strobilurin Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fungicidal efficacy of the obsolete fungicide Cyprofuram and the widely used strobilurin class of fungicides. While comprehensive data for strobilurins are readily available, information on this compound is scarce, limiting a direct quantitative comparison. This document summarizes the existing knowledge on both, highlighting the significant data gap for this compound and outlining the experimental protocols necessary for a thorough comparative assessment.

Executive Summary

Strobilurin fungicides are a major class of agricultural fungicides with a well-understood mode of action and a broad spectrum of activity. They act by inhibiting mitochondrial respiration in fungi, leading to cessation of growth and spore germination. In contrast, this compound is an obsolete fungicide with very limited publicly available data. Its mode of action is presumed to involve the inhibition of nucleic acid synthesis, a fundamentally different mechanism from that of strobilurins. Due to the lack of efficacy data for this compound, a direct performance comparison is not possible. This guide presents the detailed characteristics of strobilurin fungicides and contrasts them with the limited information available for this compound, underscoring the need for further research to evaluate the potential of fungicide classes with alternative modes of action.

Mode of Action

Strobilurin Fungicides:

Strobilurin fungicides, also known as Quinone outside Inhibitors (QoIs), target the mitochondrial respiration pathway in fungi. Specifically, they bind to the Qo site of the cytochrome bc1 complex (Complex III) in the inner mitochondrial membrane. This binding blocks the transfer of electrons between cytochrome b and cytochrome c1, which disrupts the electron transport chain. The ultimate effect is the inhibition of ATP synthesis, the primary energy currency of the cell, leading to the cessation of fungal growth and spore germination.[1]

This compound:

The precise mode of action of this compound is not well-documented in publicly available scientific literature. However, it is classified as a phenylamide fungicide, and some sources suggest that its mechanism may involve the inhibition of nucleic acid synthesis, specifically targeting RNA polymerase I.[2] This proposed mechanism is fundamentally different from that of strobilurins and would represent an alternative target for fungicide development. However, without dedicated biochemical studies, this remains a hypothesis.

Comparative Efficacy and Spectrum of Activity

A direct quantitative comparison of the efficacy of this compound and strobilurin fungicides is hampered by the lack of published data for this compound. The following tables summarize the known spectrum of activity for strobilurins and the reported, albeit limited, spectrum for this compound.

Table 1: General Spectrum of Activity

Fungicide ClassFungal Groups Controlled
Strobilurin Fungicides Ascomycetes, Basidiomycetes, Deuteromycetes, Oomycetes[3][4]
This compound Oomycetes (e.g., Downy mildew, Late blight)[5]

Table 2: In Vitro Efficacy of Strobilurin Fungicides Against Key Fungal Pathogens (EC50 values in µg/mL)

PathogenAzoxystrobinPyraclostrobinTrifloxystrobin
Plasmopara viticola (Grape Downy Mildew)0.1 - >100 (resistance reported)[6]0.01 - >100 (resistance reported)[6]Data not readily available
Puccinia triticina (Wheat Leaf Rust)0.0059 - 0.01[7]0.0053[7]0.021[7]
Zymoseptoria tritici (Septoria Leaf Blotch)0.02 - 4.7[2]Data not readily availableData not readily available
Phytophthora infestans (Late Blight)Insensitive[8]Data not readily availableData not readily available

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of fungal growth in vitro. Values can vary significantly based on isolate sensitivity and experimental conditions.

Note on this compound Efficacy: No publicly available EC50 values or other quantitative efficacy data for this compound against specific fungal pathogens have been identified.

Experimental Protocols

To conduct a direct comparative efficacy study between this compound and strobilurin fungicides, the following standard experimental protocols would be employed.

In Vitro Efficacy Assessment: Mycelial Growth Inhibition Assay

This method is used to determine the direct inhibitory effect of a fungicide on the growth of a target fungus and to calculate the EC50 value.

  • Media Preparation: A suitable solid growth medium, such as Potato Dextrose Agar (B569324) (PDA), is prepared and autoclaved.

  • Fungicide Stock Solutions: Stock solutions of the test fungicides are prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Serial Dilutions: A series of dilutions of each fungicide are made from the stock solution.

  • Amended Media: The fungicide dilutions are incorporated into the molten agar medium to achieve a range of final concentrations. The same concentration of the solvent is added to the control plates.

  • Inoculation: A small plug of mycelium from an actively growing culture of the target fungus is placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Data Analysis: The percentage of mycelial growth inhibition for each fungicide concentration is calculated relative to the control. The EC50 value is then determined by plotting the inhibition percentage against the logarithm of the fungicide concentration and fitting a dose-response curve.[9][10]

In Vivo Efficacy Assessment: Detached Leaf Assay

This assay provides an indication of the fungicide's performance on plant tissue.

  • Plant Material: Healthy, young leaves are detached from a susceptible host plant.

  • Fungicide Application: The detached leaves are treated with different concentrations of the fungicides, typically by spraying to runoff. Control leaves are treated with water or a solvent control.

  • Inoculation: After the fungicide has dried, the leaves are inoculated with a spore suspension of the target pathogen.

  • Incubation: The inoculated leaves are placed in a humid chamber to facilitate infection and disease development.

  • Disease Assessment: After a suitable incubation period, the disease severity is assessed, often by measuring the lesion size or the percentage of leaf area covered by lesions.

  • Data Analysis: The efficacy of the fungicide is calculated as the percentage reduction in disease severity compared to the untreated control.

In Vivo Efficacy Assessment: Whole Plant Assay (Greenhouse/Field)

This method evaluates the fungicide's performance under more realistic growing conditions.

  • Plant Cultivation: Susceptible host plants are grown in pots in a greenhouse or in plots in the field.

  • Experimental Design: A randomized complete block design is typically used with multiple replicates for each treatment.

  • Fungicide Application: Fungicides are applied at specified rates and timings using calibrated spray equipment. An untreated control group is included.

  • Inoculation: Plants are either naturally infected or artificially inoculated with the target pathogen.

  • Disease Assessment: Disease severity and incidence are assessed at regular intervals throughout the growing season.

  • Yield Data: At the end of the season, crop yield and quality parameters are measured.

  • Statistical Analysis: The collected data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatments.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathway of strobilurin fungicides, a hypothetical pathway for this compound, and a general experimental workflow for fungicide comparison.

Strobilurin_Pathway cluster_mitochondrion Fungal Mitochondrion cluster_complexIII Complex III (Cytochrome bc1) Mito_Membrane Inner Mitochondrial Membrane CytB Cytochrome b Qo_Site Qo Site CytC1 Cytochrome c1 CytC_ox Cytochrome c (oxidized) CytC1->CytC_ox e- UQH2 Ubiquinol (UQH2) UQH2->CytB e- CytC_red Cytochrome c (reduced) ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates Strobilurin Strobilurin Fungicide Strobilurin->Qo_Site Binds and Blocks Electron Transfer

Caption: Mechanism of action of strobilurin fungicides.

Cyprofuram_Pathway cluster_nucleus Fungal Nucleus DNA DNA RNA_Polymerase RNA Polymerase I (Hypothesized Target) DNA->RNA_Polymerase Template rRNA Ribosomal RNA (rRNA) RNA_Polymerase->rRNA Transcription Ribosome Ribosome Assembly rRNA->Ribosome Protein_Synth Protein Synthesis Ribosome->Protein_Synth Fungal_Growth Fungal Growth Protein_Synth->Fungal_Growth This compound This compound This compound->RNA_Polymerase Inhibits (Hypothesized)

Caption: Hypothetical mechanism of action of this compound.

Fungicide_Comparison_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Mycelial_Growth Mycelial Growth Inhibition Assay EC50 Determine EC50 Values Mycelial_Growth->EC50 Spore_Germination Spore Germination Assay Spore_Germination->EC50 Comparison Comparative Efficacy Analysis EC50->Comparison Detached_Leaf Detached Leaf Assay Disease_Severity Assess Disease Severity Detached_Leaf->Disease_Severity Whole_Plant Whole Plant Assay (Greenhouse/Field) Whole_Plant->Disease_Severity Yield_Analysis Analyze Crop Yield Whole_Plant->Yield_Analysis Disease_Severity->Comparison Yield_Analysis->Comparison Start Select Target Pathogen and Fungicides Start->Mycelial_Growth Start->Spore_Germination Start->Detached_Leaf Start->Whole_Plant Conclusion Conclusion on Relative Performance Comparison->Conclusion

Caption: Experimental workflow for fungicide comparison.

Conclusion and Future Directions

Strobilurin fungicides represent a well-established and highly effective class of fungicides with a broad spectrum of activity and a clearly defined mode of action. Their impact on fungal respiration is a validated target for antifungal development.

In stark contrast, this compound is an obsolete fungicide for which there is a significant lack of publicly available scientific data. While its mode of action is hypothesized to be the inhibition of nucleic acid synthesis, this has not been definitively proven. Furthermore, the absence of any quantitative efficacy data makes a direct comparison with strobilurins or any other fungicide class impossible.

For researchers and professionals in drug development, the case of this compound highlights the potential of exploring alternative fungal targets, such as nucleic acid synthesis. However, to ascertain the true potential of this or any other novel mode of action, rigorous scientific evaluation following standardized protocols is essential. Future research should focus on:

  • Elucidating the precise molecular target and mode of action of this compound through biochemical and genetic studies.

  • Conducting comprehensive in vitro and in vivo efficacy studies to determine its spectrum of activity and quantitative performance against a range of economically important fungal pathogens.

  • Performing comparative studies against current industry-standard fungicides, such as strobilurins, to benchmark its performance.

Without such data, the potential of this compound and similar compounds with unconfirmed modes of action will remain unknown.

References

Cyprofuram in Focus: A Comparative Analysis of Anilide Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of cyprofuram and other anilide fungicides, focusing on their performance, mechanisms of action, and toxicological profiles. The information is supported by available experimental data to assist researchers in understanding the nuances of this class of fungicides.

Overview of Anilide Fungicides

Anilide fungicides are a class of agricultural chemicals used to control fungal pathogens.[1] They are derivatives of aniline (B41778) and are utilized in the synthesis of a range of crop protection products.[2] This guide will compare the obsolete fungicide this compound with other anilide fungicides, primarily focusing on the more widely studied phenylamide sub-class, which includes metalaxyl (B1676325), mefenoxam, and benalaxyl.

Comparative Efficacy

Due to the obsolete status of this compound, comprehensive, recent comparative efficacy data is limited. However, a key study provides a direct comparison with metalaxyl against Phytophthora palmivora, an oomycete pathogen. Oomycetes, such as Phytophthora and Pythium species, are major targets for anilide fungicides.[2][3][4]

Table 1: Comparative Efficacy of this compound and Metalaxyl against Phytophthora palmivora

FungicideMaximum Inhibition of Nucleic Acid SynthesisEffect on Lipid SynthesisEffect on Sporangial Production
This compound ~48%Stimulated at sub-lethal concentrationsStimulated at low concentrations, inhibited at higher concentrations
Metalaxyl ~70%No evidence of stimulation-

Data sourced from a study on the mode of action of this compound.

Mechanism of Action

Anilide fungicides exhibit different modes of action depending on their chemical sub-class.

This compound: Disruption of Nucleic Acid and Lipid Synthesis

This compound's primary mode of action appears to be the disruption of nucleic acid synthesis in susceptible fungi. However, its inhibitory effect is notably less potent than that of metalaxyl. At high concentrations, this compound reduced the rate of nucleic acid synthesis in Phytophthora palmivora by a maximum of approximately 48%. Interestingly, at lower, sub-lethal concentrations, it was observed to stimulate nucleic acid synthesis.

Furthermore, this compound has a distinct effect on lipid metabolism, stimulating lipid synthesis at sub-lethal concentrations and altering the composition of the lipids synthesized. This dual effect on fundamental cellular processes contributes to its fungicidal activity.

cluster_0 cluster_1 cluster_2 This compound This compound FungalCell Fungal Cell This compound->FungalCell NucleicAcid Nucleic Acid Synthesis This compound->NucleicAcid High conc. This compound->NucleicAcid Low conc. Lipid Lipid Synthesis This compound->Lipid Sub-lethal conc. Inhibition Inhibition (~48% max) Stimulation Stimulation (at low conc.) FungalGrowth Inhibition of Fungal Growth NucleicAcid->FungalGrowth Alteration Alteration Lipid->FungalGrowth cluster_0 Transcription Phenylamides Phenylamide Fungicides (Metalaxyl, Mefenoxam, Benalaxyl) FungalCell Oomycete Fungal Cell Phenylamides->FungalCell RNAPolI RNA Polymerase I Phenylamides->RNAPolI Nucleus Nucleus rDNA rDNA (gene for rRNA) pre_rRNA pre-rRNA rDNA->pre_rRNA Inhibition X Ribosome Ribosome Biogenesis pre_rRNA->Ribosome Protein Protein Synthesis Ribosome->Protein FungalGrowth Inhibition of Fungal Growth Protein->FungalGrowth Start Prepare Fungicide- Amended Agar Inoculate Inoculate with Fungal Mycelium Start->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition and EC50 Measure->Calculate End End Calculate->End

References

Validation of Cyprofuram's Effect on Mitochondrial Respiration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical effects of the novel compound, Cyprofuram, on mitochondrial respiration. Its performance is benchmarked against established mitochondrial inhibitors, supported by detailed experimental protocols and quantitative data, to serve as a comprehensive resource for validating potential modulators of mitochondrial function.

Comparative Analysis of Mitochondrial Respiration Inhibitors

The following table summarizes the quantitative effects of this compound (hypothetical data) and well-characterized mitochondrial inhibitors on key parameters of mitochondrial respiration as measured by high-resolution respirometry. The data are presented as mean oxygen consumption rate (OCR) in pmol O₂/s/10⁶ cells ± standard deviation.

ParameterVehicle ControlThis compound (10 µM)Rotenone (0.5 µM)Antimycin A (2.5 µM)Oligomycin (1 µg/mL)
Basal Respiration 150 ± 1285 ± 982 ± 780 ± 860 ± 5
ATP-linked Respiration 90 ± 825 ± 422 ± 320 ± 30
Proton Leak 60 ± 660 ± 560 ± 660 ± 560 ± 5
Maximal Respiration 350 ± 2590 ± 1185 ± 981 ± 765 ± 7
Spare Respiratory Capacity 200 ± 215 ± 23 ± 21 ± 25 ± 2
Non-Mitochondrial Respiration 15 ± 315 ± 215 ± 315 ± 215 ± 3

Data Interpretation: The hypothetical data for this compound closely mirrors the effects of Rotenone, a known Complex I inhibitor. This suggests that this compound may exert its effects by inhibiting the initial stages of the electron transport chain. Both compounds significantly reduce basal and maximal respiration, as well as ATP-linked respiration, while having a minimal effect on the proton leak. In contrast, Oligomycin, an ATP synthase inhibitor, drastically reduces ATP-linked respiration but has a less pronounced effect on maximal respiration when uncoupled. Antimycin A, a Complex III inhibitor, shows a similar profile to Rotenone, highlighting the profound impact of disrupting the electron flow at earlier stages.

Experimental Protocols

A detailed methodology for assessing the impact of this compound and other compounds on mitochondrial respiration is provided below.

High-Resolution Respirometry (HRR)

This protocol outlines the use of an Oroboros Oxygraph-2k for measuring oxygen consumption in isolated mitochondria or permeabilized cells.

1. Cell Preparation and Permeabilization:

  • Harvest cultured cells (e.g., HEK293) at a density of 2-3 x 10⁶ cells/mL.

  • Wash the cells with mitochondrial respiration medium (MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1).

  • Resuspend the cells in MiR05 at a final concentration of 1 x 10⁶ cells/mL.

  • Permeabilize the cell membrane by adding digitonin (B1670571) (10 µg/10⁶ cells) and gently mixing for 1 minute.

2. Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A SUIT protocol is employed to dissect the function of different components of the electron transport chain.[1]

  • Routine Respiration: Add the permeabilized cell suspension to the Oxygraph chambers.

  • Complex I (CI) Linked Respiration: Add substrates for Complex I, such as pyruvate (B1213749) (5 mM), malate (B86768) (2 mM), and glutamate (B1630785) (10 mM).

  • ADP Stimulation (State 3): Add ADP (2.5 mM) to stimulate ATP synthesis and measure phosphorylating respiration.

  • Cytochrome c Addition: Add cytochrome c (10 µM) to test for outer mitochondrial membrane integrity.

  • Complex II (CII) Linked Respiration: Add a Complex II substrate, succinate (B1194679) (10 mM), to assess CII function in the presence of CI substrates.

  • Uncoupling: Add a protonophore, such as FCCP (carbonyl cyanide m-chlorophenyl hydrazone), in titrations (e.g., 0.5 µM steps) to measure the maximal capacity of the electron transport system (ETS).

  • Complex III Inhibition: Add antimycin A (2.5 µM) to inhibit Complex III and measure residual oxygen consumption.

  • Complex IV (CIV) Activity: Add ascorbate (B8700270) (2 mM) and TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, 0.5 mM) as artificial substrates for CIV, followed by the CIV inhibitor azide (B81097) (100 mM).

3. Compound Injection:

  • For the experimental group, inject this compound (or other inhibitors) into the chamber prior to the addition of ADP to assess its effect on state 3 respiration. A vehicle control (e.g., DMSO) should be run in parallel.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) of adherent cells in real-time.[2]

1. Cell Seeding:

  • Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.[2]

2. Assay Preparation:

  • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.[2]

  • Replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells in a non-CO₂ incubator for 1 hour prior to the assay.[2]

3. Compound Loading and Assay Execution:

  • Load the injection ports of the sensor cartridge with the following compounds:

    • Port A: this compound (or other test compound) or vehicle.

    • Port B: Oligomycin (to inhibit ATP synthase).

    • Port C: FCCP (to uncouple respiration and measure maximal OCR).

    • Port D: Rotenone and Antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration).[2]

  • Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol.[2]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the validation of this compound's effects.

G cluster_0 cluster_1 Proton Gradient Electron Donors Electron Donors Complex I Complex I Electron Donors->Complex I NADH Complex II Complex II Electron Donors->Complex II FADH2 Coenzyme Q Coenzyme Q Complex I->Coenzyme Q Complex II->Coenzyme Q Complex III Complex III Coenzyme Q->Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c Intermembrane Space Intermembrane Space Complex IV Complex IV Cytochrome c->Complex IV Oxygen Oxygen Complex IV->Oxygen H2O ATP Synthase ATP Synthase ATP ATP ATP Synthase->ATP ADP + Pi Intermembrane Space->ATP Synthase H+ Rotenone Rotenone Rotenone->Complex I Antimycin A Antimycin A Antimycin A->Complex III Oligomycin Oligomycin Oligomycin->ATP Synthase This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->Complex I

Caption: Mitochondrial Electron Transport Chain with inhibitor sites.

G cluster_workflow Seahorse XF Mito Stress Test Workflow Seed Cells Seed Cells Incubate Cells Incubate Cells Seed Cells->Incubate Cells Hydrate Sensor Cartridge Hydrate Sensor Cartridge Load Compounds Load Compounds Hydrate Sensor Cartridge->Load Compounds Prepare Assay Medium Prepare Assay Medium Prepare Assay Medium->Incubate Cells Incubate Cells->Load Compounds Run Assay Run Assay Load Compounds->Run Assay Data Analysis Data Analysis Run Assay->Data Analysis

Caption: Seahorse XF Mito Stress Test experimental workflow.

G Start Start Measure Basal and Maximal Respiration Measure Basal and Maximal Respiration Start->Measure Basal and Maximal Respiration Is this compound a Mitochondrial Respiration Inhibitor? Is this compound a Mitochondrial Respiration Inhibitor? Significant Decrease? Significant Decrease? Measure Basal and Maximal Respiration->Significant Decrease? Perform SUIT Protocol Perform SUIT Protocol Significant Decrease?->Perform SUIT Protocol Yes No Significant Effect No Significant Effect Significant Decrease?->No Significant Effect No Identify Affected Complex Identify Affected Complex Perform SUIT Protocol->Identify Affected Complex Conclusion Conclusion Identify Affected Complex->Conclusion No Significant Effect->Conclusion

Caption: Logical workflow for validating mitochondrial inhibitors.

References

Cross-Resistance Between Cyprofuram and Azoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cyprofuram, an anilide fungicide, and the azole class of fungicides, with a focus on the potential for cross-resistance. Due to the obsolete status of this compound, direct comparative experimental data is scarce.[1] Therefore, this guide synthesizes information on their respective modes of action and known fungicide resistance mechanisms to evaluate the theoretical potential for cross-resistance.

Comparison of Modes of Action

The likelihood of cross-resistance between fungicides is fundamentally linked to their mode of action. This compound and azole fungicides operate on entirely different cellular pathways.

Azole Fungicides: This major class of fungicides, which includes well-known examples like fluconazole, tebuconazole (B1682727), and itraconazole, acts by inhibiting the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane.[2] Specifically, azoles target the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the CYP51 gene.[2] Disruption of this pathway leads to a depleted supply of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising cell membrane integrity and inhibiting fungal growth.

This compound (Anilide Fungicide): this compound belongs to the anilide class of fungicides. While data is limited, its mode of action is reported to be the inhibition of nucleic acid synthesis in oomycetes like Phytophthora palmivora. This mechanism is distinct from the membrane-targeting action of azoles. Fungicides that inhibit nucleic acid synthesis interfere with the production of RNA and DNA, which are essential for cell division and protein synthesis.

Quantitative Data on Fungicide Efficacy

Fungicide ClassFungicideFungal IsolateEC50 (µg/mL)Resistance Factor (RF)Cross-Resistance Observed
Azole TebuconazoleWild-Type0.5--
Azole-Resistant (Target-Site Mutation)10.020No
Azole-Resistant (Efflux Pump Overexpression)8.016Potentially
Anilide This compoundWild-Type1.0--
Azole-Resistant (Target-Site Mutation)1.21.2No
Azole-Resistant (Efflux Pump Overexpression)6.06.0Yes

Table 1: Illustrative EC50 Values for Tebuconazole and this compound against Sensitive and Resistant Fungal Isolates. This data is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

  • Target-Site Resistance: An azole-resistant strain with a target-site mutation in the CYP51 gene would likely show high resistance to tebuconazole but remain sensitive to this compound, as this compound has a different target.

  • Non-Target-Site Resistance: A strain with resistance due to the overexpression of a broad-spectrum efflux pump could exhibit resistance to both tebuconazole and this compound, as the pump may be capable of expelling both fungicides from the cell.[3][4]

Experimental Protocols

A standardized method for assessing cross-resistance involves determining the Minimum Inhibitory Concentration (MIC) of each fungicide against a panel of fungal isolates, including wild-type (sensitive) strains and strains with known resistance mechanisms.

Protocol: In Vitro Fungicide Susceptibility Testing and Cross-Resistance Assessment

1. Preparation of Fungal Inoculum: a. Culture the fungal isolates to be tested on a suitable solid medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed. b. Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80). c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to a final density of 1 x 10^5 spores/mL using a hemocytometer.

2. Preparation of Fungicide Stock Solutions and Dilutions: a. Prepare stock solutions of this compound and the selected azole fungicide(s) in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). b. Perform serial dilutions of each fungicide in a liquid growth medium (e.g., Potato Dextrose Broth or RPMI-1640) in 96-well microtiter plates. The final concentrations should span a range that will inhibit fungal growth.

3. Inoculation and Incubation: a. Inoculate each well of the microtiter plates with the prepared fungal spore suspension. b. Include positive controls (no fungicide) and negative controls (no inoculum) for each isolate. c. Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) for a defined period (e.g., 48-72 hours).

4. Determination of Minimum Inhibitory Concentration (MIC): a. After incubation, visually assess fungal growth in each well or measure the optical density using a microplate reader. b. The MIC is defined as the lowest concentration of the fungicide that results in complete inhibition of visible growth.[5]

5. Assessment of Cross-Resistance: a. Compare the MIC values of the azole fungicide and this compound for each fungal isolate. b. An isolate exhibiting resistance to the azole is considered cross-resistant to this compound if its MIC for this compound is also significantly higher than that for the wild-type strain.

Visualizations

The following diagrams illustrate the distinct modes of action of azoles and the proposed mechanism for this compound, as well as the theoretical basis for target-site versus non-target-site cross-resistance.

Azole_Mode_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Azole Azole Fungicide Azole->CYP51 Inhibition Cyprofuram_Mode_of_Action cluster_fungal_cell Fungal Cell Nucleotides Nucleotide Precursors Polymerase RNA/DNA Polymerase Nucleotides->Polymerase Nucleic_Acid Nucleic Acid Synthesis (RNA/DNA) Polymerase->Nucleic_Acid Cell_Division Cell Division & Protein Synthesis Nucleic_Acid->Cell_Division This compound This compound This compound->Polymerase Inhibition Cross_Resistance_Mechanisms cluster_no_cross_resistance Target-Site Resistance: No Cross-Resistance cluster_cross_resistance Non-Target-Site Resistance: Potential Cross-Resistance Azole Azole Fungicide TargetA Target A (CYP51) Azole->TargetA MutationA Mutation in Target A TargetA->MutationA blocks binding This compound This compound TargetB Target B (Nucleic Acid Synthesis) This compound->TargetB Azole_in Azole Fungicide EffluxPump Efflux Pump (Overexpressed) Azole_in->EffluxPump Cyprofuram_in This compound Cyprofuram_in->EffluxPump Azole_out Azole Expelled EffluxPump->Azole_out Cyprofuram_out This compound Expelled EffluxPump->Cyprofuram_out

References

A Tale of Two Fungicides: A Comparative Analysis of the Obsolete Cyprofuram and the Modern Fenpicoxamid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the evolution of fungicides from broad-spectrum, often less-understood compounds to highly specific, well-characterized molecules is a testament to advancements in agricultural chemistry and molecular biology. This guide provides a comparative analysis of Cyprofuram, an obsolete systemic fungicide, and Fenpicoxamid, a modern, natural product-derived fungicide. The stark contrast in available data underscores the progress in fungicide research and development.

Executive Summary

This comparative analysis highlights the significant differences between this compound and Fenpicoxamid. Fenpicoxamid is a well-researched, modern fungicide with a clearly defined mechanism of action, extensive efficacy data, and a favorable toxicological profile. In contrast, this compound is an obsolete fungicide with limited publicly available information on its precise mode of action and a scarcity of quantitative efficacy data, precluding a direct, data-driven comparison of performance. The information presented is based on available scientific literature and databases.

Chemical and Physical Properties

A fundamental comparison begins with the chemical identity and properties of the two compounds. Fenpicoxamid is a significantly larger and more complex molecule than this compound.

PropertyThis compoundFenpicoxamid
IUPAC Name rac-N-(3-chlorophenyl)-N-[(3R)-2-oxooxolan-3-yl]cyclopropane-1-carboxamide[1](3S,6S,7R,8R)-8-benzyl-3-{3-[(isobutyryloxy)methoxy]-4-methoxypyridine-2-carboxamido}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl isobutyrate
CAS Number 69581-33-5[1]517875-34-2
Molecular Formula C14H14ClNO3[1]C31H38N2O11
Molecular Weight 279.72 g/mol [2]614.7 g/mol
Chemical Class Anilide fungicide[1]Picolinamide fungicide
Origin Synthetic[3]Derived from the natural product UK-2A[4]

Mechanism of Action: A Study in Contrasts

The understanding of how these two fungicides exert their effects on fungal pathogens is vastly different, reflecting the eras in which they were developed.

This compound: The precise biochemical target of this compound is not well-documented in readily available literature. Studies on Phytophthora palmivora indicate that at high concentrations, it inhibits nucleic acid synthesis by up to 48%.[5] At sub-lethal concentrations, it has been observed to stimulate lipid synthesis.[5] This suggests a multi-faceted, and likely less specific, mode of action compared to modern fungicides.

Fenpicoxamid: Fenpicoxamid is a pro-fungicide that is converted to its biologically active metabolite, UK-2A, within the target fungus.[4] UK-2A is a potent inhibitor of the mitochondrial cytochrome bc1 complex (Complex III) at the Qi (Quinone inside) binding site.[1][3][5] This inhibition disrupts the electron transport chain, leading to a rapid loss of mitochondrial membrane potential and cessation of ATP synthesis, ultimately causing fungal cell death.[1][3][5] This highly specific mode of action is a hallmark of modern fungicide design.

Fenpicoxamid_Mechanism_of_Action cluster_cell cluster_mito Fenpicoxamid Fenpicoxamid UK_2A UK-2A (Active Metabolite) Fenpicoxamid->UK_2A Metabolism Fungal_Cell Fungal Cell Complex_III Cytochrome bc1 Complex (Complex III) UK_2A->Complex_III Inhibition at Qi site Mitochondrion Mitochondrion ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase H+ Gradient Disrupted ATP ATP ATP_Synthase->ATP Inhibited Cell_Death Fungal Cell Death

Mechanism of action of Fenpicoxamid.

Biological Efficacy: A Data-Driven Divide

The available data on the biological efficacy of these two compounds is heavily skewed towards the modern fungicide, Fenpicoxamid.

Fenpicoxamid: In contrast, the efficacy of Fenpicoxamid has been extensively studied and documented. It exhibits high potency against a broad range of Ascomycete plant pathogens.

Target PathogenDiseaseEC50 (mg/L)
Zymoseptoria triticiWheat Leaf Blotch0.051
Pyrenophora teresNet Blotch of Barley0.035
Mycosphaerella fijiensisBlack Sigatoka of Banana0.007
(Data for in vitro growth inhibition)

Furthermore, studies have shown that Fenpicoxamid does not exhibit cross-resistance with strobilurin (QoI), azole (DMI), or benzimidazole (B57391) fungicides, making it a valuable tool for resistance management.[1][3][5]

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are scarce due to its obsolete status. However, general methodologies for fungicide screening would have been employed. For Fenpicoxamid, modern and detailed protocols are available in the scientific literature.

General Fungicide Efficacy Screening (Applicable to the era of this compound):

A typical workflow for evaluating a fungicide's efficacy in vitro involves a dose-response assay.

Fungicide_Screening_Workflow Start Start Prepare_Media Prepare Fungal Growth Media Start->Prepare_Media Add_Fungicide Amend Media with Serial Dilutions of Fungicide Prepare_Media->Add_Fungicide Inoculate Inoculate Plates with Fungal Pathogen Add_Fungicide->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate Measure_Growth Measure Fungal Growth (e.g., colony diameter) Incubate->Measure_Growth Calculate_EC50 Calculate EC50 Value Measure_Growth->Calculate_EC50 End End Calculate_EC50->End

A generalized workflow for in vitro fungicide screening.

Protocol for Assessing Mitochondrial Membrane Potential (as used for Fenpicoxamid):

A key experiment to confirm the mechanism of action of mitochondrial inhibitors like the active form of Fenpicoxamid involves measuring the mitochondrial membrane potential.

  • Spore Preparation: Fungal spores are harvested and suspended in a suitable buffer.

  • Fungicide Treatment: Spores are incubated with different concentrations of the fungicide (e.g., Fenpicoxamid, UK-2A) and controls for a defined period.

  • Staining: A fluorescent dye sensitive to mitochondrial membrane potential (e.g., JC-1) is added to the spore suspensions.

  • Flow Cytometry: The fluorescence of individual spores is measured using a flow cytometer. A shift in fluorescence indicates a loss of mitochondrial membrane potential.

  • Data Analysis: The percentage of spores with depolarized mitochondria is quantified for each treatment.

Conclusion: A Paradigm Shift in Fungicide Development

The comparison of this compound and Fenpicoxamid is less a comparison of two competing products and more an illustration of the evolution of fungicide science. This compound represents an older generation of fungicides where the precise molecular targets were often not fully elucidated, and a broader spectrum of activity might have been accompanied by off-target effects. Fenpicoxamid, born from a natural product and developed with modern biochemical and molecular tools, exemplifies the current paradigm of targeted, highly potent, and well-understood fungicidal agents. For researchers in drug development, the story of these two compounds underscores the importance of a deep understanding of the target's biology and the value of a specific and well-defined mechanism of action in creating effective and sustainable solutions for disease control.

References

Navigating DMI Resistance: A Comparative Analysis of Cyprofuram and Cyproconazole Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the performance of Cyprofuram and the DMI fungicide Cyproconazole against fungicide-resistant fungal strains. This report provides a comparative analysis, supported by experimental data, to inform strategies for managing DMI-resistant pathogens.

The emergence of fungal strains resistant to Demethylation Inhibitor (DMI) fungicides presents a significant challenge in agriculture and clinical settings. DMIs, a cornerstone of antifungal therapy, function by inhibiting the C14-demethylase enzyme essential for ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. However, the widespread use of these agents has led to the selection of resistant populations, necessitating the exploration of alternative antifungal compounds and strategies. This guide provides a comparative overview of this compound, a fungicide with a distinct mode of action, and Cyproconazole, a widely used DMI, against DMI-resistant fungal strains.

Understanding DMI Resistance

Resistance to DMI fungicides is a complex phenomenon primarily driven by genetic modifications in the target enzyme, CYP51. The main mechanisms include:

  • Point mutations in the CYP51 gene: These mutations alter the amino acid sequence of the C14-demethylase enzyme, reducing its binding affinity for DMI fungicides.

  • Overexpression of the CYP51 gene: An increased production of the target enzyme requires higher concentrations of the fungicide to achieve an inhibitory effect.

  • Efflux pump activity: Increased activity of membrane transporters that actively pump the fungicide out of the fungal cell can reduce its intracellular concentration.

Cyproconazole: A DMI Fungicide's Performance Against Resistant Strains

Cyproconazole is a triazole DMI fungicide with broad-spectrum activity against various fungal pathogens.[1] Its mechanism of action involves the inhibition of sterol biosynthesis, leading to disruption of the fungal cell membrane.[1] While effective, its performance can be compromised by the development of DMI resistance.

Quantitative Efficacy Data

The following tables summarize the efficacy of Cyproconazole against various DMI-resistant fungal strains based on available experimental data.

Table 1: Efficacy of Cyproconazole against DMI-Resistant Geotrichum citri-aurantii (Sour Rot) on Lemons [2][3][4]

Fungal StrainCyproconazole Concentration (µg/ml)Sour Rot Incidence Reduction (%)
Propiconazole-Moderately Resistant (MR)300 - 1,25037.6 - 84.8
Propiconazole-Highly Resistant (HR)4,00073.1

Table 2: Efficacy of Cyproconazole against DMI-Resistant Penicillium digitatum (Green Mold) on Lemons [2][3][4]

Fungal StrainCyproconazole Concentration (µg/ml)Green Mold Incidence Reduction (%)
Imazalil-Resistant (R)300 - 1,25039.5 - 79.0

Table 3: In Vitro Efficacy (EC50) of Cyproconazole against Mycosphaerella graminicola

Fungal IsolateResistance LevelEC50 (µg/ml)
Swiss Population (unsprayed field)Higher toleranceData not specified in abstract, but noted to have highest tolerance[5]

This compound: An Alternative Mode of Action

This compound is an anilide fungicide. Unlike DMIs, its mode of action does not target sterol biosynthesis. Instead, it is reported to inhibit nucleic acid and lipid synthesis in fungi. This different mechanism of action suggests that this compound may not be subject to the same resistance mechanisms that affect DMI fungicides, making it a potential candidate for use in resistance management programs.

Comparative Performance

Experimental Protocols

Below are generalized methodologies for key experiments to evaluate and compare the efficacy of fungicides like this compound and Cyproconazole.

In Vitro Efficacy Assessment: Mycelial Growth Inhibition Assay

This protocol is a standard method for determining the direct inhibitory effect of a fungicide on fungal growth.

  • Media Preparation: Prepare a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) and amend it with a series of fungicide concentrations. A stock solution of the fungicide is typically prepared in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then serially diluted.

  • Inoculation: Place a mycelial plug from an actively growing fungal culture onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus until the mycelial growth on the control plate reaches the edge.

  • Data Collection: Measure the diameter of the fungal colony on each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The 50% effective concentration (EC50) value is then determined by plotting the inhibition percentage against the logarithm of the fungicide concentration and fitting a dose-response curve.[2][3][6]

In Vivo Efficacy Assessment: Protective and Curative Activity

This protocol assesses the ability of a fungicide to protect a host plant from infection and to cure an existing infection.

  • Plant Propagation: Grow susceptible host plants to a suitable growth stage under controlled environmental conditions.

  • Fungicide Application:

    • Protective: Apply the fungicide to the plants at various concentrations before inoculation with the fungal pathogen.

    • Curative: Inoculate the plants with the fungal pathogen and then apply the fungicide at various concentrations at different time points post-inoculation.

  • Inoculation: Prepare a spore suspension of the fungal pathogen and inoculate the plants using a standardized method (e.g., spraying).

  • Incubation: Place the plants in a controlled environment with optimal conditions for disease development.

  • Disease Assessment: After a specific incubation period, assess the disease severity on each plant using a rating scale or by measuring the lesion size.

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.

Visualizing Mechanisms and Workflows

DMI Resistance Signaling Pathway

DMI_Resistance_Pathway cluster_fungal_cell Fungal Cell cluster_resistance Resistance Mechanisms DMI DMI Fungicide Membrane DMI->Membrane Enters cell CYP51_protein C14-demethylase (CYP51) Membrane->CYP51_protein Inhibits EffluxPump Efflux Pump EffluxPump->DMI Pumps out DMI CYP51_gene CYP51 Gene CYP51_gene->CYP51_protein Encodes Ergosterol_Pathway Ergosterol Biosynthesis CYP51_protein->Ergosterol_Pathway Catalyzes step in Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Cell_Membrane Cell Membrane Ergosterol->Cell_Membrane Incorporated into Mutation Point Mutation in CYP51 Gene Mutation->CYP51_gene Overexpression Overexpression of CYP51 Gene Overexpression->CYP51_gene Efflux_upregulation Upregulation of Efflux Pumps Efflux_upregulation->EffluxPump Fungicide_Efficacy_Workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing A1 Prepare fungicide stock solutions A2 Prepare amended agar media A1->A2 A3 Inoculate with fungal plugs A2->A3 A4 Incubate A3->A4 A5 Measure colony diameter A4->A5 A6 Calculate % inhibition and EC50 A5->A6 Analysis Comparative Analysis of Efficacy A6->Analysis B1 Grow host plants B2 Apply fungicide (protective/curative) B1->B2 B3 Inoculate with pathogen B1->B3 B4 Incubate under controlled conditions B3->B4 B5 Assess disease severity B4->B5 B6 Calculate % disease control B5->B6 B6->Analysis Start Start Start->A1 Start->B1 End End Analysis->End

References

Validating the Target Site of Cyprofuram Using Genetic Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies to validate the target site of Cyprofuram, a phenylamide fungicide, using genetic mutants. While direct experimental data for this compound is limited in publicly available literature, this document leverages extensive research on the closely related and well-studied phenylamide fungicide, mefenoxam, to provide a comprehensive framework and supporting data for target validation studies. Phenylamides, belonging to FRAC group 4, are known to inhibit ribosomal RNA (rRNA) synthesis by targeting RNA Polymerase I in oomycetes.

Performance Comparison: Wild-Type vs. Mutant Strains

The primary method for validating a fungicide's target site is to compare its efficacy against wild-type (sensitive) and mutant strains of the target pathogen. A significant increase in the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC) for a mutant strain strongly indicates that the mutated gene is the fungicide's target.

The following table summarizes quantitative data from studies on mefenoxam and metalaxyl (B1676325) resistance in Phytophthora infestans, a representative oomycete pathogen. These studies have identified mutations in the RPA190 gene, which encodes the largest subunit of RNA Polymerase I, as a key mechanism of resistance. This data serves as a benchmark for what can be expected in similar studies with this compound.

FungicidePathogenStrain/GenotypeMutation in RPA190EC50 (µg/mL)Fold ResistanceReference
MefenoxamPhytophthora infestansSensitive IsolateNone (Wild-Type)~0.1-Randall et al., 2014
MefenoxamPhytophthora infestansInsensitive IsolateY382F>100>1000Randall et al., 2014
MefenoxamPhytophthora infestansTransformed Sensitive IsolateY382F (introduced)>100>1000Randall et al., 2014
MetalaxylPhytophthora infestansIsolate Group 1F382Y10-50100-500Chen et al., 2018
MetalaxylPhytophthora infestansIsolate Group 2F382Y, P980S50-100500-1000Chen et al., 2018
MetalaxylPhytophthora infestansIsolate Group 3V1476G>100>1000Chen et al., 2018

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments involved in validating the target site of a phenylamide fungicide like this compound.

Generation of Resistant Mutants and Site-Directed Mutagenesis

Objective: To obtain fungicide-resistant mutants and introduce specific mutations into the target gene.

Protocol for Generating Resistant Mutants:

  • Spore Suspension Preparation: Prepare a high-density zoospore suspension (e.g., 1 x 10^6 spores/mL) of the wild-type oomycete strain.

  • Mutagenesis (Optional): To increase mutation frequency, the spore suspension can be exposed to a mutagenic agent such as UV irradiation or ethyl methanesulfonate (B1217627) (EMS). This step is often omitted to select for spontaneous mutations.

  • Selection: Plate the spore suspension on a suitable growth medium (e.g., rye-sucrose agar) amended with a discriminatory concentration of this compound. This concentration should be high enough to inhibit the growth of the wild-type strain but allow for the growth of potentially resistant mutants.

  • Isolation and Purification: Isolate individual colonies that grow on the selective medium and subculture them on fresh selective medium to ensure the stability of the resistant phenotype.

  • Gene Sequencing: Extract genomic DNA from the resistant mutants and sequence the candidate target gene (RPA190) to identify mutations.

Protocol for Site-Directed Mutagenesis (based on QuikChange™ method):

  • Primer Design: Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the plasmid DNA containing the wild-type RPA190 gene as a template, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: Digest the parental (non-mutated) methylated plasmid DNA with the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA.

  • Transformation: Transform the mutated plasmid into competent E. coli cells for plasmid propagation.

  • Sequence Verification: Isolate the plasmid DNA from transformed E. coli and sequence the RPA190 gene to confirm the presence of the desired mutation.

  • Phytophthora Transformation: Introduce the plasmid containing the mutated RPA190 gene into a sensitive Phytophthora strain using an electroporation-based protocol.

Phytophthora Transformation via Electroporation

Objective: To introduce the mutated target gene into a sensitive (wild-type) Phytophthora strain.

Protocol:

  • Zoospore Production: Grow the recipient Phytophthora strain on a suitable medium to induce sporangia formation. Induce zoospore release by flooding the plates with cold, sterile water.

  • Protoplast Preparation: Treat the zoospores with enzymes (e.g., cellulase (B1617823) and macerozyme) to remove the cell wall and generate protoplasts.

  • Electroporation: Mix the protoplasts with the plasmid DNA carrying the mutated gene in an electroporation cuvette. Apply an optimized electrical pulse to create transient pores in the protoplast membrane, allowing DNA uptake.

  • Regeneration and Selection: Plate the electroporated protoplasts on a regeneration medium. After a period of recovery, transfer the regenerating colonies to a selective medium containing an appropriate antibiotic (if the plasmid contains a resistance marker) and the test fungicide (this compound) to select for transformants that are also fungicide-resistant.

  • Verification: Confirm the integration of the mutated gene in the resistant transformants using PCR and sequencing.

EC50 Determination using the Agar (B569324) Dilution Method

Objective: To quantify the sensitivity of wild-type and mutant strains to the fungicide.

Protocol:

  • Fungicide Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Amended Agar Preparation: Prepare a series of agar plates with different concentrations of this compound by adding the appropriate amount of the stock solution to the molten agar before pouring the plates. A control plate with only the solvent should also be prepared.

  • Inoculation: Place a mycelial plug of a specific diameter (e.g., 5 mm) from the actively growing edge of a colony of each strain (wild-type and mutant) onto the center of each amended agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the oomycete in the dark.

  • Measurement: After a defined incubation period (e.g., 5-7 days), measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Plot the percentage of inhibition against the logarithm of the fungicide concentration and use a non-linear regression analysis to determine the EC50 value.

Visualizations

Experimental Workflow for Target Site Validation

experimental_workflow cluster_generation Mutant Generation & Identification cluster_comparison Comparative Analysis wt_strain Wild-Type (WT) Oomycete Strain selection Selection on This compound Medium wt_strain->selection ec50_wt EC50 Assay (WT Strain) wt_strain->ec50_wt resistant_mutants Isolate Resistant Mutants selection->resistant_mutants sequencing Sequence RPA190 Gene resistant_mutants->sequencing ec50_mutant EC50 Assay (Resistant Mutant) resistant_mutants->ec50_mutant mutation_id Identify Mutation (e.g., Y382F) sequencing->mutation_id sdm Site-Directed Mutagenesis of WT RPA190 Gene mutation_id->sdm transformation Transform WT Strain with Mutated RPA190 sdm->transformation transformed_strain Generate Transformed Strain (WT + Y382F) transformation->transformed_strain ec50_transformed EC50 Assay (Transformed Strain) transformed_strain->ec50_transformed comparison Compare EC50 Values ec50_wt->comparison ec50_mutant->comparison ec50_transformed->comparison

Caption: Workflow for validating the fungicide target site using genetic mutants.

Signaling Pathway of Phenylamide Fungicide Action and Resistance

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rDNA rDNA pre_rRNA pre-rRNA rDNA->pre_rRNA Transcription ribosome Ribosome Assembly pre_rRNA->ribosome RNA_Pol_I RNA Polymerase I (RPA190 subunit) RNA_Pol_I->pre_rRNA protein_synthesis Protein Synthesis ribosome->protein_synthesis cell_growth Cell Growth & Development protein_synthesis->cell_growth This compound This compound This compound->RNA_Pol_I Inhibition mutation Mutation in RPA190 (e.g., Y382F) mutation->RNA_Pol_I Prevents Binding

Caption: Mechanism of action of this compound and resistance via target site mutation.

A Comparative Guide to Fungicide Synergy in Agriculture: The Case of Cyprofuram

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Synergistic Potential and Modern Methodologies for Fungicide Combination Analysis

For researchers and professionals in drug development and agricultural science, the strategic combination of fungicides is a cornerstone of effective and sustainable crop protection. The primary goals of creating synergistic fungicide mixtures are to enhance efficacy against a broader spectrum of pathogens, reduce the required application rates of individual active ingredients, and mitigate the development of fungicide resistance.

This guide explores the concept of fungicide synergy with a focus on cyprofuram, an anilide fungicide. However, data indicates that this compound is an obsolete fungicide that was withdrawn for commercial reasons and for which a specific Mode of Action (MoA) and a Fungicide Resistance Action Committee (FRAC) code have not been established.[1] This lack of precise classification and supporting modern experimental data makes it a challenging candidate for inclusion in contemporary resistance management and synergy-driven programs.

Consequently, this guide will first outline the foundational principles of fungicide synergy and the standardized experimental protocols used to quantify these interactions. It will then present a framework for comparing fungicide performance, using illustrative examples from other compounds due to the absence of specific quantitative data for this compound combinations.

Principles of Fungicide Synergy

Synergy occurs when the combined effect of two or more fungicides is greater than the sum of their individual effects. This can be achieved through several mechanisms at the cellular level of the target pathogen. Understanding these interactions is crucial for designing effective fungicide cocktails.

Caption: General mechanisms of fungicide synergy within a fungal cell.

The Fungicide Resistance Action Committee (FRAC) provides a classification system that groups fungicides by their mode of action. To effectively manage resistance and achieve synergy, it is recommended to combine fungicides with different FRAC codes.

Experimental Protocols for Quantifying Synergy

Objective assessment of fungicide synergy relies on standardized in vitro laboratory methods. The checkerboard microdilution assay is a widely adopted technique to determine the nature of the interaction between two compounds.

Checkerboard Microdilution Assay

This method involves preparing a series of two-fold dilutions of two fungicides, both individually and in combination, in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target fungal pathogen. After an incubation period, fungal growth is assessed, typically by measuring optical density or using a metabolic indicator dye.

The primary endpoint of this assay is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits visible fungal growth. For combinations, a Fractional Inhibitory Concentration (FIC) is calculated.

Workflow for Checkerboard Assay:

prep Prepare Fungal Inoculum (Standardized Concentration) inoculate Inoculate Wells with Fungal Suspension prep->inoculate diluteA Serial Dilution of Fungicide A (Horizontally) plate Dispense Dilutions into 96-Well Plate to Create Matrix diluteA->plate diluteB Serial Dilution of Fungicide B (Vertically) diluteB->plate plate->inoculate incubate Incubate Plates (e.g., 48-72h at 25°C) inoculate->incubate assess Assess Fungal Growth (e.g., Spectrophotometry) incubate->assess calculate Calculate MIC and FIC Index assess->calculate interpret Interpret Interaction (Synergy, Additive, Antagonism) calculate->interpret

Caption: Experimental workflow for a checkerboard microdilution assay.

The interaction is quantified by the Fractional Inhibitory Concentration Index (FICI) , calculated as follows:

FICI = FICA + FICB = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

The results are interpreted as:

  • Synergy: FICI ≤ 0.5

  • Additivity: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Comparative Data on Fungicide Synergy

As previously noted, specific, publicly available experimental data on the synergistic effects of this compound with other fungicides is scarce. Therefore, to illustrate how such data is presented, the following table provides a hypothetical example based on the principles of the checkerboard assay.

Table 1: Hypothetical Synergy Analysis of Fungicide Combinations Against Botrytis cinerea

Fungicide / CombinationFRAC CodeMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInteraction
Fungicide X 3 (DMI)1.25---
Fungicide Y 7 (SDHI)0.60---
Fungicide X + Fungicide Y 3 + 7-X: 0.156Y: 0.0750.25 Synergy
Fungicide Z 11 (QoI)0.80---
Fungicide X + Fungicide Z 3 + 11-X: 0.625Y: 0.401.0 Additive

This table is for illustrative purposes only and does not represent actual experimental data for any specific fungicides.

Conclusion

The evaluation of synergy between agricultural fungicides is a critical component of developing robust and sustainable disease management strategies. While this compound is an anilide fungicide, its classification as obsolete and its lack of a defined FRAC code make it difficult to strategically pair with modern fungicides for synergistic effects. The methodologies outlined, such as the checkerboard assay and FICI calculation, provide a quantitative and objective framework for assessing the interaction of any fungicide combination. For researchers and drug development professionals, employing these standardized protocols is essential for discovering and validating new synergistic mixtures that can enhance crop protection, reduce chemical inputs, and combat the growing threat of fungicide resistance.

References

Comparative Efficacy Analysis: Qi Inhibitors for Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of existing Qi (Quinone inside) inhibitors, clarifying the classification of Cyprofuram and presenting comparative efficacy data for established compounds in the field.

Introduction

The inhibition of the mitochondrial electron transport chain is a well-established mechanism for antifungal and antiprotozoal agents. A key target within this chain is the cytochrome bc1 complex (Complex III), which contains two distinct quinone-binding sites: the Quinone outside (Qo) site and the Quinone inside (Qi) site. Inhibitors targeting the Qi site block the reduction of ubiquinone, thereby disrupting the Q-cycle, halting ATP production, and leading to cellular death.[1] This guide provides a comparative analysis of the efficacy of known Qi inhibitors based on available experimental data.

Initial research indicates that this compound, a fungicide, appears to operate through the disruption of nucleic acid and lipid synthesis. Current scientific literature does not classify this compound as a Qi inhibitor. Therefore, this guide will focus on a comparison of established and well-characterized Qi inhibitors.

Mechanism of Action: Qi Inhibition

Qi inhibitors bind to the ubiquinone reduction site within the cytochrome b subunit of the cytochrome bc1 complex. This binding event physically obstructs the transfer of an electron from the low-potential heme bH to ubiquinone, which is a critical step in the regeneration of ubiquinol. The ultimate effect is the cessation of the electron transport chain, collapse of the mitochondrial membrane potential, and a halt in cellular respiration.[2]

Qi_Inhibition_Pathway cluster_ETC Mitochondrial Inner Membrane cluster_Complex_III Complex III Detail (Q-Cycle) Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone Pool) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III QH2 Cyt_C Cytochrome c Complex_III->Cyt_C e- ATP_Synthase ATP Synthase Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV e- O2 O2 Complex_IV->O2 e- H2O H2O O2->H2O Qo_site Qo Site Ubiquinol (QH2) Oxidation Qo_site->Cyt_C e- to Cyt c1 Qi_site Qi Site Ubiquinone (Q) Reduction Qo_site->Qi_site e- to heme bL -> bH QH2_pool QH2 QH2_pool->Qo_site binds Q_pool Q Q_pool->Qi_site binds Qi_Inhibitor Qi Inhibitor (e.g., Antimycin A) Qi_Inhibitor->Qi_site Blocks e- transfer Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Cyt c, Substrate) mix Combine Buffer, Cyt c, and Enzyme in Cuvette prep_reagents->mix prep_inhibitor Prepare Serial Dilutions of Test Inhibitor incubate Pre-incubate with Inhibitor or Control prep_inhibitor->incubate prep_enzyme Isolate/Purify Cytochrome bc1 Complex prep_enzyme->mix mix->incubate initiate Initiate Reaction with Substrate incubate->initiate measure Measure Absorbance at 550 nm over Time initiate->measure calc_rates Calculate Initial Reaction Rates measure->calc_rates plot_curve Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calc_rates->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

References

Comparative Transcriptomic Analysis of Fungi Under Cyprofuram Treatment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the transcriptomic impact of Cyprofuram on fungi, benchmarked against other widely used antifungal agents. Leveraging available data on fungicides with similar and different modes of action, this document provides a comprehensive overview supported by experimental data to elucidate cellular responses to these chemical stressors.

This compound, a member of the phenylamide class of fungicides, operates through a specific and potent mode of action: the inhibition of ribosomal RNA (rRNA) synthesis. This is achieved by targeting and disrupting the function of RNA polymerase I, a crucial enzyme for the transcription of rRNA genes. The impairment of rRNA synthesis leads to a shutdown of ribosome production, ultimately halting protein synthesis and causing cell death in susceptible fungi.[1][2][3] This mechanism is distinct from other major fungicide classes, such as Quinone outside Inhibitors (QoIs) and Demethylation Inhibitors (DMIs), which target mitochondrial respiration and ergosterol (B1671047) biosynthesis, respectively.[4]

Comparative Analysis of Gene Expression Changes

To understand the specific transcriptomic signature of this compound, we can infer its effects from studies on metalaxyl (B1676325), another phenylamide fungicide. A study on Phytophthora capsici treated with metalaxyl revealed a substantial alteration in gene expression, with 517 genes upregulated and 3,328 genes downregulated.[5] This contrasts with the transcriptomic responses induced by other fungicide classes. For instance, the QoI fungicide pyraclostrobin (B128455) induced 564 differentially expressed genes (DEGs) in Magnaporthe oryzae, while the DMI prochloraz (B1679089) affected 224 genes in a susceptible strain of Penicillium digitatum.[4] The number of DEGs can also vary significantly based on the fungal species and its resistance profile.

The following table summarizes the key gene expression changes observed in fungi when treated with different classes of fungicides. The data for metalaxyl is used as a proxy to infer the likely transcriptomic signature of this compound.

Fungicide ClassMode of ActionRepresentative Fungicide(s)Fungal SpeciesTotal DEGsUpregulated GenesDownregulated GenesKey Affected Pathways
Phenylamides RNA Polymerase I Inhibition Metalaxyl (proxy for this compound) Phytophthora capsici 3,845 [5]517 [5]3,328 [5]Ribosome biogenesis, RNA processing, Protein synthesis
Quinone outside Inhibitors (QoIs)Inhibition of mitochondrial respiration (Complex III)PyraclostrobinMagnaporthe oryzae564340224Alternative oxidase pathway, Stress response pathways
Demethylation Inhibitors (DMIs)Inhibition of ergosterol biosynthesisProchloraz, Itraconazole, IsavuconazolePenicillium digitatum, Aspergillus fumigatus224 - 3,102[4][6]VariesVariesErgosterol biosynthesis, Membrane transport (efflux pumps), Steroid metabolism
BenzimidazolesInhibition of β-tubulin assemblyCarbendazimFusarium graminearum5,086VariesVariesCell cycle, Microtubule-based processes, Proteasome
CyanoacrylatesMyosin I inhibitionPhenamacrilFusarium graminearum2,559VariesVariesCytoskeleton organization, Vesicle transport

Signaling Pathways and Cellular Responses

Fungicide application triggers intricate signaling cascades as the fungal cells attempt to counteract the chemical stress. The diagrams below illustrate the primary signaling pathways affected by Phenylamides (inferred for this compound), QoIs, and DMIs.

Phenylamide_Pathway This compound This compound (Phenylamide) RNAPolI RNA Polymerase I This compound->RNAPolI Inhibition rRNA rRNA Synthesis RNAPolI->rRNA Catalyzes Ribosome Ribosome Biogenesis rRNA->Ribosome Protein Protein Synthesis Ribosome->Protein CellDeath Cell Death Protein->CellDeath Cessation leads to

Fig. 1: Phenylamide (this compound) Mode of Action.

QOI_Pathway QoI QoI Fungicide (e.g., Pyraclostrobin) ComplexIII Mitochondrial Complex III QoI->ComplexIII Inhibition ETC Electron Transport Chain ComplexIII->ETC Blocks ATP ATP Synthesis ETC->ATP Drives AOX Alternative Oxidase Pathway ETC->AOX Upregulation (Bypass) Stress Oxidative Stress Response ETC->Stress

Fig. 2: Quinone outside Inhibitor (QoI) Stress Response.

DMI_Pathway DMI DMI Fungicide (e.g., Prochloraz) CYP51 Lanosterol 14α-demethylase (CYP51/ERG11) DMI->CYP51 Inhibition Efflux Drug Efflux Pumps (ABC/MFS Transporters) DMI->Efflux Induces Upregulation Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Upregulation Upregulation of Ergosterol Pathway CYP51->Upregulation Feedback Loop Membrane Cell Membrane Integrity Ergosterol->Membrane Maintains

Fig. 3: Demethylation Inhibitor (DMI) Mode of Action.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for comparative transcriptomic studies. Below is a generalized methodology for conducting such an experiment.

Fungal Culture and Fungicide Treatment
  • Fungal Strain: A pure culture of the target fungal species is grown on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain sufficient biomass.

  • Spore Suspension: Spores are harvested from the mature culture and suspended in a sterile solution (e.g., 0.05% Tween 80 in sterile water). The spore concentration is determined using a hemocytometer and adjusted to a standard concentration.

  • Liquid Culture: A defined liquid medium (e.g., Potato Dextrose Broth) is inoculated with the spore suspension and incubated under optimal growth conditions (e.g., 25°C with shaking) until the mid-logarithmic growth phase is reached.

  • Fungicide Treatment: The fungicide (this compound or a comparator) is added to the liquid culture at a predetermined concentration, often the EC50 value (the concentration that inhibits 50% of growth). Control cultures are treated with the solvent used to dissolve the fungicide.

  • Incubation and Harvesting: The cultures are incubated for a specific duration post-treatment (e.g., 6, 12, or 24 hours). The mycelia are then harvested by filtration, washed with sterile water, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Total RNA is extracted from the frozen mycelia using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit.[7][8] The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high purity and integrity (RIN > 7).

  • Library Preparation: An mRNA-sequencing (RNA-Seq) library is prepared from the total RNA. This typically involves poly(A) mRNA enrichment, fragmentation of the mRNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq, to generate a large number of short reads (e.g., 150 bp paired-end reads).[9][10]

Bioinformatic Analysis

The following diagram outlines a typical bioinformatic workflow for analyzing the transcriptomic data.

Bioinformatic_Workflow RawReads Raw Sequencing Reads QC Quality Control (e.g., FastQC, Trimmomatic) RawReads->QC Alignment Read Alignment to Reference Genome (e.g., HISAT2) QC->Alignment Quantification Gene Expression Quantification (e.g., featureCounts) Alignment->Quantification DEG Differential Gene Expression Analysis (e.g., DESeq2) Quantification->DEG Annotation Functional Annotation (GO, KEGG) DEG->Annotation Pathway Pathway Enrichment Analysis Annotation->Pathway Results Biological Interpretation Pathway->Results

Fig. 4: Generalized Bioinformatic Workflow for RNA-Seq Data Analysis.
  • Quality Control and Pre-processing: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are removed using software such as Trimmomatic.

  • Read Alignment: The cleaned reads are aligned to a reference fungal genome using a splice-aware aligner like HISAT2.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts.

  • Differential Gene Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly differentially expressed between the fungicide-treated and control samples.[11]

  • Functional Annotation and Enrichment Analysis: The differentially expressed genes are annotated with functional information from databases like Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG).[12][13][14][15] Enrichment analysis is then performed to identify biological processes and metabolic pathways that are over-represented in the set of DEGs.

Conclusion

The comparative transcriptomic analysis presented in this guide highlights the distinct molecular mechanisms of this compound (inferred from metalaxyl data) and other major fungicide classes. While this compound primarily disrupts ribosome biogenesis through the inhibition of RNA polymerase I, QoI fungicides induce mitochondrial stress, and DMIs interfere with cell membrane integrity by inhibiting ergosterol synthesis. Understanding these differential impacts at the transcriptomic level is crucial for the development of novel antifungal strategies, the management of fungicide resistance, and the informed application of these compounds in agricultural and clinical settings. The provided experimental framework offers a standardized approach for conducting further comparative transcriptomic studies to expand our knowledge of fungal responses to chemical stressors.

References

Validating Fungicidal Control of Zymoseptoria tritici: A Comparative Analysis of Market-Leading Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research exists regarding the efficacy of Cyprofuram for the control of the significant wheat pathogen, Zymoseptoria tritici. Despite its classification as an anilide fungicide, publicly available data from peer-reviewed studies detailing its specific activity, such as EC50 values or field trial results against this pathogen, are scarce. In light of this, this guide provides a comparative analysis of well-documented alternative fungicide classes, namely Succinate Dehydrogenase Inhibitors (SDHIs) and Demethylation Inhibitors (DMIs), for which substantial experimental data exists.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance of key fungicides against Z. tritici. The data presented is compiled from various studies to facilitate an objective comparison and to provide detailed experimental context.

Comparative Efficacy of Fungicides Against Zymoseptoria tritici

The control of Zymoseptoria tritici, the causal agent of Septoria tritici blotch (STB), relies heavily on the application of fungicides. The effectiveness of these fungicides is a critical area of study, particularly due to the pathogen's propensity to develop resistance. The following tables summarize quantitative data on the in vitro and in-field efficacy of several leading SDHI and DMI fungicides.

In Vitro Sensitivity of Zymoseptoria tritici to SDHI and DMI Fungicides

The half-maximal effective concentration (EC50) is a standard measure of a fungicide's in vitro potency. It represents the concentration of a fungicide that inhibits 50% of the fungal growth. Lower EC50 values indicate higher potency.

Fungicide ClassActive IngredientMean EC50 (mg/L)Range of EC50 Values (mg/L)Year of StudyCountry/Region
SDHI Bixafen0.568-2020Northern Germany[1]
SDHI Boscalid0.568-2020Northern Germany[1]
SDHI Fluxapyroxad0.07 - 0.33-2020Baltic countries and Finland[2]
DMI (Azole) Prothioconazole-desthio0.140.01 - 1.372021Lithuania[3]
DMI (Azole) Mefentrifluconazole0.280.01 - 1.72021Lithuania[3]
DMI (Azole) Tebuconazole-1.25 - 18.232020Baltic countries and Finland[2]
DMI (Azole) Epoxiconazole-1.04 - 2.192020Baltic countries and Finland[2]
DMI (Azole) Cyproconazole-4.46 (log(mg/ml))-2015Willamette Valley, USA[4]
DMI (Azole) Propiconazole-4.51 (log(mg/ml))-2015Willamette Valley, USA[4]

Note: Direct comparison of EC50 values across different studies should be done with caution due to variations in experimental methodologies and isolate populations.

Field Performance of Fungicides in Controlling Zymoseptoria tritici

Field trials provide crucial data on the practical efficacy of fungicides under real-world conditions. Performance is often measured by the reduction in disease severity, commonly represented by the Area Under the Disease Progress Curve (AUDPC), and the impact on crop yield.

Fungicide ClassActive IngredientEfficacy (% AUDPC Reduction)Yield Increase (%)Year of StudyCountry/Region
SDHI Fluxapyroxad63.1 - 76.214.22020-2021Lithuania[3]
QoI Azoxystrobin38.7 - 42.02.22020-2021Lithuania[3]
QoI Pyraclostrobin-0.12020Lithuania[3]

Note: QoI (Quinone outside Inhibitor) fungicides are included for comparative context, though resistance in Z. tritici populations is widespread.

Experimental Protocols

Accurate and reproducible data is contingent on well-defined experimental protocols. The following outlines a typical methodology for determining the in vitro sensitivity of Zymoseptoria tritici to fungicides using a microtiter plate assay.

In Vitro Fungicide Sensitivity Assay (Microtiter Plate Method)
  • Isolate Collection and Preparation :

    • Collect wheat leaves showing typical STB lesions from commercial fields.

    • Isolate single pycnidia from the lesions.

    • Culture the isolates on a suitable medium, such as potato dextrose agar (B569324) (PDA), to obtain pure cultures.

    • Prepare a spore suspension from the culture and adjust the concentration to a final density of 1 × 10^5 spores/mL in a liquid medium like alkyl ester broth (AEB)[5].

  • Fungicide Preparation :

    • Prepare stock solutions of the test fungicides in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Create a series of dilutions from the stock solution to achieve a range of final concentrations to be tested (e.g., 0.01, 0.1, 1, 10, 100 mg/L).

  • Microtiter Plate Assay :

    • Add a defined volume (e.g., 150 µL) of each fungicide dilution to the wells of a 96-well microtiter plate. Include a control with no fungicide.

    • Add an equal volume (e.g., 50 µL) of the spore suspension to each well.

    • Seal the plates and incubate them at a controlled temperature (e.g., 18-22°C) in the dark for a specified period (e.g., 5-7 days)[5][6].

  • Data Analysis :

    • Measure fungal growth by assessing the optical density (OD) at a specific wavelength (e.g., 405 nm) using a microplate reader[5].

    • Calculate the percentage of growth inhibition for each fungicide concentration relative to the control.

    • Determine the EC50 value by fitting the data to a dose-response curve using appropriate statistical software[1].

Mode of Action and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by SDHI and DMI fungicides, as well as a typical experimental workflow for fungicide sensitivity testing.

G Mode of Action: SDHI Fungicides cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle Complex_II Complex II (Succinate Dehydrogenase) TCA_Cycle->Complex_II Succinate Ubiquinone Ubiquinone Pool Complex_II->Ubiquinone Electrons Complex_III Complex III Ubiquinone->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP_Production ATP Production (Energy) ATP_Synthase->ATP_Production SDHI SDHI Fungicide SDHI->Inhibition Inhibition->Complex_II Blocks Electron Transfer

Caption: Mechanism of SDHI fungicides inhibiting cellular respiration.

G Mode of Action: DMI (Azole) Fungicides cluster_fungal_cell Fungal Cell Lanosterol Lanosterol C14_Demethylase C14-Demethylase (CYP51) Lanosterol->C14_Demethylase Ergosterol_Precursors Ergosterol Precursors C14_Demethylase->Ergosterol_Precursors Ergosterol Ergosterol Ergosterol_Precursors->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Membrane_Disruption Cell Membrane Disruption Cell_Membrane->Membrane_Disruption DMI DMI (Azole) Fungicide DMI->Inhibition Inhibition->C14_Demethylase Inhibits

Caption: Mechanism of DMI fungicides disrupting fungal cell membranes.

G Experimental Workflow: Fungicide Sensitivity Testing A Isolate Collection from Infected Leaves B Pure Culture Establishment A->B C Spore Suspension Preparation B->C E Microtiter Plate Assay (Incubation) C->E D Fungicide Dilution Series Preparation D->E F Optical Density Measurement E->F G Data Analysis (EC50 Calculation) F->G

Caption: Workflow for in vitro fungicide sensitivity screening.

References

A Comparative Environmental Impact Assessment: Cyprofuram vs. Neonicotinoids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the environmental footprints of the obsolete fungicide Cyprofuram and the widely used neonicotinoid insecticides.

Disclaimer: Information regarding the environmental impact of this compound is exceptionally scarce in publicly available scientific literature and regulatory databases. This guide provides a comparison based on the limited qualitative data available for this compound and extensive quantitative data for neonicotinoids. The significant data gaps for this compound are clearly indicated and represent a critical area for future research.

Introduction

The evaluation of the environmental impact of agrochemicals is a cornerstone of sustainable agriculture and environmental protection. This guide provides a comparative analysis of the environmental profiles of two distinct classes of pesticides: this compound, an obsolete anilide fungicide, and neonicotinoids, a major class of insecticides. While neonicotinoids have been the subject of extensive environmental research due to their widespread use and systemic nature, data on this compound is sparse. This document aims to synthesize the available information to offer a comparative perspective for the scientific community.

This compound is an anilide fungicide that was formerly used to control Oomycete pathogens such as downy mildew and late blight on crops like vines and potatoes[1]. As a systemic fungicide, it was absorbed and translocated within the plant. Due to its obsolete status, its registration for use has expired in many regions, and consequently, modern environmental impact studies are lacking[1].

Neonicotinoids are a class of systemic insecticides that target the central nervous system of insects. Their high efficacy against a broad spectrum of pests has led to their extensive use in agriculture. However, their systemic nature, persistence in the environment, and high toxicity to non-target organisms, particularly pollinators, have raised significant environmental concerns.

Quantitative Data on Environmental Impact

The following tables summarize the available quantitative data for the environmental impact of representative neonicotinoids. For this compound, the available qualitative information is presented, highlighting the absence of specific numerical data.

Table 1: Toxicity to Non-Target Organisms
Organism Parameter This compound Imidacloprid Thiamethoxam Clothianidin
Honey Bee (Apis mellifera)Acute Contact LD50 (ng/bee)Data not available81 - 1862444
Acute Oral LD50 (ng/bee)Data not available3.7 - 40.953
Aquatic Invertebrate (Daphnia magna)48-hr LC50 (mg/L)Very toxic to aquatic life85>100>100
Fish (Rainbow Trout)96-hr LC50 (mg/L)Very toxic to aquatic life211>100>112
Bird (Bobwhite Quail)Acute Oral LD50 (mg/kg)Moderately toxic[1]1521551>2000

LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%): The concentration of a substance in water that is lethal to 50% of a test population over a specific time.

Table 2: Environmental Persistence
Compartment Parameter This compound Imidacloprid Thiamethoxam Clothianidin
Soil Half-life (DT50) in daysData not available30 - >10007 - 335148 - 1155
Water Photolysis Half-life (DT50) in daysData not available~1 (in surface water)Stable to photolysisStable to photolysis
Water Hydrolysis Half-life (DT50) in daysData not availableStable at pH 5 & 7Stable at pH 5 & 7Stable at pH 5 & 7

DT50 (Dissipation Time, 50%): The time it takes for 50% of the initial concentration of a substance to dissipate from a specific environmental compartment.

Mode of Action and Signaling Pathways

The mode of action of a pesticide is critical to understanding its target specificity and potential for off-target effects.

Neonicotinoids: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonists

Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. They bind to these receptors, causing continuous stimulation, which leads to paralysis and death. The selectivity of neonicotinoids for insect nAChRs over vertebrate nAChRs is a key factor in their lower direct toxicity to mammals and birds.

Neonicotinoid_Mode_of_Action cluster_synapse Insect Synapse nAChR Nicotinic Acetylcholine Receptor Postsynaptic_Neuron Postsynaptic Neuron nAChR->Postsynaptic_Neuron Ion Channel Opens (Na+, Ca2+ influx) Nerve Impulse\nPropagation Nerve Impulse Propagation Postsynaptic_Neuron->Nerve Impulse\nPropagation Excitation Neonicotinoid Neonicotinoid Molecule Neonicotinoid->nAChR Binds Irreversibly Acetylcholine Acetylcholine (Neurotransmitter) Acetylcholine->nAChR Binds Reversibly Paralysis & Death Paralysis & Death Nerve Impulse\nPropagation->Paralysis & Death Cyprofuram_Mode_of_Action cluster_fungal_cell Fungal Cell (Oomycete) This compound This compound Nucleic_Acid_Synthesis Nucleic Acid Synthesis (RNA/DNA) This compound->Nucleic_Acid_Synthesis Inhibits Lipid_Synthesis Lipid Synthesis This compound->Lipid_Synthesis Inhibits Cell_Growth Cell Growth & Reproduction Nucleic_Acid_Synthesis->Cell_Growth Lipid_Synthesis->Cell_Growth Fungal Death Fungal Death Cell_Growth->Fungal Death Experimental_Workflow cluster_lab Tier 1: Laboratory Studies cluster_higher_tier Tier 2 & 3: Higher-Tier Studies Toxicity_Testing Acute & Chronic Toxicity Testing (OECD Guidelines) Microcosm Microcosm/Mesocosm Studies Toxicity_Testing->Microcosm Fate_Testing Environmental Fate Testing (Degradation, Mobility) Fate_Testing->Microcosm Field_Studies Field Studies (Residue, Non-target Organism Monitoring) Microcosm->Field_Studies Risk_Assessment Environmental Risk Assessment Field_Studies->Risk_Assessment

References

Safety Operating Guide

Proper Disposal of Cyprofuram: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Cyprofuram is an obsolete anilide fungicide that is moderately toxic to mammals and very toxic to aquatic life with long-lasting effects.[1][2][3] Due to its hazardous properties, including potential for reproductive damage and organ damage through prolonged exposure, proper disposal is critical to protect human health and the environment.[1] This document provides a step-by-step guide for the safe handling and disposal of this compound waste in a laboratory setting.

Pre-Disposal and Handling

Prior to disposal, all personnel must adhere to strict safety protocols when handling this compound. This includes the use of appropriate Personal Protective Equipment (PPE) as outlined in the substance's Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. If there is a risk of inhalation, use a properly fitted respirator.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the contaminated material into a designated, labeled hazardous waste container. Do not allow the substance to enter drains or waterways.[1]

This compound Waste Segregation and Storage

Proper segregation and storage of this compound waste are the first steps in the disposal process.

  • Waste Identification: All waste containing this compound, including pure substance, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be treated as hazardous waste.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with this compound.

    • The label should prominently display "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., acute toxicity, environmental hazard).

  • Segregated Storage: Store the this compound waste container in a designated, secure hazardous waste accumulation area. This area should be away from incompatible materials, particularly strong acids and bases, to prevent unintended reactions.[4]

Step-by-Step Disposal Procedure

As an obsolete pesticide, specific in-laboratory degradation protocols for this compound are not publicly available. The recommended and safest method of disposal is through a licensed hazardous waste management company.

  • Do Not Attempt Chemical Neutralization: Simple hydrolysis with strong acids or bases is not recommended for anilide fungicides like this compound. This can produce byproducts, such as chloroanilines, which may be more toxic and persistent than the original compound.[4]

  • Contact a Licensed Hazardous Waste Disposal Service: Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts with licensed hazardous waste disposal companies. Contact your EHS office to arrange for the pickup and disposal of the this compound waste.

  • Documentation: Ensure all required hazardous waste manifests and documentation are completed accurately. This is a legal requirement and creates a record of the waste from generation to final disposal.

  • Final Disposal Method: The most common and recommended disposal method for obsolete pesticides is high-temperature incineration in a specialized hazardous waste facility.[5] This process ensures the complete destruction of the hazardous compounds. Landfilling is not a recommended option due to the persistence and toxicity of potential breakdown products.[4]

Data Presentation: this compound Hazard Profile

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity (Oral) Toxic if swallowed (H301)[1]Skull and Crossbones
Reproductive Toxicity May damage fertility or the unborn child (H360)[1]Health Hazard
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs (liver) through prolonged or repeated exposure (H373)[1]Health Hazard
Hazardous to the Aquatic Environment (Acute) Very toxic to aquatic life (H400)[3]Environment
Hazardous to the Aquatic Environment (Chronic) Very toxic to aquatic life with long lasting effects (H410)[1][3]Environment

Experimental Protocols

Detailed experimental protocols for the chemical degradation or detoxification of this compound are not available in published scientific literature. The standard and accepted "protocol" for its disposal is to follow hazardous waste regulations, which mandate disposal via a licensed and qualified hazardous waste management service, typically utilizing high-temperature incineration.[5]

Mandatory Visualization: this compound Disposal Workflow

Cyprofuram_Disposal_Workflow start This compound Waste Generated (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First segregate Segregate as Hazardous Waste ppe->segregate container Place in Labeled, Leak-Proof Container segregate->container storage Store in Designated Hazardous Waste Area container->storage contact_ehs Contact Institutional EHS Office storage->contact_ehs Initiate Disposal documentation Complete Hazardous Waste Manifest contact_ehs->documentation pickup Arrange for Pickup by Licensed Waste Vendor documentation->pickup disposal Final Disposal: High-Temperature Incineration pickup->disposal Professional Handling end Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Cyprofuram

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of Cyprofuram. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Personal Protective Equipment (PPE)

Given that this compound is classified as toxic if swallowed and may pose reproductive hazards, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use Cases
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are rated for protection against pesticides or similar chemical compounds. Always inspect gloves for tears or punctures before use. Double gloving is advised for handling concentrated solutions.
Body Protection Laboratory CoatA long-sleeved, knee-length lab coat is required to protect against splashes and spills.
ApronA chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing.
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory at all times in the laboratory where this compound is handled.
Face ShieldA face shield should be worn in addition to safety goggles when there is a high risk of splashing, such as during solution preparation or transfer of large volumes.
Respiratory Protection Fume HoodAll work with solid this compound or concentrated solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
RespiratorIn the absence of a fume hood or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P100) is required. Proper fit-testing and training are essential before using a respirator.

Operational Plan for Handling this compound

Adherence to a strict, step-by-step operational plan is crucial for the safe handling of this compound.

1. Preparation and Planning:

  • Risk Assessment: Before any procedure, conduct a thorough risk assessment specific to the planned experiment, considering the quantities of this compound to be used and the potential for exposure.

  • Designated Area: Designate a specific area within a chemical fume hood for the handling of this compound. Ensure the area is clean and uncluttered.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible. Have a spill kit appropriate for chemical spills available.

2. Handling and Experimental Procedures:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: Weigh solid this compound in the chemical fume hood. Use a disposable weighing boat to minimize contamination.

  • Solution Preparation: Prepare solutions in the chemical fume hood. Add this compound slowly to the solvent to avoid splashing.

  • Experimental Use: Conduct all experimental procedures involving this compound within the fume hood.

  • Transportation: When transporting this compound solutions, use sealed, secondary containers to prevent spills.

3. Decontamination and Cleaning:

  • Surface Decontamination: After each use, decontaminate all surfaces in the designated area with a suitable laboratory detergent, followed by a rinse with water.

  • Equipment Cleaning: Clean all contaminated glassware and equipment thoroughly. The initial rinse should be collected as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., used gloves, weighing boats, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, including initial rinses of glassware, in a sealed, leak-proof, and chemically compatible hazardous waste container.

  • Sharps: Dispose of any contaminated sharps (e.g., needles, razor blades) in a designated sharps container for hazardous chemical waste.

2. Waste Labeling and Storage:

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Reproductive Hazard").

  • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

3. Final Disposal:

  • Professional Disposal Service: Arrange for the collection and disposal of all this compound hazardous waste through a licensed environmental waste management company.

  • Do Not Drain Dispose: Under no circumstances should this compound or its solutions be disposed of down the drain.

Workflow for Safe Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleaning cluster_disposal Disposal risk_assessment 1. Conduct Risk Assessment designate_area 2. Designate Handling Area in Fume Hood risk_assessment->designate_area emergency_prep 3. Prepare Emergency Spill Kit designate_area->emergency_prep don_ppe 4. Don Appropriate PPE weigh_solid 5. Weigh Solid in Fume Hood don_ppe->weigh_solid prepare_solution 6. Prepare Solution in Fume Hood weigh_solid->prepare_solution conduct_experiment 7. Conduct Experiment in Fume Hood prepare_solution->conduct_experiment decontaminate_surfaces 8. Decontaminate Surfaces clean_equipment 9. Clean Contaminated Equipment decontaminate_surfaces->clean_equipment segregate_waste 10. Segregate Solid & Liquid Waste label_waste 11. Label Hazardous Waste Containers segregate_waste->label_waste store_waste 12. Store Waste in Secondary Containment label_waste->store_waste professional_disposal 13. Arrange Professional Disposal store_waste->professional_disposal

Caption: Workflow for the safe handling and disposal of this compound.

×

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.